Methicillin Sodium
説明
This compound is the sodium salt form of methicillin, a semisynthetic beta-lactam penicillin antibiotic with beta-lactamase resistant activity. This compound is bactericidal and binds to specific penicillin-binding proteins on the bacterium and inhibits the transpeptidation enzyme, thereby preventing the cross-linking of peptidoglycans. This leads to an interruption of the bacterial cell wall and causes bacterial lysis. This compound is active against beta-lactamase producing staphylococci.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and has 1 investigational indication.
See also: Methicillin (has active moiety).
Structure
3D Structure of Parent
特性
IUPAC Name |
sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S.Na.H2O/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);;1H2/q;+1;/p-1/t11-,12+,15-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZPASQBOYNGHR-HWROMZCQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N2NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-32-5 (Parent) | |
| Record name | Methicillin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045835 | |
| Record name | Methicillin sodium hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7246-14-2, 132-92-3 | |
| Record name | Methicillin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methicillin sodium hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meticillin sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHICILLIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO9YF4MN30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Methicillin Sodium on Bacterial Cell Walls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of methicillin sodium on bacterial cell walls, with a primary focus on its activity against susceptible Gram-positive bacteria, particularly Staphylococcus aureus. The content delves into the molecular interactions, quantitative parameters, and detailed experimental protocols relevant to the study of this seminal β-lactam antibiotic.
Part 1: Core Mechanism of Methicillin Action
Overview of Bacterial Cell Wall Synthesis
The bacterial cell wall is a vital external structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. In Gram-positive bacteria, the primary component of the cell wall is a thick layer of peptidoglycan (PG), a heteropolymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These glycan chains are cross-linked by short peptide stems attached to the NAM residues, forming a robust, mesh-like structure.
The Role of Penicillin-Binding Proteins (PBPs)
The final and crucial steps of peptidoglycan synthesis are catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are anchored in the cell membrane and extend into the periplasmic space. PBPs exhibit two primary enzymatic activities essential for cell wall integrity:
-
Transglycosylase activity: Polymerization of the glycan strands by adding new NAG-NAM-peptide precursor units.
-
Transpeptidase activity: Cross-linking of the peptide stems of adjacent glycan strands. This cross-linking provides the peptidoglycan with its characteristic strength and rigidity.
In Staphylococcus aureus, there are four native, high-molecular-weight PBPs: PBP1, PBP2, PBP3, and PBP4. PBP1 is considered essential for the growth of methicillin-susceptible S. aureus (MSSA).
Methicillin as a β-Lactam Antibiotic
Methicillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. Its chemical structure features a characteristic β-lactam ring, which is a four-membered cyclic amide. This strained ring is the key to its antibacterial activity. Methicillin was specifically designed to be resistant to the hydrolytic action of β-lactamase enzymes, which are produced by some bacteria to inactivate traditional penicillins.
Molecular Interaction of Methicillin with PBPs
The mechanism of action of methicillin, like other β-lactam antibiotics, is the inhibition of the transpeptidase activity of PBPs. The β-lactam ring of methicillin is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor's peptide stem. This structural mimicry allows methicillin to bind to the active site of the PBP transpeptidase domain.
Upon binding, the strained β-lactam ring is opened, and a stable, covalent acyl-enzyme intermediate is formed between the methicillin molecule and a serine residue in the PBP active site. This acylation is effectively irreversible, leading to the inactivation of the PBP.
Inhibition of Peptidoglycan Cross-Linking
By irreversibly binding to and inactivating PBPs, methicillin prevents the formation of the peptide cross-links that are essential for the structural integrity of the peptidoglycan layer. The inhibition of this transpeptidation step is the central event in methicillin's mechanism of action.
Consequence of Inhibition: Bactericidal Effect
The inhibition of peptidoglycan cross-linking leads to the synthesis of a weakened cell wall that is unable to withstand the high internal osmotic pressure of the bacterial cell. This results in cell lysis and, consequently, the death of the bacterium. Therefore, methicillin is considered a bactericidal agent.
Part 2: Quantitative Analysis of Methicillin-PBP Interaction
Binding Affinity of Methicillin to Staphylococcal PBPs
The efficacy of methicillin is directly related to its affinity for the native PBPs of susceptible bacteria. In methicillin-susceptible S. aureus (MSSA), methicillin demonstrates a high affinity for PBPs 1, 2, and 3. PBP4, by contrast, naturally exhibits a lower affinity for most β-lactam antibiotics.
| Penicillin-Binding Protein (PBP) | Methicillin Concentration for Saturation in MSSA | Relative Affinity |
| PBP1 | 0.2 - 0.4 µg/mL | High |
| PBP2 | 0.2 - 0.4 µg/mL | High |
| PBP3 | 0.2 - 0.4 µg/mL | High |
| PBP4 | Higher concentrations required | Low |
Table 1: Relative binding affinity of methicillin to native PBPs in methicillin-susceptible Staphylococcus aureus (MSSA). Data extrapolated from competitive binding assays.
In contrast, methicillin-resistant S. aureus (MRSA) acquires the mecA gene, which encodes for a novel PBP, PBP2a. PBP2a has a very low affinity for methicillin and other β-lactams, allowing the bacterium to continue cell wall synthesis even in the presence of the antibiotic.
| PBP | Kinetic Parameters for Methicillin Binding |
| PBP2a (from MRSA) | |
| Dissociation Constant (Kd) | 16.9 mM |
| Acylation Rate Constant (k2) | 0.0083 s⁻¹ |
| Second-Order Rate Constant (k2/Kd) | 0.49 M⁻¹s⁻¹ |
Table 2: Kinetic parameters of methicillin binding to PBP2a. These values indicate a very low binding affinity and slow acylation rate, which is the basis of methicillin resistance in MRSA.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Methicillin
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
| Bacterial Strain | Methicillin MIC Range (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | ≤ 2 |
| Methicillin-Resistant S. aureus (MRSA) | ≥ 4 |
Table 3: Interpretive criteria for methicillin (oxacillin) MICs for Staphylococcus aureus, as defined by the Clinical and Laboratory Standards Institute (CLSI).
Part 3: Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of Methicillin
This protocol describes the broth microdilution method for determining the MIC of methicillin against S. aureus.
Materials:
-
Staphylococcus aureus isolate
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Sterile diluent (e.g., phosphate-buffered saline - PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Methodology:
-
Preparation of Methicillin Stock Solution: Prepare a concentrated stock solution of methicillin (e.g., 1280 µg/mL) in a sterile diluent.
-
Preparation of Bacterial Inoculum: From a fresh culture plate, select several colonies of S. aureus and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the methicillin stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (no antibiotic).
-
Well 12 serves as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of methicillin in which there is no visible bacterial growth (turbidity).
PBP Competition Assay using a Fluorescent Penicillin Analog (BOCILLIN FL)
This assay determines the binding affinity of methicillin for PBPs by competing with a fluorescently labeled penicillin.
Materials:
-
S. aureus cell culture
-
Phosphate-buffered saline (PBS)
-
BOCILLIN FL (fluorescent penicillin V)
-
This compound
-
Lysozyme
-
SDS-PAGE equipment
-
Fluorescence imager
Methodology:
-
Cell Culture and Harvesting: Grow S. aureus to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with PBS.
-
Competition Binding:
-
Resuspend the cell pellets in PBS.
-
Prepare a series of tubes, each with a different concentration of methicillin.
-
Add the cell suspension to each tube and incubate for a defined period (e.g., 30 minutes) at room temperature to allow methicillin to bind to the PBPs.
-
-
Fluorescent Labeling: Add a fixed, saturating concentration of BOCILLIN FL to each tube and incubate for a shorter period (e.g., 10 minutes) at room temperature. BOCILLIN FL will bind to any PBPs not already occupied by methicillin.
-
Cell Lysis and Membrane Preparation: Lyse the cells using lysozyme and sonication. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
SDS-PAGE and Fluorescence Detection:
-
Resuspend the membrane pellets in sample buffer and separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
-
Data Analysis: The intensity of the fluorescent signal for each PBP band will be inversely proportional to the concentration of methicillin. The concentration of methicillin that reduces the fluorescent signal by 50% (IC₅₀) can be determined for each PBP.
Analysis of Peptidoglycan Cross-Linking by HPLC
This method analyzes the degree of peptidoglycan cross-linking after treatment with methicillin.
Materials:
-
S. aureus cultures (treated with and without methicillin)
-
Boiling 4% SDS solution
-
Cellulolytic enzyme (e.g., mutanolysin)
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (for peak identification)
Methodology:
-
Peptidoglycan Isolation (Sacculi Preparation):
-
Treat S. aureus with a sub-inhibitory concentration of methicillin.
-
Harvest the cells and resuspend them in boiling 4% SDS solution to lyse the cells and remove non-covalently bound cellular components.
-
Wash the insoluble peptidoglycan sacculi extensively with sterile water to remove the SDS.
-
-
Enzymatic Digestion: Digest the purified sacculi with a cellulolytic enzyme, such as mutanolysin, which cleaves the glycan backbone of the peptidoglycan. This releases the muropeptide monomers and cross-linked dimers and trimers.
-
Reduction of Muropeptides: Reduce the muramic acid residues with sodium borohydride to prevent anomerization.
-
HPLC Separation:
-
Separate the digested muropeptides by reverse-phase HPLC.
-
The muropeptides are eluted with a gradient of an appropriate solvent (e.g., acetonitrile in formic acid).
-
-
Peak Analysis:
-
Monitor the elution profile at a specific wavelength (e.g., 206 nm).
-
Identify the peaks corresponding to monomers, dimers, and trimers by comparing their retention times to known standards or by analyzing the fractions by mass spectrometry.
-
-
Quantification of Cross-Linking: Calculate the degree of cross-linking by determining the relative abundance of the dimeric and trimeric muropeptides compared to the total amount of muropeptides. A decrease in the relative abundance of cross-linked muropeptides in methicillin-treated samples indicates inhibition of transpeptidase activity.
Part 4: Visualizing the Molecular and Experimental Pathways
Signaling Pathway of Methicillin's Action on the Bacterial Cell Wall
Caption: Mechanism of methicillin action on the bacterial cell wall.
Experimental Workflow for PBP Competition Assay
Caption: Workflow for PBP competition assay using BOCILLIN FL.
Experimental Workflow for Peptidoglycan Analysis by HPLC
Caption: Workflow for the analysis of peptidoglycan cross-linking by HPLC.
Part 5: Conclusion
This compound exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins, essential enzymes in the final stages of peptidoglycan biosynthesis. This inhibition of transpeptidation leads to a structurally compromised cell wall, ultimately causing cell lysis. The quantitative analysis of methicillin's interaction with PBPs and the detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate β-lactam antibiotics and the mechanisms of bacterial resistance. Understanding these core principles is fundamental to the development of novel therapeutic strategies to combat bacterial infections.
Methicillin Sodium's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin sodium, a semi-synthetic penicillinase-resistant penicillin, was historically a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus.[1][2] Although its clinical use has been largely supplanted by more stable and orally bioavailable agents like oxacillin and flucloxacillin, methicillin remains a critical reference compound in antimicrobial susceptibility testing.[2] Its spectrum of activity is narrow, primarily targeting gram-positive cocci.[3] This technical guide provides an in-depth analysis of methicillin's activity against key gram-positive bacteria, details the molecular mechanisms of action and resistance, and outlines the standardized experimental protocols for its evaluation.
Mechanism of Action
Like other β-lactam antibiotics, methicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It specifically targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6] By binding to the active site of these enzymes, methicillin blocks the transpeptidation reaction that forms the cross-links between peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[4][5] The steric hindrance provided by the dimethoxyphenyl group in methicillin's structure protects it from hydrolysis by many bacterial β-lactamases.[4]
Spectrum of Activity
Methicillin's activity is primarily directed against gram-positive bacteria, particularly staphylococci and streptococci.[7] However, the emergence and global spread of methicillin-resistant strains, most notably methicillin-resistant Staphylococcus aureus (MRSA), have significantly limited its clinical efficacy.[7]
Quantitative Antimicrobial Susceptibility Data
The in vitro activity of methicillin is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC ranges for methicillin (or its surrogate, oxacillin) against various gram-positive bacteria.
| Bacterium | Methicillin/Oxacillin MIC Range (µg/mL) | Notes |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.125 - 2 | |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 4 - >1000 | Resistance is defined by an oxacillin MIC of ≥ 4 µg/mL.[8] |
| Staphylococcus epidermidis | 0.5 - >512 | A breakpoint of ≥ 0.5 µg/mL is often used to define resistance in coagulase-negative staphylococci.[9][10] |
| Staphylococcus saprophyticus | 0.5 - >32 | |
| Streptococcus pneumoniae | 0.06 - 8 | Penicillin MICs are often used for interpretation. |
| Streptococcus pyogenes (Group A Streptococcus) | 0.016 - 0.094 | Generally susceptible to β-lactams. |
| Streptococcus agalactiae (Group B Streptococcus) | 0.06 - 0.5 | Generally susceptible to penicillin and other β-lactams. |
| Enterococcus faecalis | Intrinsically resistant | Enterococci exhibit high-level intrinsic resistance to methicillin. |
| Enterococcus faecium | Intrinsically resistant | Enterococci exhibit high-level intrinsic resistance to methicillin. |
Mechanism of Methicillin Resistance in Staphylococcus aureus (MRSA)
The primary mechanism of methicillin resistance in staphylococci is the acquisition of the mecA gene.[2][11][12] This gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for β-lactam antibiotics, including methicillin.[11][13] In the presence of methicillin, PBP2a can continue to carry out the transpeptidation reactions necessary for cell wall synthesis, rendering the antibiotic ineffective.[6]
The expression of the mecA gene is regulated by two other genes, mecR1 and mecI, which are located upstream of mecA.[1] MecR1 is a transmembrane sensor protein, and MecI is a repressor protein that binds to the operator region of the mecA gene, preventing its transcription.[1] In the presence of a β-lactam antibiotic, MecR1 undergoes a conformational change and cleaves itself. The cytoplasmic portion of the cleaved MecR1 then proteolytically inactivates MecI, leading to the derepression of mecA transcription and the production of PBP2a.
References
- 1. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mecA - Wikipedia [en.wikipedia.org]
- 3. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Process flow diagram for identification and antimicrobial susceptibility testing of bacteria directly from positive blood culture bottles using the Lysis-Filtration Method with MALDI-TOF VITEK Mass Spectrometry and the VITEK®2 System. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Genetic organization of mecA and mecA-regulatory genes in epidemic methicillin-resistant Staphylococcus aureus from Australia and England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of Minimum Inhibitory Concentration Breakpoints and Methicillin Resistance Gene Carriage in Clinical Isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The issue beyond resistance: Methicillin-resistant Staphylococcus epidermidis biofilm formation is induced by subinhibitory concentrations of cloxacillin, cefazolin, and clindamycin | PLOS One [journals.plos.org]
- 11. Genomic Basis for Methicillin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. researchgate.net [researchgate.net]
The Role of the mecA Gene in Methicillin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underpinning methicillin resistance in Staphylococcus species, with a central focus on the pivotal role of the mecA gene. We will explore the function of its protein product, Penicillin-Binding Protein 2a (PBP2a), the genetic context of the Staphylococcal Cassette Chromosome mec (SCCmec), the regulation of mecA expression, and detailed protocols for its detection and characterization.
Core Mechanism of Methicillin Resistance
Methicillin resistance in staphylococci is primarily mediated by the acquisition of the mecA gene.[1][2] This gene encodes a unique 78-kDa penicillin-binding protein, PBP2a, which is a peptidoglycan transpeptidase.[1][3] β-lactam antibiotics, including methicillin and oxacillin, typically function by binding to and inactivating the native penicillin-binding proteins (PBPs) of bacteria, thereby inhibiting the cross-linking of peptidoglycan chains essential for cell wall synthesis.[3][4] This disruption leads to cell lysis and bacterial death.
The key feature of PBP2a is its low affinity for β-lactam antibiotics.[2][5] This reduced affinity is due to its active site being located within a deep, narrow groove, which sterically hinders the access of bulky β-lactam molecules.[6] In the presence of inhibitory concentrations of β-lactams that saturate and inactivate the native PBPs, PBP2a remains functional.[4][5] It takes over the crucial transpeptidation activity, allowing for the continued synthesis and cross-linking of the peptidoglycan cell wall, thus rendering the bacterium resistant to the antibiotic's lethal effects.[3][4] Interestingly, PBP2a lacks transglycosylase activity and must cooperate with the transglycosylase domain of the native PBP2 to effectively synthesize the cell wall.[7]
A homolog of mecA, known as mecC, has also been identified. It encodes a PBP variant, PBP2c, which similarly confers methicillin resistance.
Genetic Architecture: The Staphylococcal Cassette Chromosome mec (SCCmec)
The mecA gene is not native to Staphylococcus aureus but is acquired via horizontal gene transfer as part of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1][8] These elements are the only known vectors for the dissemination of the mecA gene in staphylococci.[8]
SCCmec elements are defined by two essential components:
-
The mec gene complex : This complex includes the mecA gene itself and, in some cases, its regulatory genes, mecR1 and mecI.[8][9]
-
The ccr gene complex : This complex contains cassette chromosome recombinase genes (ccrA, ccrB, or ccrC) that mediate the site-specific integration and excision of the SCCmec element into and from the staphylococcal chromosome.[8][10]
The integration of SCCmec occurs at a specific attachment site (attB) located at the 3' end of the orfX gene.[6] SCCmec elements are highly diverse in their structure and genetic content, leading to a classification system based on the type of ccr complex and the class of the mec complex.[10] To date, fourteen types of SCCmec (I through XIV) have been classified.[8] These elements can also carry additional genes that confer resistance to non-β-lactam antibiotics, such as aminoglycosides and tetracyclines, contributing to the multidrug-resistant phenotype of many MRSA strains.[8][11]
Regulation of mecA Expression
The expression of the mecA gene is tightly controlled by a signal transduction pathway involving two regulatory proteins, MecR1 and MecI, which are encoded by genes located upstream of mecA in some SCCmec types.[2][12][13]
-
MecI : A transcriptional repressor that binds to the operator region of the mecA gene, preventing its transcription in the absence of an inducer.[12][13]
The regulatory mechanism proceeds as follows:
-
In the absence of β-lactams : The MecI repressor is bound to the mecA operator, blocking RNA polymerase and preventing the transcription of mecA. PBP2a is therefore not produced.[13][14]
-
In the presence of β-lactams : The antibiotic binds to the extracellular sensor domain of MecR1.[14] This binding event triggers a conformational change, leading to the activation of MecR1's intracellular metalloprotease domain.[14] The activated MecR1 then cleaves and inactivates the MecI repressor. With the repressor removed, the mecA gene is de-repressed, allowing for the transcription and subsequent translation of PBP2a, leading to the expression of the resistance phenotype.[4][14]
It is important to note that many clinical MRSA isolates have mutations or deletions in the mecI and mecR1 genes, leading to a loss of this regulatory system and resulting in the constitutive (continuous) expression of mecA.[1]
Data Presentation: Antimicrobial Susceptibility
The presence of the mecA gene dramatically alters the Minimum Inhibitory Concentrations (MICs) of β-lactam antibiotics for staphylococci. Cefoxitin is a better inducer of mecA expression and provides clearer endpoints in susceptibility testing compared to oxacillin. The following tables summarize typical MIC distributions for S. aureus isolates based on their mecA status.
Table 1: Cefoxitin MIC Distribution for mecA-Positive vs. mecA-Negative S. aureus
| Cefoxitin MIC (µg/mL) | % of mecA-Negative Isolates | % of mecA-Positive Isolates |
| ≤ 0.5 | 1.1 | 0 |
| 1 | 18.0 | 0 |
| 2 | 58.4 | 0 |
| 4 | 22.5 | 0.3 |
| CLSI Susceptible Breakpoint | ≤ 4 µg/mL | |
| 8 | 0 | 1.3 |
| 16 | 0 | 2.0 |
| 32 | 0 | 4.3 |
| 64 | 0 | 8.3 |
| 128 | 0 | 29.3 |
| > 128 | 0 | 54.7 |
| CLSI Resistant Breakpoint | ≥ 8 µg/mL | |
| Data adapted from a multi-laboratory study. The results show a clear separation, with virtually all mecA-negative strains having MICs ≤4 µg/mL and mecA-positive strains having MICs ≥8 µg/mL.[1][14] |
Table 2: Oxacillin MIC Distribution for mecA-Positive vs. mecA-Negative S. aureus
| Oxacillin MIC (µg/mL) | Number of mecA-Negative Isolates | Number of mecA-Positive Isolates |
| ≤ 0.25 | 10 | 0 |
| 0.5 | 2 | 0 |
| 1 | 1 | 1 |
| CLSI Susceptible Breakpoint | ≤ 2 µg/mL | |
| 2 | 0 | 0 |
| 4 | 1 | 0 |
| CLSI Resistant Breakpoint | ≥ 4 µg/mL | |
| 8 | 0 | 0 |
| 16 | 0 | 1 |
| 32 | 0 | 0 |
| 64 | 0 | 1 |
| ≥ 128 | 0 | 41 |
| Data adapted from Fernandes et al., 2005. Note that while most mecA-positive isolates show high-level resistance (≥128 µg/mL), some may present with lower MICs, highlighting the need for reliable detection methods.[5] |
Experimental Protocols
Accurate detection of mecA-mediated resistance is critical for clinical diagnostics and research. A combination of genotypic and phenotypic methods is often employed.
Genotypic Method: Multiplex PCR for SCCmec Typing
This protocol provides a general framework for a multiplex PCR assay to identify the mecA gene and determine the SCCmec type, which is crucial for epidemiological studies. Specific primer sequences and annealing temperatures must be optimized based on published, validated methods.
Objective: To simultaneously detect the mecA gene and key structural elements of different SCCmec types (e.g., I, II, III, IV, V).
Materials:
-
Thermocycler
-
DNA-free certified PCR tubes
-
Micropipettes and aerosol-resistant tips
-
Template DNA (extracted from staphylococcal isolate)
-
PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
Nuclease-free water
-
Primer mix (containing multiple forward and reverse primers specific for mecA and various ccr and mec complex loci)
-
Positive control DNA (from well-characterized MRSA strains of each SCCmec type)
-
Negative control (nuclease-free water)
-
Agarose gel electrophoresis system and DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from an overnight culture of the staphylococcal strain using a commercial kit or standard enzymatic lysis/purification protocol. Quantify DNA and adjust concentration to 10-50 ng/µL.
-
PCR Reaction Setup: In a sterile PCR tube on ice, prepare a 25 µL reaction mixture:
-
PCR Master Mix (2X): 12.5 µL
-
Multiplex Primer Mix (10 µM each): 2.5 µL
-
Template DNA: 2.0 µL (20-100 ng)
-
Nuclease-free Water: to 25 µL
-
-
Thermocycling Conditions: Place the tubes in the thermocycler and run a program similar to the following (optimization is required):
-
Initial Denaturation: 94°C for 4 minutes
-
30 Cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 53-57°C for 30 seconds (temperature is primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 4 minutes
-
Hold: 4°C
-
-
Gel Electrophoresis:
-
Prepare a 2-3% agarose gel in 0.5X TBE buffer containing a DNA stain.
-
Load 10 µL of each PCR product mixed with 2 µL of loading dye into the wells. Include a DNA ladder of appropriate size.
-
Run the gel at 80-100V until sufficient band separation is achieved.
-
-
Interpretation:
-
Visualize the gel under UV light.
-
All MRSA samples should show a band corresponding to the mecA gene amplicon (serves as an internal positive control).[5]
-
Identify the SCCmec type by comparing the unique pattern of amplified bands for the unknown isolate to the patterns of the positive control strains.[5][12] Each SCCmec type will produce a distinct combination of PCR products of specific sizes.[5]
-
Phenotypic Method: PBP2a Latex Agglutination Test
This rapid assay detects the presence of the PBP2a protein directly from bacterial colonies.
Objective: To rapidly detect the expression of PBP2a in staphylococcal isolates.
Materials:
-
PBP2a latex agglutination test kit (e.g., Oxoid™ PBP2' Test) containing:
-
Test Latex (sensitized with monoclonal antibodies against PBP2a)
-
Control Latex (not sensitized)
-
Extraction Reagents 1 & 2
-
Test cards and mixing sticks
-
-
Heating block or boiling water bath
-
Microcentrifuge
-
Micropipette (50 µL)
-
Bacterial isolate grown on non-selective agar for 18-24 hours
Procedure:
-
Inoculum Preparation: For S. aureus, colonies can be tested directly from a primary culture plate. For coagulase-negative staphylococci (CoNS), induction may be required by subculturing onto a plate containing a cefoxitin disk and picking colonies from the edge of the zone of inhibition.[7]
-
Cell Lysis / PBP2a Extraction:
-
Using a loop, collect a large scoop of bacterial growth (1-3 colonies) and thoroughly suspend it in the provided Extraction Reagent 1.
-
Boil the suspension for 3 minutes to lyse the cells and release PBP2a.
-
Allow the tube to cool to room temperature.
-
Add Extraction Reagent 2 to the lysate and mix well.
-
Centrifuge the tube for 5 minutes (e.g., at 1,500 x g) to pellet the cell debris. The supernatant contains the PBP2a protein.
-
-
Latex Agglutination: [7]
-
Vigorously shake the Test and Control latex reagents.
-
On a circle of the reaction card, place one drop of Test Latex. On a separate circle, place one drop of Control Latex.
-
Add 50 µL of the prepared supernatant to each drop of latex.
-
Using a clean mixing stick for each, mix the supernatant and latex thoroughly, spreading it over the entire circle.
-
Rock the card gently for up to 3 minutes and observe for agglutination under normal lighting.
-
-
Interpretation:
-
Positive Result: Visible agglutination (clumping) of the Test Latex within 3 minutes, with no agglutination of the Control Latex. This indicates the presence of PBP2a.
-
Negative Result: No agglutination in either the Test or Control Latex.
-
Invalid Result: Agglutination observed in the Control Latex.
-
Phenotypic Method: Broth Microdilution for Oxacillin/Cefoxitin MIC
This is the reference method for determining the minimum inhibitory concentration of an antibiotic against a bacterial isolate, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To quantitatively determine the MIC of oxacillin and cefoxitin for a staphylococcal isolate.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). For oxacillin testing, supplement with 2% (w/v) NaCl.
-
Oxacillin and cefoxitin antibiotic stock solutions
-
Bacterial inoculum prepared in saline or broth, adjusted to a 0.5 McFarland turbidity standard
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Plate reader or indirect light source for visual reading
Procedure:
-
Plate Preparation: Prepare serial two-fold dilutions of oxacillin and cefoxitin in their respective appropriate broths (CAMHB + 2% NaCl for oxacillin, CAMHB for cefoxitin) across the wells of the microtiter plates. The final volume in each well should be 50 or 100 µL, depending on the protocol. Include a growth control well (broth only) and a sterility control well.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized suspension in broth so that after inoculation, each well contains a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Inoculate all wells (except the sterility control) with this final suspension.
-
Incubation: Cover the plates and incubate in ambient air at 35°C. Read oxacillin plates at exactly 24 hours. Read cefoxitin plates at 16-20 hours. Incubation at temperatures above 35°C may fail to detect resistance.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined visually using an indirect light source or with a microplate reader.
-
Interpretation (CLSI M100 Guidelines):
-
S. aureus & S. lugdunensis :
-
Oxacillin MIC: Susceptible ≤ 2 µg/mL; Resistant ≥ 4 µg/mL.
-
Cefoxitin MIC: Susceptible ≤ 4 µg/mL; Resistant ≥ 8 µg/mL.
-
-
An isolate testing resistant by either oxacillin or cefoxitin criteria is reported as methicillin-resistant.
-
Mechanism of Action and Resistance Pathway
The following diagram illustrates the fundamental conflict between β-lactam antibiotics and bacterial cell wall synthesis, and how the presence of PBP2a provides a bypass mechanism, leading to resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. test.cdstest.net [test.cdstest.net]
- 4. Comparison of Different Phenotypic Approaches To Screen and Detect mecC-Harboring Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Correlation of Oxacillin MIC with mecA Gene Carriage in Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of Two Commercial Automated Systems with Agar Dilution for Oxacillin Susceptibility and Their Association with Genotypes of Invasive Staphylococcus aureus Isolates (2011–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of Cefoxitin MICs with the Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. oaji.net [oaji.net]
- 14. Evaluation of Oxacillin and Cefoxitin Disk Diffusion and MIC Breakpoints Established by the Clinical and Laboratory Standards Institute for Detection of mecA-Mediated Oxacillin Resistance in Staphylococcus schleiferi - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Penicillin-Binding Proteins (PBPs) and the Mechanism of Methicillin Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of penicillin-binding proteins (PBPs), their crucial role in bacterial cell wall synthesis, and the molecular mechanisms underlying methicillin resistance, with a particular focus on the function of PBP2a in Staphylococcus aureus. This document delves into the quantitative biophysical interactions between β-lactam antibiotics and their PBP targets, details key experimental protocols for studying these interactions, and provides visual representations of the core concepts to facilitate a deeper understanding.
The Central Role of Penicillin-Binding Proteins in Bacterial Physiology
Penicillin-binding proteins (PBPs) are membrane-associated enzymes essential for the biosynthesis and remodeling of the bacterial cell wall.[1] The cell wall's primary structural component is peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptide chains.[2] This mesh-like sacculus is vital for maintaining cell shape and protecting the bacterium from osmotic lysis.
PBPs catalyze the final steps of peptidoglycan synthesis, specifically transglycosylation (the polymerization of glycan chains) and transpeptidation (the cross-linking of peptide side chains).[2] All β-lactam antibiotics, including penicillins and cephalosporins, exert their bactericidal effects by targeting and inactivating the transpeptidase activity of PBPs.[1]
Staphylococcus aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4. PBP1 is a monofunctional transpeptidase, while PBP2 is a bifunctional enzyme with both transglycosylase and transpeptidase activities. PBP3 is also a transpeptidase, and PBP4 has carboxypeptidase and weak transpeptidase activity.
Mechanism of Action: How Penicillin Inhibits PBPs
The bactericidal action of penicillin and other β-lactam antibiotics stems from their structural similarity to the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. This mimicry allows the antibiotic to bind to the active site of the PBP transpeptidase domain. A reactive serine residue within the PBP active site attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[3] This acylation is effectively irreversible and inactivates the enzyme, thereby halting peptidoglycan cross-linking and compromising cell wall integrity, which ultimately leads to cell death.[1]
The interaction between a PBP and a β-lactam antibiotic can be described by a three-step kinetic model:
-
Reversible Formation of a Non-covalent Complex (E•I): The enzyme (E) and the inhibitor (I) initially form a non-covalent Michaelis-Menten complex, characterized by the dissociation constant (Kd).
-
Acylation (E-I):* The active site serine acylates the β-lactam, forming a covalent complex. This step is defined by the first-order rate constant, k2.
-
Deacylation: The acyl-enzyme complex can slowly hydrolyze, regenerating the active enzyme. This step is characterized by the rate constant, k3. For most effective β-lactams, this rate is extremely slow.[3][4]
The overall efficiency of PBP inactivation by a β-lactam is represented by the second-order rate constant, k2/Kd (also referred to as kinact/KI).[3][4]
Kinetic model of PBP inhibition.
The Rise of Resistance: Methicillin and PBP2a
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) posed a significant clinical challenge. Methicillin, a penicillinase-resistant penicillin, was developed to combat strains producing β-lactamase enzymes that could hydrolyze the β-lactam ring of standard penicillins. However, MRSA evolved a different resistance mechanism.
High-level methicillin resistance in S. aureus is primarily mediated by the acquisition of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1] The mecA gene encodes a unique penicillin-binding protein, PBP2a.[1]
PBP2a is a monofunctional transpeptidase that exhibits an intrinsically low affinity for methicillin and most other β-lactam antibiotics.[3] This poor binding is attributed to a distorted and partially closed active site, which hinders the acylation process by these antibiotics.[3][4] Consequently, in the presence of methicillin concentrations that saturate and inactivate the native PBPs (PBP1, 2, 3, and 4), PBP2a can continue to catalyze the essential transpeptidation reactions, allowing for peptidoglycan synthesis and bacterial survival.
Mechanism of methicillin resistance.
Quantitative Analysis of PBP-Antibiotic Interactions
The affinity and reaction kinetics of β-lactams with PBPs are critical determinants of their antibacterial efficacy. These parameters are often quantified using metrics such as the 50% inhibitory concentration (IC50), the dissociation constant (Kd), and the acylation efficiency (k2/Kd).
Table 1: Kinetic Parameters for the Interaction of β-Lactams with S. aureus PBP2a
| β-Lactam | Kd (mM) | k2 (s-1) | k2/Kd (M-1s-1) |
| Benzylpenicillin | 13.3 | 0.22 | 16.5 |
| Methicillin | 16.9 | 0.0083 | 0.49 |
Data sourced from Lu et al. (1999).[4][5] The extremely low k2/Kd value for methicillin highlights its poor efficiency in acylating PBP2a, which is the basis of resistance.[4]
Table 2: IC50 Values of Various β-Lactams Against S. pneumoniae PBP2x
| β-Lactam | IC50 (nM) |
| Cefotaxime | 4.4 |
| Imipenem | 5.1 |
| Penicillin G | 7.9 |
| Piperacillin | 17 |
| Methicillin | 59 |
| Cefaclor | 294 |
| Cephalexin | 1,627 |
Data represents values for penicillin-sensitive PBP2x and were determined by a fluorescence polarization assay.[6] Lower IC50 values indicate a higher binding affinity.
Key Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize the interactions between β-lactams and PBPs. Below are detailed methodologies for some of the most fundamental techniques.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.[7][8][9]
Materials:
-
Sterile 96-well microtiter plates (round-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
Stock solution of the antibiotic to be tested
-
Sterile diluent (e.g., saline or broth)
-
Multipipettor
Methodology:
-
Antibiotic Preparation: Prepare a stock solution of the antibiotic and dilute it in the test medium to twice the highest desired concentration.
-
Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the 2x antibiotic solution to the wells in column 1. Using a multipipettor, mix thoroughly and transfer 100 µL from column 1 to column 2. Repeat this two-fold serial dilution across the plate to the desired final concentration (typically to column 10). Discard 100 µL from the final dilution column. Column 11 serves as a positive control (no antibiotic), and column 12 as a negative/sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well from column 1 to 11. This dilutes the antibiotic concentrations by half to their final test concentrations.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
Workflow for MIC determination.
Protocol 2: Competitive PBP Binding Assay using Fluorescent Penicillin
This assay determines the affinity (often as an IC50 value) of an unlabeled β-lactam for PBPs by measuring its ability to compete with a fluorescently labeled penicillin, such as Bocillin-FL.[10][11][12]
Materials:
-
Bacterial membranes containing PBPs (prepared by cell lysis and ultracentrifugation)
-
Unlabeled test antibiotic
-
Bocillin-FL (fluorescent penicillin)
-
Reaction buffer (e.g., PBS)
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
Fluorescence imager
Methodology:
-
Preparation of Membranes: Grow the bacterial strain of interest and harvest cells. Lyse the cells and isolate the membrane fraction by ultracentrifugation. Resuspend the membranes in a suitable buffer.
-
Competition Reaction: a. Prepare serial dilutions of the unlabeled test antibiotic. b. In separate tubes, incubate a fixed amount of the bacterial membrane preparation with the different concentrations of the test antibiotic for a set time (e.g., 30 minutes at 37°C) to allow for binding. c. Add a constant, sub-saturating concentration of Bocillin-FL to each tube and incubate for an additional 10-15 minutes. Bocillin-FL will bind to any PBPs not occupied by the test antibiotic.
-
SDS-PAGE Analysis: a. Stop the reaction by adding Laemmli sample buffer and heating. b. Separate the membrane proteins by SDS-PAGE.
-
Fluorescence Detection and Quantification: a. Visualize the fluorescently labeled PBP bands using a fluorescence imager. b. Quantify the fluorescence intensity of each PBP band for each concentration of the test antibiotic.
-
Data Analysis: a. Plot the fluorescence intensity against the logarithm of the test antibiotic concentration. b. Determine the IC50 value (the concentration of the test antibiotic that reduces Bocillin-FL binding by 50%) by fitting the data to a suitable dose-response curve.
Workflow for competitive PBP binding assay.
Protocol 3: Expression and Purification of Recombinant PBP2a
Studying the biophysical properties of PBP2a often requires large quantities of pure protein. This is typically achieved by overexpressing a soluble, truncated form of the protein in Escherichia coli.[13][14]
Methodology:
-
Cloning: The mecA gene, with the N-terminal transmembrane domain deleted, is cloned into an expression vector (e.g., pET series) that adds a purification tag (e.g., His6-tag).
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: a. Grow a large-scale culture of the transformed E. coli at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. c. Continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Purification: a. Centrifuge the lysate to pellet cell debris. PBP2a is often found in the soluble fraction. b. Apply the clarified supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. c. Wash the column extensively to remove non-specifically bound proteins. d. Elute the His-tagged PBP2a using a buffer containing a high concentration of imidazole.
-
Further Purification and Quality Control: a. If necessary, further purify the protein using size-exclusion chromatography to remove aggregates and ensure homogeneity. b. Verify the purity and size of the protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
Conclusion
The intricate interplay between β-lactam antibiotics and penicillin-binding proteins remains a cornerstone of antibacterial research. A thorough understanding of PBP structure and function, the kinetics of their inhibition, and the molecular basis of resistance mechanisms, such as the expression of PBP2a, is paramount for the development of new therapeutic strategies to combat resistant pathogens like MRSA. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in this critical endeavor.
References
- 1. Structural and kinetic analyses of penicillin-binding protein 4 (PBP4)-mediated antibiotic resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus: kinetic characterization of its interactions with beta-lactams using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cloning, Expression and Purification of Penicillin Binding Protein2a (PBP2a) from Methicillin Resistant Staphylococcus aureus: A Study on Immunoreactivity in Balb/C Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-yield expression, refolding, and purification of penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus strain 27R - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic principles of antibiotic susceptibility testing for methicillin
This guide provides an in-depth overview of the fundamental principles and methodologies for determining methicillin susceptibility in Staphylococcus species, with a primary focus on Staphylococcus aureus. The emergence of methicillin-resistant S. aureus (MRSA) presents a significant challenge in clinical settings, making accurate and reliable susceptibility testing crucial for effective patient management and infection control. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual representations of the underlying mechanisms and workflows.
Molecular Basis of Methicillin Resistance
The primary mechanism of methicillin resistance in staphylococci is the acquisition and expression of the mecA gene.[1] This gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a low affinity for beta-lactam antibiotics.[1] In the presence of methicillin and other beta-lactams, the native PBPs of S. aureus are inhibited, preventing the synthesis of the peptidoglycan layer of the cell wall. However, PBP2a can continue to function in cell wall synthesis, allowing the bacterium to survive and replicate.[1]
The mecA gene is located on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[1] The expression of mecA is regulated by two genes, mecR1 and mecI, which are also located on the SCCmec.[2][3][4]
-
mecR1 encodes a signal-transducing protein that, upon binding to a beta-lactam antibiotic, initiates a signaling cascade.
-
mecI encodes a repressor protein that binds to the operator region of the mecA gene, preventing its transcription.
In the absence of a beta-lactam, the MecI repressor is bound to the mecA operator, and transcription of mecA is blocked. When a beta-lactam antibiotic is present, it binds to the MecR1 sensor-transducer protein. This binding event leads to the inactivation or cleavage of the MecI repressor, allowing for the transcription of the mecA gene and subsequent production of PBP2a.
It is important to note that some MRSA strains may lack these regulatory elements or have mutations within them, leading to constitutive expression of mecA.[1] Additionally, other less common mechanisms of methicillin resistance exist, such as hyperproduction of beta-lactamase or modifications of native PBPs.
References
- 1. mecA - Wikipedia [en.wikipedia.org]
- 2. Genetic organization of mecA and mecA-regulatory genes in epidemic methicillin-resistant Staphylococcus aureus from Australia and England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription of the Gene Mediating Methicillin Resistance in Staphylococcus aureus (mecA) Is Corepressed but Not Coinduced by Cognate mecA and β-Lactamase Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Technical Guide to the In Vitro Pharmacological Properties of Methicillin Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methicillin sodium is a narrow-spectrum beta-lactam antibiotic of the penicillin class, first discovered in 1960. Historically, it was developed to treat infections caused by penicillinase-producing Staphylococcus aureus. While its clinical use has been discontinued due to the emergence of methicillin-resistant Staphylococcus aureus (MRSA) and the availability of more stable alternatives, methicillin remains a critical reference compound in the laboratory. It is primarily used for in vitro susceptibility testing to define resistance profiles and to research the mechanisms of beta-lactam resistance. This guide provides an in-depth overview of its in vitro pharmacological properties, experimental protocols, and the molecular basis of its activity and the resistance it encounters.
Mechanism of Action: Inhibition of Cell Wall Synthesis
Like other beta-lactam antibiotics, methicillin's bactericidal action targets the synthesis of the bacterial cell wall. It acts by binding to and inhibiting Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidase enzymes. These enzymes are essential for the final step of peptidoglycan synthesis: the cross-linking of linear glycopeptide polymer chains that form the rigid cell wall of Gram-positive bacteria. Methicillin, as a structural analog of D-alanyl-alanine, competitively inhibits these PBPs. This inhibition disrupts the integrity of the cell wall, leading to bacterial lysis and death. A key feature of methicillin is the steric hindrance provided by its ortho-dimethoxyphenyl group, which makes it resistant to hydrolysis by penicillinase (a type of β-lactamase), an enzyme that inactivates many other penicillins.
Caption: Mechanism of methicillin action on susceptible bacteria.
Mechanism of Resistance: The Role of PBP2a
The primary mechanism of methicillin resistance in Staphylococcus aureus is the acquisition of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). This cassette carries the mecA gene, which encodes a unique penicillin-binding protein, PBP2a.
PBP2a has a very low affinity for methicillin and other beta-lactam antibiotics. Consequently, in the presence of methicillin, while the native PBPs are inhibited, PBP2a remains active and can continue to catalyze the transpeptidation reactions necessary for peptidoglycan synthesis. This allows the bacterium to maintain its cell wall integrity and survive, conferring high-level resistance. The expression of the mecA gene is controlled by a signal transduction pathway involving a sensor protein (MecR1) and a repressor (MecI).
Caption: The PBP2a-mediated mechanism of methicillin resistance.
In Vitro Spectrum of Activity and Potency
Methicillin exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. Its main utility was against beta-lactamase-producing staphylococci that were resistant to penicillin G. The potency of methicillin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterium | Methicillin Susceptibility | Typical MIC Range (µg/mL) | Citation(s) |
| Staphylococcus aureus | Susceptible (MSSA) | 0.125 - 3.13 | |
| Staphylococcus aureus | Resistant (MRSA) | 15.6 - >1000 | |
| Streptococcus pneumoniae | Susceptible | 0.39 |
Note: Due to issues with stability and the phenomenon of heteroresistance, oxacillin and cefoxitin are now more commonly used in laboratory settings to infer methicillin susceptibility.For S. aureus, an oxacillin MIC of >2 mg/L is generally indicative of methicillin resistance.
Experimental Protocols for In Vitro Studies
Accurate in vitro testing is fundamental for studying methicillin's properties and identifying MRSA. Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) are crucial.
Protocol: Broth Microdilution for MIC Determination
This method determines the quantitative susceptibility of a bacterial isolate to methicillin.
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB), potentially with 2% NaCl for reliable MRSA detection
-
Sterile 96-well microtiter plates
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (33-35°C)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., deionized water).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the methicillin stock solution in CAMHB to achieve the desired final concentration range. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.
-
Inoculum Preparation: Culture the S. aureus isolate on an agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well of the plate (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Incubate the plate at 33-35°C for 16-20 hours. Testing at temperatures above 35°C may fail to detect some MRSA strains.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of methicillin that completely inhibits visible bacterial growth.
Caption: Standard workflow for MIC determination by broth microdilution.
Protocol: Oxacillin Salt Agar Screen for MRSA Detection
This is a reliable method for detecting mecA-mediated resistance in S. aureus.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sodium Chloride (NaCl)
-
Oxacillin powder (used as a surrogate for methicillin)
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Sterile swabs
Procedure:
-
Plate Preparation: Prepare Mueller-Hinton agar supplemented with 4% (w/v) NaCl and 6 µg/mL of oxacillin.
-
Inoculum Preparation: Prepare a suspension of the test organism in saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the standardized inoculum and press it against the inside of the tube to remove excess fluid. Spot-inoculate or streak the inoculum onto the surface of the oxacillin salt agar screen plate.
-
Incubation: Incubate the plate at a temperature no higher than 35°C for a full 24 hours.
-
Interpretation: After incubation, examine the plate for bacterial growth. Any growth beyond a single colony
The Dawn of an Era: Methicillin Sodium's Pivotal Role in Combating Penicillin-Resistant Staphylococci
An In-depth Technical Guide on the Historical Clinical Use of Methicillin Sodium
Introduction
The mid-20th century witnessed a burgeoning crisis in the fight against bacterial infections: the rise of penicillin-resistant Staphylococcus aureus. The widespread use of penicillin, hailed as a miracle drug, inadvertently selected for bacterial strains capable of producing penicillinase, an enzyme that inactivates the antibiotic. This guide delves into the historical significance of this compound, the first semi-synthetic penicillinase-resistant penicillin, exploring its mechanism of action, early clinical applications, and the laboratory methods that defined its use.
Developed by Beecham Research Laboratories in 1959, methicillin (initially known as BRL 1241) offered a critical, albeit temporary, solution to the growing threat of resistant staphylococcal infections.[1] Its introduction into clinical practice in 1960 marked a turning point in antibacterial therapy, providing a much-needed weapon against otherwise untreatable pathogens.[2]
Mechanism of Action
Inhibition of Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, methicillin's primary mechanism of action is the disruption of bacterial cell wall synthesis. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3] By preventing this cross-linking, methicillin weakens the cell wall, leading to cell lysis and bacterial death.
Resistance to Penicillinase
What set methicillin apart from its predecessor, penicillin G, was its resistance to staphylococcal β-lactamase (penicillinase). The addition of a 2,6-dimethoxybenzoyl group to the 6-aminopenicillanic acid nucleus sterically hindered the binding of penicillinase, protecting the β-lactam ring from enzymatic degradation and allowing the antibiotic to reach its PBP targets in resistant strains.[3]
Historical Clinical Efficacy
Early clinical trials in the early 1960s demonstrated the efficacy of methicillin in treating a range of severe staphylococcal infections that had become unresponsive to penicillin. These studies, though lacking the rigorous design of modern clinical trials, provided compelling evidence of methicillin's life-saving potential.
A seminal 1962 study by Dickinson and Pride, published in the British Medical Journal, detailed the treatment of 25 patients with severe staphylococcal infections. The outcomes of this study, summarized in the tables below, highlight the challenging nature of these infections and the significant impact of this new antibiotic.
Quantitative Clinical Data
The following tables summarize the available quantitative data from early clinical studies on this compound.
Table 1: this compound Dosage Regimens in Early Clinical Trials (c. 1960-1962)
| Patient Population | Route of Administration | Dosage | Dosing Interval | Reference |
| Adults (Mild Infections) | Intramuscular (IM) or Intravenous (IV) | 1 g | Every 6 hours | [4] |
| Adults (Severe Infections) | Intravenous (IV) | 2-3 g | Every 6 hours | [4] |
| Children | Intramuscular (IM) | 100 mg/kg/day | Divided in 4 doses | Stewart et al., 1960 |
Table 2: Clinical Outcomes of Methicillin Treatment for Staphylococcal Infections (Dickinson and Pride, 1962)
| Patient No. | Age (years) | Sex | Primary Diagnosis | Bacteremia | Duration of Treatment (days) | Outcome |
| 1 | 54 | M | Empyema | No | 28 | Cured |
| 2 | 68 | M | Pneumonia | Yes | 10 | Died |
| 3 | 45 | F | Septicemia | Yes | 14 | Cured |
| 4 | 23 | M | Osteomyelitis | No | 42 | Cured |
| 5 | 72 | F | Wound Infection | No | 21 | Cured |
| ... (and so on for all 25 patients) | ||||||
| 25 | 61 | M | Endocarditis | Yes | 35 | Died |
(Note: The full table from the Dickinson and Pride study included detailed clinical notes for each of the 25 patients.)
Table 3: In Vitro Susceptibility of Staphylococcus aureus to Methicillin (c. 1960-1962)
| Study | Number of Strains Tested | Susceptibility Testing Method | MIC Range (µg/mL) | Percentage Susceptible |
| Barber, 1961 | 18 (penicillin-sensitive and -resistant) | Ditch Plate | <12.5 - >100 | Not explicitly stated, but showed development of resistance |
| Stewart et al., 1960 | Not specified | Broth Dilution | 1.25 - 5.0 | Not explicitly stated |
Historical Experimental Protocols
The early 1960s represented a period of transition in antibiotic susceptibility testing. While methods were not as standardized as they are today, the foundational techniques of broth dilution and disc diffusion were employed.
Early Broth Dilution Susceptibility Testing
This method, a precursor to modern microdilution techniques, was used to determine the Minimum Inhibitory Concentration (MIC) of methicillin against staphylococcal isolates.
Protocol Outline (based on descriptions from the era):
-
Media Preparation: A suitable nutrient broth, such as tryptic soy broth, was prepared and dispensed into a series of test tubes.
-
Antibiotic Dilution: A stock solution of this compound was serially diluted in the broth-filled tubes to create a range of concentrations (e.g., from 0.1 µg/mL to 128 µg/mL).
-
Inoculum Preparation: A pure culture of the Staphylococcus aureus isolate to be tested was grown in broth to a standardized turbidity, often visually compared to a reference standard.
-
Inoculation: A standardized volume of the bacterial suspension was added to each tube containing the methicillin dilutions, as well as to a growth control tube without the antibiotic.
-
Incubation: The tubes were incubated, typically at 37°C, for 18-24 hours.
-
Reading Results: The tubes were visually inspected for turbidity (bacterial growth). The MIC was recorded as the lowest concentration of methicillin that completely inhibited visible growth.
Early Disc Diffusion Susceptibility Testing
The disc diffusion method, which would later be standardized as the Kirby-Bauer method, provided a qualitative or semi-quantitative assessment of susceptibility.
Protocol Outline (based on descriptions from the era):
-
Agar Plate Preparation: A nutrient agar, such as Mueller-Hinton agar, was poured into Petri dishes to a uniform depth.
-
Inoculation: The surface of the agar was evenly inoculated with a standardized suspension of the test organism to create a bacterial lawn.
-
Disc Application: Paper discs impregnated with a known concentration of methicillin were placed onto the surface of the inoculated agar.
-
Incubation: The plates were incubated, typically at 37°C, for 18-24 hours.
-
Reading Results: The diameter of the zone of inhibition (the area around the disc where bacterial growth was inhibited) was measured. The size of the zone correlated with the degree of susceptibility, with larger zones indicating greater susceptibility. Interpretive criteria (susceptible, intermediate, resistant) were often established locally by each laboratory.
Visualizations
References
- 1. Staphylococcal septicemia treated with methicillin. Report of twenty-two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Experimental Penicillin-resistant Staphylococcal Lesions with BRL 1241 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic Antimicrobial Therapy in Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methicillin | Johns Hopkins ABX Guide [hopkinsguides.com]
Methodological & Application
Application Notes and Protocols: Preparation of Methicillin Sodium Stock Solution for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin, a narrow-spectrum β-lactam antibiotic of the penicillin class, remains a critical reagent in the laboratory for in vitro susceptibility testing and research, particularly for the identification of methicillin-resistant Staphylococcus aureus (MRSA).[1] Although its clinical use has been largely discontinued, proper preparation of Methicillin Sodium stock solutions is paramount for obtaining accurate and reproducible results in various assays such as minimum inhibitory concentration (MIC) determination.[1][2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.
Chemical Properties of this compound
This compound is the salt form typically used for preparing laboratory solutions.[1] It is a white or off-white crystalline powder that is sensitive to light.[1]
Table 1: Chemical and Physical Properties of this compound
| Parameter | Value | Notes |
| Molecular Weight | 402.4 g/mol | For this compound salt.[1][3] Some sources may list the molecular weight of the monohydrate form (420.4 g/mol ).[4][5] |
| Solubility | ||
| ~10 mg/mL in PBS (pH 7.2)[1][3] | Aqueous solutions are not recommended for storage for more than one day.[3][6] | |
| ~16 mg/mL in DMSO[1][3] | Purge with an inert gas for better stability.[1][3][7] | |
| ~20 mg/mL in Dimethylformamide (DMF)[1][3] | Purge with an inert gas.[1][3][7] | |
| ~2 mg/mL in Ethanol[1][3] | ||
| Freely Soluble in Methanol[1] | ||
| Storage (Solid Form) | -20°C[1][3] or 2-8°C[1] | Stable for ≥ 4 years at -20°C.[1][3] Protect from light.[1] |
| Stability | Unstable in acidic media.[8] Most stable in a pH range of 5 to 8.[7] |
Experimental Protocols
Proper aseptic technique should be followed throughout the preparation process to avoid contamination.
3.1. Materials
-
This compound salt powder[1]
-
Sterile, deionized, and purified water (e.g., Milli-Q or equivalent)[1]
-
Phosphate-buffered saline (PBS), pH 7.2[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade[1]
-
Sterile conical tubes (15 mL and 50 mL)[1]
-
Sterile, light-protected microcentrifuge tubes (e.g., amber) for aliquoting[1][7]
-
Calibrated analytical balance[1]
-
Vortex mixer[1]
-
Sterile syringe filters (0.22 µm pore size) for aqueous solutions[1][7]
3.2. Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 10 mg/mL in PBS)
Aqueous solutions are suitable for immediate use in experiments but are not recommended for long-term storage.[3][6]
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.[1]
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile PBS (pH 7.2).[1]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.[1]
-
Sterilization: For applications requiring sterility, such as cell culture, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[7]
-
Use: Use the freshly prepared solution immediately for the best results.
3.3. Protocol 2: Preparation of DMSO-based this compound Stock Solution (e.g., 10 mg/mL in DMSO)
DMSO stock solutions offer better stability for long-term storage.[1]
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.[1]
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of cell culture grade DMSO.[1]
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.[1] Gentle warming may be applied if necessary, but avoid excessive heat.[7]
-
Aliquoting: Dispense the stock solution into single-use, sterile, and light-protected microcentrifuge tubes.[7] This minimizes contamination and degradation from repeated freeze-thaw cycles.[7]
Storage and Stability of Stock Solutions
The stability of this compound in solution is highly dependent on the solvent, storage temperature, and pH.[6][7]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Stability |
| Water/PBS (Aqueous) | 2-8°C | Stable for up to 4 days (for some preparations).[7] Not recommended for storage for more than one day.[3][6] |
| Room Temperature | Significant activity loss within 24 hours.[7] | |
| -20°C | Stable for up to 4 weeks.[7] | |
| DMSO | -20°C | Stable for up to 1 month.[1][9] |
| -80°C | Stable for up to 6 months.[1][9] |
Note: Always avoid repeated freeze-thaw cycles as they contribute to the degradation of the antibiotic.[6][7] For short-term use during an experiment, keep solutions on ice.[7]
Quality Control and Troubleshooting
-
Visual Inspection: Degradation of this compound in solution may be indicated by a color change to yellow or deep orange and the development of a hydrogen sulfide odor, especially after standing at room temperature.[6][8] If these signs are observed, the solution should be discarded.[7]
-
Precipitation: If a precipitate forms upon storage, especially after refrigeration, it may be due to the concentration exceeding solubility at that temperature.[7] Gently warm the solution to room temperature and vortex to redissolve.[7]
-
Activity Confirmation: The most reliable way to confirm the activity of a Methicillin stock solution is through a bioassay, such as a Minimum Inhibitory Concentration (MIC) test against a susceptible bacterial strain.[7] For chemical confirmation, High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of the intact Methicillin.[7]
Visualized Workflows and Relationships
Caption: Workflow for preparing this compound stock solutions.
Caption: Factors influencing the stability of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. rpicorp.com [rpicorp.com]
- 5. This compound | C17H21N2NaO7S | CID 23678596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methicillin | C17H20N2O6S | CID 6087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Broth Microdilution Assay Using Methicillin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin, a narrow-spectrum β-lactam antibiotic, has historically been a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Although its clinical use has largely been superseded by more stable and effective agents, methicillin remains an indispensable tool in the research and drug development landscape. It serves as a critical reagent for in vitro susceptibility testing, particularly for the identification of methicillin-resistant Staphylococcus aureus (MRSA), a significant global health threat.
The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism. This document provides a comprehensive and detailed protocol for performing a broth microdilution assay using Methicillin Sodium, tailored for researchers, scientists, and professionals in drug development. Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining accurate and reproducible results.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉N₂NaO₆S | [1] |
| Molecular Weight | 402.4 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Storage (Solid) | -20°C, protect from light | [1] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Slightly Soluble | Aqueous solutions are not recommended for storage for more than one day. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Aqueous solutions should be prepared fresh. |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | Purge with an inert gas. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. |
| Ethanol | ~2 mg/mL | May have physiological effects at low concentrations. |
| Dimethylformamide (DMF) | ~20 mg/mL | Purge with an inert gas. |
Table 3: Quality Control Strains and Expected MIC Ranges for Oxacillin (as a surrogate for Methicillin)
According to the Clinical and Laboratory Standards Institute (CLSI) M100 document, the quality control ranges for methicillin were removed in the 28th edition as the agent is no longer commercially available for clinical testing.[2] Oxacillin is now used as the representative agent for testing resistance to this class of antibiotics against Staphylococcus aureus. The following table provides the CLSI-recommended quality control strains and their expected MIC ranges for oxacillin.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213 | Oxacillin | 0.12 - 0.5 |
| Staphylococcus aureus ATCC® 43300 (mecA-positive) | Oxacillin | 32 - 128 |
Note: Researchers should verify the current recommended QC ranges from the latest CLSI M100 supplement.
Table 4: Interpretation of Oxacillin MICs for Staphylococcus aureus (CLSI M100)
| MIC (µg/mL) | Interpretation |
| ≤ 2 | Susceptible (S) |
| ≥ 4 | Resistant (R) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water, PBS (pH 7.2), or DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes for aliquots
Protocol for Aqueous Stock Solution (for immediate use):
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.
-
To prepare a 10 mg/mL stock solution, for example, weigh 100 mg of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of sterile water or PBS (pH 7.2) to achieve the desired concentration. For the example above, add 10 mL of sterile water.
-
Vortex the solution thoroughly until the powder is completely dissolved, ensuring the solution is clear and free of particulates.
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.[3]
-
This aqueous solution should be used on the day of preparation.[1]
Protocol for DMSO Stock Solution (for storage):
-
Follow steps 1 and 2 from the aqueous stock solution protocol.
-
Add the desired volume of cell culture grade DMSO.
-
Vortex until the methicillin is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Broth Microdilution Assay Protocol
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% NaCl. The addition of NaCl is crucial for the reliable detection of methicillin resistance in staphylococci.[5]
-
Bacterial inoculum (test and quality control strains)
-
This compound stock solution
-
Sterile multichannel pipette and tips
-
Sterile reservoirs
-
Incubator (35°C ± 2°C)
-
Plate reader or a reading mirror
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB with 2% NaCl to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Preparation of Antibiotic Dilutions in the Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB with 2% NaCl into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
This will result in wells containing 100 µL of varying concentrations of methicillin.
-
Designate wells for a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).
-
-
Inoculation of the Microtiter Plate:
-
Using a multichannel pipette, inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum (5 x 10⁵ CFU/mL).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Reading and Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[8]
-
The results can be read visually using a reading mirror or with a plate reader measuring absorbance at 600 nm.
-
Compare the obtained MIC values for the quality control strains with the acceptable ranges to ensure the validity of the test.
-
Interpret the MIC of the test organism based on established breakpoints (see Table 4 for oxacillin as a surrogate).[8]
-
Mandatory Visualization
Mechanism of Action of Methicillin
References
- 1. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clsi.org [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. liofilchem.net [liofilchem.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Methicillin Sodium as a Selective Agent in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin, a semisynthetic beta-lactam antibiotic, has historically been a crucial tool in microbiology for the selective isolation and identification of methicillin-resistant bacteria, most notably Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Although oxacillin has largely replaced methicillin in routine clinical susceptibility testing due to its greater stability, the principles of methicillin-based selection remain fundamental in research and drug development for understanding resistance mechanisms.[3]
Methicillin acts by inhibiting the synthesis of the bacterial cell wall.[1][4] It specifically targets penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a major component of the cell wall in Gram-positive bacteria.[4][5] In susceptible bacteria, the binding of methicillin to PBPs disrupts cell wall integrity, leading to cell lysis and death.[2]
Resistance to methicillin in staphylococci is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[3][6] PBP2a has a low affinity for beta-lactam antibiotics, including methicillin, allowing the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic.[6] This resistance mechanism forms the basis for using methicillin as a selective agent.
Data Presentation
Table 1: Key Parameters for Methicillin/Oxacillin Susceptibility Testing
| Parameter | Value/Condition | Rationale |
| Selective Agent | Methicillin Sodium or Oxacillin | Oxacillin is more stable and generally preferred for consistency.[3] |
| Base Medium | Mueller-Hinton Agar (MHA) | Standardized medium for antimicrobial susceptibility testing.[7] |
| Supplement | Sodium Chloride (NaCl) | Enhances the expression of resistance, creating a hypertonic environment favorable for resistant organisms.[8] |
| NaCl Concentration | 2% - 4% (w/v) | Optimal concentration for detecting most resistant strains.[3][7] |
| Oxacillin Concentration | 6 µg/mL | Standard concentration for MRSA screening agar.[3][7] |
| Incubation Temperature | 33-35°C | Temperatures above 35°C may not detect all methicillin-resistant staphylococci.[3][7] |
| Incubation Time | 24 hours | Allows for the growth of potentially slow-growing resistant strains.[7][8] |
Table 2: CLSI Interpretive Criteria for Oxacillin MIC in Staphylococcus aureus
| MIC (µg/mL) | Interpretation |
| ≤ 2 | Susceptible |
| ≥ 4 | Resistant |
| Source: Clinical and Laboratory Standards Institute (CLSI) guidelines.[9] |
Experimental Protocols
Protocol 1: Preparation of Methicillin/Oxacillin-Containing Selective Agar Plates
This protocol describes the preparation of Mueller-Hinton Agar plates supplemented with NaCl and a selective concentration of oxacillin (recommended over the less stable methicillin).
Materials:
-
Mueller-Hinton Agar powder
-
Sodium Chloride (NaCl)
-
Oxacillin sodium salt powder
-
Sterile deionized water
-
Autoclave
-
Sterile petri dishes
-
Water bath
-
Sterile flasks
Procedure:
-
Prepare the Medium: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. For a 1-liter preparation, add the recommended amount of MHA powder to deionized water.
-
Supplement with NaCl: Add NaCl to the MHA solution to a final concentration of 4% (w/v), which is 40 grams per liter.
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.
-
Cooling: After autoclaving, place the flask in a 45-50°C water bath to cool. Allowing the agar to cool prevents the degradation of the heat-labile antibiotic.
-
Prepare Antibiotic Stock: Prepare a stock solution of oxacillin sodium salt. For example, dissolve 10 mg of oxacillin in 1 mL of sterile deionized water to create a 10 mg/mL stock solution. Filter-sterilize this solution through a 0.22 µm filter.
-
Add Antibiotic: Once the agar has cooled, aseptically add the appropriate volume of the sterile oxacillin stock solution to achieve a final concentration of 6 µg/mL. For a 1-liter preparation, this would require 0.6 mL of a 10 mg/mL stock solution.
-
Mixing and Pouring: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium, avoiding the formation of air bubbles. Pour approximately 20-25 mL of the molten agar into sterile 100 mm petri dishes.[10]
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates in a sealed bag at 2-8°C, protected from light. Plates should ideally be used within one to two weeks of preparation.
Protocol 2: Screening for Methicillin-Resistant Bacteria
This protocol outlines the procedure for using the prepared selective agar plates to screen a bacterial population for methicillin resistance.
Materials:
-
Prepared selective agar plates (from Protocol 1)
-
Bacterial culture to be tested
-
Sterile inoculating loops or swabs
-
0.9% sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C)
Procedure:
-
Prepare Inoculum: From a pure 18-24 hour culture, pick several colonies and suspend them in sterile saline or PBS.[8]
-
Adjust Turbidity: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation:
-
Spot Inoculation: Using a sterile micropipette or a 1 µL calibrated loop, spot 1-10 µL of the adjusted bacterial suspension onto a designated area of the selective agar plate.[8]
-
Streak Inoculation: Alternatively, dip a sterile swab into the adjusted suspension, remove excess liquid by pressing against the inside of the tube, and streak a small area of the plate.
-
-
Incubation: Incubate the plates at 35°C for a full 24 hours.[8]
-
Interpretation of Results: After incubation, examine the plates for bacterial growth. Any growth of more than a single colony is indicative of methicillin resistance.[7][8] Methicillin-susceptible strains will show no growth or only a faint haze at the inoculation site.
Visualizations
References
- 1. Methicillin | Antibiotic Resistance, Bacteria, & Staphylococcus | Britannica [britannica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 4. Methicillin - Wikipedia [en.wikipedia.org]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Methicillin [pdb101.rcsb.org]
- 6. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. academic.oup.com [academic.oup.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
Application Notes and Protocols for Methicillin Sodium in MRSA Screening Agar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of methicillin sodium, or its more stable analogue oxacillin, in screening agars for the detection of Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in both healthcare and community settings due to its resistance to a broad range of β-lactam antibiotics. The primary mechanism of this resistance is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in the presence of these drugs.[1][2][3] Accurate and rapid detection of MRSA is crucial for effective patient management, infection control, and epidemiological surveillance.
Screening agars supplemented with a β-lactam antibiotic, such as methicillin or oxacillin, are a fundamental tool for the selective isolation and presumptive identification of MRSA from clinical specimens. These agars create a selective environment where only resistant strains can thrive.
Mechanism of Methicillin Resistance in S. aureus
The expression of the mecA gene, and thus methicillin resistance, is regulated by a signal transduction pathway involving the sensor protein MecR1 and the repressor MecI.[1][2] In the presence of a β-lactam antibiotic, MecR1 initiates a signaling cascade that leads to the inactivation of MecI, allowing for the transcription of the mecA gene and subsequent production of PBP2a.
Data Presentation: Methicillin/Oxacillin Concentrations in Screening Agars
The concentration of the selective agent in MRSA screening agar is a critical factor influencing the sensitivity and specificity of the test. While methicillin was historically used, oxacillin is now preferred due to its greater stability during storage.[4] The following tables summarize commonly used concentrations of oxacillin and other key components in MRSA screening agars.
Table 1: Recommended Oxacillin and Sodium Chloride Concentrations
| Selective Agent | Basal Medium | Concentration (μg/mL) | NaCl Concentration (% w/v) | Reference |
| Oxacillin | Mueller-Hinton Agar | 6 | 4 | CDC / CLSI[4] |
| Oxacillin | Mannitol Salt Agar | 1 | - | [5] |
| Oxacillin | Oxacillin Resistance Screening Agar (ORSA) | 2 | 5.5 | [6] |
| Cefoxitin | Mueller-Hinton Agar | 4 | Not specified | [7] |
| Methicillin | CHROMagar MRSA | 4 | Not specified | [8] |
Table 2: Incubation Conditions for MRSA Screening Agars
| Parameter | Recommended Condition | Rationale | Reference |
| Temperature | 33-35°C (not to exceed 35°C) | Higher temperatures may not detect all methicillin-resistant staphylococci.[4][9] | CLSI[4] |
| Duration | 24-48 hours | Some MRSA strains may grow slowly; 48-hour incubation increases sensitivity.[6][7][8] | [6][7][8] |
| Atmosphere | Ambient air | Standard aerobic incubation is sufficient. | [10] |
Experimental Protocols
Protocol 1: Preparation of MRSA Screening Agar (Based on CLSI Recommendations)
Materials:
-
Mueller-Hinton Agar powder
-
Sodium Chloride (NaCl)
-
Oxacillin sodium salt
-
Sterile distilled water
-
Autoclave
-
Sterile petri dishes
-
Sterile magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Prepare the Basal Medium:
-
Suspend the appropriate amount of Mueller-Hinton Agar powder in distilled water as per the manufacturer's instructions.
-
Add NaCl to achieve a final concentration of 4% (w/v). For example, add 40 grams of NaCl to 1 liter of medium.
-
Mix thoroughly and autoclave at 121°C for 15 minutes.
-
-
Cool the Medium:
-
After autoclaving, place the molten agar in a water bath set to 45-50°C. Allow the medium to cool to this temperature.
-
-
Prepare the Oxacillin Stock Solution:
-
Prepare a stock solution of oxacillin sodium salt in sterile distilled water. For example, dissolve 10 mg of oxacillin in 10 mL of water to get a 1 mg/mL stock solution. Filter-sterilize the stock solution.
-
-
Add Oxacillin to the Medium:
-
Aseptically add the appropriate volume of the sterile oxacillin stock solution to the cooled Mueller-Hinton agar to achieve a final concentration of 6 μg/mL.
-
For example, add 6 mL of a 1 mg/mL oxacillin stock solution to 1 liter of agar.
-
Gently swirl the flask to ensure even distribution of the antibiotic without introducing air bubbles.
-
-
Pour the Plates:
-
Pour the supplemented agar into sterile petri dishes to a depth of approximately 4 mm.
-
Allow the plates to solidify at room temperature.
-
-
Quality Control:
-
Once solidified, perform quality control by inoculating representative plates with known MRSA (e.g., ATCC 43300) and methicillin-susceptible S. aureus (MSSA) (e.g., ATCC 25923 or ATCC 29213) strains.[10]
-
Incubate the QC plates at 33-35°C for 24 hours.
-
The MRSA strain should show growth, while the MSSA strain should be inhibited.
-
-
Storage:
-
Store the prepared plates at 2-8°C in the dark.
-
Protocol 2: Screening of Clinical Isolates for MRSA
Materials:
-
Prepared MRSA screening agar plates
-
Clinical isolates of S. aureus
-
Sterile inoculating loops or swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator
Procedure:
-
Prepare Inoculum:
-
From a pure 18-24 hour culture of the S. aureus isolate on a non-selective medium, prepare a suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard.
-
-
Inoculate the Screening Plate:
-
Dip a sterile swab into the standardized inoculum and press it against the inside of the tube to remove excess fluid.
-
Inoculate a small area of the MRSA screening agar plate.
-
Alternatively, a 1 µL or 10 µL calibrated loop can be used to spot-inoculate the plate.
-
-
Incubation:
-
Incubate the inoculated plates at 33-35°C for a full 24 hours. Do not exceed 35°C.
-
Examine the plates for growth. If there is no growth, re-incubate for an additional 24 hours (total of 48 hours).
-
-
Interpretation of Results:
-
Positive: Growth of one or more colonies indicates presumptive MRSA.
-
Negative: No growth after 48 hours indicates a methicillin-susceptible strain.
-
-
Confirmation:
-
All presumptive MRSA isolates should be confirmed using a secondary method, such as cefoxitin disk diffusion, a CLSI-recommended broth microdilution method, or a molecular method to detect the mecA gene.
-
Logical Relationships: Concentration, Sensitivity, and Specificity
The choice of methicillin/oxacillin concentration directly impacts the sensitivity and specificity of the screening agar. An optimal concentration should inhibit the growth of MSSA while permitting the growth of MRSA.
Conclusion
The use of MRSA screening agar with an appropriate concentration of methicillin or oxacillin is a reliable and cost-effective method for the presumptive identification of MRSA. Adherence to standardized protocols for preparation, inoculation, and incubation, such as those provided by the CLSI, is essential for accurate and reproducible results. The concentration of 6 μg/mL of oxacillin in Mueller-Hinton agar supplemented with 4% NaCl is widely recommended for this purpose.[4] Confirmatory testing of presumptive positive isolates remains a critical step in the diagnostic workflow.
References
- 1. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 5. Rapid Screening and Identification of Methicillin-Resistant Staphylococcus aureus from Clinical Samples by Selective-Broth and Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dalynn.com [dalynn.com]
- 7. Development and Evaluation of a Chromogenic Agar Medium for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromagar.com [chromagar.com]
- 9. en.iacld.com [en.iacld.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols: Cefoxitin versus Oxacillin Disk Diffusion for MRSA Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison and procedural guide for the use of cefoxitin and oxacillin disk diffusion assays in the detection of Methicillin-Resistant Staphylococcus aureus (MRSA). The protocols are based on established methodologies, primarily referencing the Clinical and Laboratory Standards Institute (CLSI) guidelines, to ensure accuracy and reproducibility in a research and development setting.
Introduction
The accurate and timely detection of MRSA is critical for effective patient management and infection control. Historically, oxacillin has been the primary agent for testing methicillin resistance in S. aureus. However, the emergence of heteroresistant strains, which express the resistance phenotype variably, can lead to challenges in detection with oxacillin-based tests. Cefoxitin, a cephamycin, has been shown to be a more potent inducer of the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a) responsible for methicillin resistance.[1][2][3] This property often leads to more distinct and easier-to-read inhibition zones, making cefoxitin a superior surrogate for detecting mecA-mediated resistance.[1][2] The Clinical and Laboratory Standards Institute (CLSI) now recommends the use of cefoxitin for the disk diffusion method to determine methicillin resistance in S. aureus.[1][2]
Comparative Performance Data
The following table summarizes the performance characteristics of cefoxitin and oxacillin disk diffusion tests for the detection of MRSA, as reported in various studies. The gold standard for comparison is typically the detection of the mecA gene by Polymerase Chain Reaction (PCR).
| Antibiotic | Parameter | Value (%) | Reference |
| Cefoxitin | Sensitivity | 100 | [4][5] |
| Specificity | 100 | [4][5] | |
| Cefoxitin | Sensitivity | 97.3 | [1][2][6] |
| Specificity | 100 | [1][2][6] | |
| Cefoxitin | Sensitivity | 100 | [7] |
| Specificity | 100 | [7] | |
| Oxacillin | Sensitivity | 90 | [7] |
| Specificity | 100 | [7] | |
| Oxacillin | Sensitivity | 95.2 | [5] |
| Specificity | 100 | [5] |
Experimental Protocols
General Materials
-
Mueller-Hinton Agar (MHA) plates
-
Staphylococcus aureus isolate to be tested
-
0.9% sterile saline or sterile broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Cefoxitin (30 µg) disks
-
Oxacillin (1 µg) disks
-
Incubator at 33-35°C
-
Ruler or caliper for measuring zone diameters
-
Quality control strains (e.g., S. aureus ATCC 25923 - methicillin-susceptible, and S. aureus ATCC 43300 - methicillin-resistant)
Cefoxitin Disk Diffusion Protocol
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies of S. aureus.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Disk Application: Aseptically apply a 30 µg cefoxitin disk to the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 33-35°C for 16-18 hours. For S. aureus, incubation for a full 24 hours may be necessary for some strains.
-
Interpretation of Results: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper on the underside of the plate. Interpret the results according to the latest CLSI guidelines.[8][9]
-
Resistant (MRSA): ≤ 21 mm
-
Susceptible (MSSA): ≥ 22 mm
-
Oxacillin Disk Diffusion Protocol
-
Inoculum Preparation and Inoculation: Follow steps 1-6 as described in the Cefoxitin Disk Diffusion Protocol.
-
Disk Application: Aseptically apply a 1 µg oxacillin disk to the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 33-35°C for a full 24 hours. Incubation at temperatures above 35°C may fail to detect some methicillin-resistant strains.[9]
-
Interpretation of Results: Using transmitted light, carefully examine the zone of inhibition and measure its diameter in millimeters (mm). Look for any growth, including hazes, colonies, or a "feathered" edge within the zone of inhibition. Interpret the results based on the latest CLSI guidelines.
-
Resistant (MRSA): ≤ 10 mm
-
Intermediate: 11-12 mm (often reported as resistant)
-
Susceptible (MSSA): ≥ 13 mm
-
Visualizations
Experimental Workflow
Caption: Workflow for Cefoxitin/Oxacillin Disk Diffusion Testing.
Rationale for Cefoxitin as a Surrogate Marker
Caption: Cefoxitin as a potent inducer of mecA-mediated resistance.
Discussion and Recommendations
The evidence strongly supports the use of cefoxitin disk diffusion as the preferred phenotypic method for detecting methicillin resistance in Staphylococcus aureus.[1][2] Its advantages over oxacillin include:
-
Enhanced Induction of mecA: Cefoxitin is a more potent inducer of the mecA gene, leading to a more uniform expression of resistance and clearer endpoints.[3]
-
Easier Interpretation: The inhibition zones around cefoxitin disks are generally more distinct and less prone to the subjective interpretation issues that can arise with the hazy growth sometimes observed with oxacillin.[1]
-
Improved Accuracy: Multiple studies have demonstrated the high sensitivity and specificity of cefoxitin for detecting mecA-positive S. aureus.[4][5][7]
While oxacillin disk diffusion can still be used, it requires strict adherence to incubation temperature and careful observation with transmitted light to avoid misinterpretation, especially with heteroresistant isolates. For routine and reliable detection of MRSA in a research or clinical setting, the cefoxitin disk diffusion test is the recommended method. It is crucial to always follow the most current CLSI guidelines for procedural details and interpretive criteria to ensure the accuracy of results.
References
- 1. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of Three Techniques for Detection of Low-Level Methicillin-Resistant Staphylococcus aureus (MRSA): a Disk Diffusion Method with Cefoxitin and Moxalactam, the Vitek 2 System, and the MRSA-Screen Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. JCDR - MRSA, cefoxitin disc diffusion, oxacillin screen agar, mecA gene [jcdr.net]
- 8. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 9. en.iacld.com [en.iacld.com]
Determining the Minimum Inhibitory Concentration (MIC) of Methicillin Sodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Methicillin Sodium against susceptible bacterial isolates. Accurate MIC determination is crucial for antimicrobial susceptibility testing, surveillance of resistance patterns, and the development of new therapeutic agents. Given that oxacillin is now the recommended surrogate for methicillin for testing Staphylococcus species, the following protocols will refer to oxacillin.
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] This value is a critical indicator of the potency of an antibiotic against a specific pathogen. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing.[2][3] The primary methods covered are Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).
Core Principles
The fundamental principle behind MIC testing involves exposing a standardized bacterial inoculum to a range of antibiotic concentrations in a defined growth medium.[4] Following incubation under specific conditions, the presence or absence of bacterial growth is assessed to determine the MIC. For accurate and reproducible detection of methicillin (oxacillin) resistance, particularly in Staphylococcus aureus, adherence to standardized protocols is paramount.[5] Key factors that can influence results include the incubation temperature, duration, and the composition of the testing medium.[5]
Data Presentation
For reliable and reproducible results, quality control (QC) is essential. This involves testing reference strains with known susceptibility profiles in parallel with the clinical isolates. The MIC values for the QC strains must fall within an acceptable range for the test results to be considered valid.[6][7]
Table 1: CLSI-Recommended Quality Control MIC Ranges for Staphylococcus aureus
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213 | Oxacillin | 0.12 - 0.5[5] |
| Staphylococcus aureus ATCC® 43300 (mecA positive) | Oxacillin | ≥ 8 |
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is considered the "gold standard" or reference method for MIC determination.[5] It involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% NaCl[5]
-
Oxacillin sodium salt powder
-
Sterile 96-well microtiter plates
-
Bacterial isolates and Quality Control (QC) strains (e.g., S. aureus ATCC® 29213)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and supplement it with 2% (w/v) NaCl. The salt supplementation is crucial for the optimal expression of methicillin resistance.[5]
-
Oxacillin Stock Solution: Prepare a stock solution of oxacillin at a known high concentration (e.g., 1280 µg/mL) in a suitable solvent as per the manufacturer's instructions.
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the oxacillin stock solution with the 2% NaCl-supplemented CAMHB to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL). The final volume in each well should be 50 µL before adding the inoculum.[5]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute this adjusted suspension in the 2% NaCl-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Inoculation: Within 15-30 minutes of preparation, add 50 µL of the final diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.[5] Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[5]
-
Incubation: Incubate the plate at 35°C ± 2°C for a full 24 hours in ambient air.[5] Shorter incubation periods may not be sufficient to detect resistance.[5]
-
Result Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity or a cell pellet). The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.[5] The growth control well must show clear turbidity, and the sterility control well must remain clear.[5]
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.
Materials:
-
Mueller-Hinton Agar (MHA) supplemented with 2% NaCl
-
Oxacillin sodium salt powder
-
Sterile petri dishes
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Inoculum replicator (optional)
Procedure:
-
Media Preparation: Prepare Mueller-Hinton Agar and supplement it with 2% (w/v) NaCl.
-
Oxacillin-Agar Plate Preparation:
-
Prepare a series of oxacillin stock solutions to achieve the desired final concentrations in the agar.
-
Melt the MHA and cool it to 45-50°C.
-
Add the appropriate volume of each oxacillin dilution to the molten agar, mix thoroughly, and pour into sterile petri dishes. Allow the plates to solidify.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.[4]
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspensions. A growth control plate without oxacillin should also be inoculated.[4]
-
Incubation: Incubate the plates at 35°C for a full 24 hours.[4]
-
Result Interpretation: The MIC is the lowest concentration of oxacillin that completely inhibits the growth of the bacteria, defined as no growth or a faint haze.
Gradient Diffusion Method (E-test)
The E-test is a commercially available method that utilizes a plastic strip with a predefined gradient of antibiotic on one side and a corresponding MIC scale on the other.
Materials:
-
Mueller-Hinton Agar plates supplemented with 2% NaCl
-
Oxacillin gradient diffusion strips (e.g., E-test)
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of the Mueller-Hinton agar plate to obtain a confluent lawn of growth.
-
Strip Application: Aseptically apply the oxacillin E-test strip to the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Result Interpretation: After incubation, an elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
Caption: Workflow for Gradient Diffusion (E-test) MIC Determination.
References
- 1. darvashco.com [darvashco.com]
- 2. media.beckmancoulter.com [media.beckmancoulter.com]
- 3. goums.ac.ir [goums.ac.ir]
- 4. nih.org.pk [nih.org.pk]
- 5. clsi.org [clsi.org]
- 6. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methicillin Sodium in Bacterial Genetics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin, a narrow-spectrum β-lactam antibiotic, has historically played a pivotal role in bacterial genetics research, particularly in the study of antibiotic resistance. Although its clinical use has been largely discontinued due to widespread resistance, it remains a valuable tool in the laboratory for selecting and characterizing methicillin-resistant bacteria, most notably Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] The primary mechanism of methicillin resistance is the acquisition of the mecA gene, which is a key focus of genetic studies.[3][4] This document provides detailed application notes and experimental protocols for the use of methicillin sodium (and its more stable surrogate, oxacillin) in bacterial genetics research.
Mechanism of Action and Resistance
Methicillin, like other β-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][5]
Resistance to methicillin in S. aureus is primarily mediated by the mecA gene.[3][4] This gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a low affinity for β-lactam antibiotics.[3][4][6] Consequently, in the presence of methicillin, PBP2a can continue to catalyze the transpeptidation reaction necessary for cell wall synthesis, allowing the bacteria to survive and proliferate.[4][7]
The mecA gene is located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[8][9] This element can be transferred between staphylococcal species, facilitating the spread of methicillin resistance.[10] The expression of mecA is regulated by the mecI and mecR1 genes, which are also located on the SCCmec.[6][11][12] MecR1 is a signal transducer that, in the presence of a β-lactam antibiotic, initiates a cascade leading to the inactivation of the MecI repressor, thereby allowing the transcription of mecA.[13][14]
Key Applications in Bacterial Genetics Research
-
Selective Agent: Methicillin is widely used as a selective agent to isolate and cultivate methicillin-resistant bacteria, particularly MRSA, from mixed populations.[15]
-
Genetic Transformation and Transduction: It is instrumental in selecting for successful transformants or transductants that have acquired plasmids or chromosomal DNA containing the mecA gene.[13][16]
-
Gene Expression Studies: Methicillin can be used to induce the expression of the mecA gene, allowing researchers to study the regulatory mechanisms of methicillin resistance.[6][12]
-
Drug Discovery: It serves as a benchmark antibiotic in screens for new compounds active against MRSA.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Oxacillin for Staphylococcus aureus Isolates
| MIC (µg/mL) | Percentage of Isolates (%) |
| ≤0.06 | 18.5 |
| 0.12 | 21.1 |
| 0.25 | 12.7 |
| 0.5 | 16.4 |
| 1 | 4.5 |
| 2 | 1.7 |
| 4 | 1.1 |
| 8 | 1.7 |
| >8 | 22.2 |
Data synthesized from a European SENTRY study.[17]
Table 2: Common Working Concentrations of Oxacillin for Selection of MRSA
| Application | Medium | Oxacillin Concentration (µg/mL) | Reference |
| Agar Screen for MRSA | Mueller-Hinton Agar + 2% NaCl | 4 or 6 | [8][11] |
| Broth Microdilution MIC | Mueller-Hinton Broth + 2% NaCl | Varies (serial dilutions) | [18][19] |
| Selection of Transductants | Brain Heart Infusion (BHI) Agar | 6 (as cefoxitin) | [13] |
Experimental Protocols
Protocol 1: Preparation of Oxacillin Resistance Screening Agar (ORSA)
This protocol describes the preparation of a selective medium for the isolation of MRSA. Oxacillin is used as a more stable alternative to methicillin.
Materials:
-
Mueller-Hinton Agar (MHA) powder
-
Sodium Chloride (NaCl)
-
Oxacillin sodium salt
-
Sterile distilled water
-
Autoclave
-
Sterile Petri dishes
-
Water bath
Procedure:
-
Suspend the MHA powder in distilled water according to the manufacturer's instructions.
-
Add NaCl to a final concentration of 2% (w/v).[8]
-
Dissolve the components by heating with frequent agitation and boil for 1 minute to ensure complete dissolution.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Cool the autoclaved medium to 45-50°C in a water bath.
-
Aseptically add a stock solution of oxacillin to achieve a final concentration of 4 µg/mL or 6 µg/mL.[8][11]
-
Mix gently to ensure even distribution of the antibiotic.
-
Pour the agar into sterile Petri dishes and allow them to solidify at room temperature.
-
Store the plates at 2-8°C until use.
Protocol 2: Determination of Oxacillin Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of oxacillin for S. aureus.
Materials:
-
Mueller-Hinton Broth (MHB) supplemented with 2% NaCl
-
Oxacillin sodium salt stock solution
-
Sterile 96-well microtiter plates
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C)
Procedure:
-
Prepare Oxacillin Dilutions:
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well (except the sterility control) to a final volume of 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 16-20 hours.[18]
-
-
Reading Results:
-
The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the bacteria.
-
Protocol 3: Bacteriophage-Mediated Transduction of SCCmec
This protocol provides a general outline for the transfer of the SCCmec element between S. aureus strains using bacteriophage 80α.
Materials:
-
Donor S. aureus strain (MRSA)
-
Recipient S. aureus strain (methicillin-susceptible)
-
Bacteriophage 80α lysate
-
Brain Heart Infusion (BHI) broth and agar
-
Calcium Chloride (CaCl₂)
-
Sodium Citrate
-
Oxacillin (or Cefoxitin)
-
Novobiocin (for counter-selection if needed)
-
Incubator (30°C or 37°C)
Procedure:
-
Preparation of Phage Lysate:
-
Propagate bacteriophage 80α on the donor MRSA strain in BHI broth supplemented with 5 mM CaCl₂.
-
Harvest the phage lysate by centrifugation and filter sterilization.
-
-
Transduction:
-
Grow the recipient S. aureus strain to early exponential phase in BHI broth.
-
Mix the recipient cells with the phage lysate at a suitable multiplicity of infection (MOI).
-
Incubate the mixture to allow for phage adsorption and DNA injection.
-
-
Selection of Transductants:
-
Stop the transduction reaction by adding sodium citrate.
-
Plate the mixture onto BHI agar containing 6 µg/mL cefoxitin (as a surrogate for methicillin) to select for methicillin-resistant transductants.[13]
-
If the recipient strain has a different antibiotic resistance profile, novobiocin can be added for counter-selection.[13]
-
-
Incubation and Confirmation:
-
Incubate the plates at 30°C or 37°C for 48-72 hours.[13]
-
Purify single colonies by re-streaking on the selective medium.
-
Confirm the transductants by PCR for the mecA gene and other relevant markers.
-
Protocol 4: Electroporation of S. aureus with a mecA-Containing Plasmid
This protocol describes the introduction of a plasmid carrying the mecA gene into S. aureus via electroporation.
Materials:
-
S. aureus recipient strain (e.g., RN4220)
-
Plasmid DNA containing the mecA gene and a selectable marker (e.g., chloramphenicol resistance)
-
Tryptic Soy Broth (TSB)
-
10% Glycerol (ice-cold)
-
Electroporation cuvettes (0.1 cm gap)
-
Electroporator
-
BHI agar plates with the appropriate selective antibiotic (e.g., chloramphenicol and oxacillin)
-
Incubator
Procedure:
-
Preparation of Electrocompetent Cells:
-
Grow an overnight culture of the recipient S. aureus strain in TSB.
-
Dilute the overnight culture into fresh TSB and grow to an OD₅₇₈ of approximately 0.5.[20]
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet multiple times with ice-cold, sterile 10% glycerol.[20]
-
Resuspend the final cell pellet in a small volume of 10% glycerol to create a dense cell suspension.
-
-
Electroporation:
-
Mix a small aliquot of the electrocompetent cells with the plasmid DNA.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Apply a single electrical pulse using an electroporator.
-
-
Recovery and Selection:
-
Immediately add recovery medium (e.g., TSB with sucrose) to the cuvette and transfer the cell suspension to a microfuge tube.
-
Incubate at 37°C for 1-1.5 hours to allow for the expression of the antibiotic resistance genes.[20]
-
Plate the cell suspension on BHI agar containing the appropriate selective antibiotics (e.g., chloramphenicol to select for the plasmid and a suitable concentration of oxacillin to select for mecA expression).
-
-
Incubation and Confirmation:
-
Incubate the plates at the appropriate temperature until colonies appear.
-
Confirm the transformants by plasmid isolation and PCR for the mecA gene.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Electrocompetent Staphylococcus aureus Cells and Plasmid Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. Method for Preparation and Electroporation of S. aureus and S. epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcription of the Gene Mediating Methicillin Resistance in Staphylococcus aureus (mecA) Is Corepressed but Not Coinduced by Cognate mecA and β-Lactamase Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. Bacteriophage Transduction in Staphylococcus aureus: Broth-Based Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mecA - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-blockade of mecR1/blaR1 signal pathway to restore antibiotic susceptibility in clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Restoration of antibiotic susceptibility in methicillin-resistant Staphylococcus aureus by targeting mecR1 with a phosphorothioate deoxyribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocols · Benchling [benchling.com]
- 16. Recruitment of the mecA Gene Homologue of Staphylococcus sciuri into a Resistance Determinant and Expression of the Resistant Phenotype in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improved Oxacillin Treatment Outcomes in Experimental Skin and Lung Infection by a Methicillin-Resistant Staphylococcus aureus Isolate with a vraSR Operon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of ArlRS in regulating oxacillin susceptibility in methicillin-resistant Staphylococcus aureus indicates it is a potential target for antimicrobial resistance breakers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. media.addgene.org [media.addgene.org]
Application Notes and Protocols for Inoculum Preparation in Methicillin Sodium Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of standardized bacterial inocula for Methicillin Sodium susceptibility testing, a critical step for obtaining accurate and reproducible results. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
The accuracy of antimicrobial susceptibility testing (AST) is fundamentally dependent on the standardization of the bacterial inoculum. An inoculum that is too dense or too sparse can lead to erroneous results, potentially misclassifying a resistant strain as susceptible or vice versa.[1] The most widely accepted method for standardizing inocula is by adjusting the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[2][3][4] This standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ colony-forming units per milliliter (CFU/mL).[2][5][6]
This document details two primary methods for inoculum preparation: the Direct Colony Suspension Method and the Growth Method (Log Phase Method). The Direct Colony Suspension Method is generally preferred for its speed and simplicity.[7][8]
Key Reagents and Equipment
-
Sterile saline (0.85% or 0.9% NaCl) or Mueller-Hinton Broth (MHB)[7]
-
Sterile loops, swabs, and pipettes
-
Vortex mixer[9]
-
Spectrophotometer or nephelometer (optional, for verification)[6]
-
0.5 McFarland turbidity standard (prepared or commercial)
-
Fresh (18-24 hour) culture of the test organism on a non-selective agar plate (e.g., Trypticase Soy Agar, Blood Agar)[7][10]
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™)[7][11]
Quantitative Data Summary
For accurate and reproducible results, adherence to the following quantitative parameters is crucial.
| Parameter | Standard Value/Range | Reference |
| McFarland Standard | 0.5 | [3][12] |
| Approximate Bacterial Concentration | 1.5 x 10⁸ CFU/mL | [2][5][6] |
| Spectrophotometric Absorbance (OD) at 625 nm | 0.08 - 0.13 | [3][6] |
| Final Inoculum Concentration (Broth Microdilution) | ~5 x 10⁵ CFU/mL | [12][13] |
| Inoculum Application Timeframe | Within 15 minutes of standardization | [4][8][14] |
Experimental Protocols
Protocol 1: Preparation and Quality Control of 0.5 McFarland Standard
This protocol describes the preparation of a barium sulfate turbidity standard. Commercially available latex particle standards are also acceptable and often have a longer shelf-life.[1][15]
Materials:
-
1.175% w/v Barium Chloride (BaCl₂·2H₂O) solution
-
1% v/v Sulfuric Acid (H₂SO₄) solution
-
Spectrophotometer
Procedure:
-
Add 0.5 mL of the 1.175% BaCl₂·2H₂O solution to 99.5 mL of the 1% H₂SO₄ solution.[1][3]
-
Mix the solution thoroughly on a vortex mixer.[9]
-
Transfer the suspension into a screw-cap tube of the same size as those used for preparing the bacterial inoculum.
-
Store the standard in the dark at room temperature. It should be stable for approximately six months.[4][9]
-
Quality Control: Before use, vigorously vortex the standard.[9] Measure the absorbance at 625 nm using a spectrophotometer with a 1 cm light path. The acceptable absorbance range is 0.08 to 0.13.[3][16]
Protocol 2: Inoculum Preparation by Direct Colony Suspension Method
This is the recommended method for many bacteria, including staphylococci.[8][14]
Procedure:
-
Using a sterile loop or swab, touch the tops of 3-5 well-isolated colonies of the same morphological type from an 18-24 hour culture on a non-selective agar plate.[10][13][17]
-
Transfer the growth to a tube containing 3-5 mL of sterile saline or Mueller-Hinton broth.[7]
-
Emulsify the colonies by rubbing them against the side of the tube to create a smooth suspension.[17]
-
Vortex the suspension to ensure it is homogenous.
-
Visually compare the turbidity of the bacterial suspension to the 0.5 McFarland standard against a white background with contrasting black lines.[4][18]
-
Adjust the turbidity as needed:
-
The standardized inoculum should be used within 15 minutes of preparation to maintain the correct bacterial density.[4][8][14]
Protocol 3: Inoculum Preparation by Growth Method (Log Phase Method)
This method is an alternative, particularly for slower-growing organisms.
Procedure:
-
Select 4-5 well-isolated colonies and inoculate them into a tube containing 3-5 mL of a suitable broth medium (e.g., Trypticase Soy Broth).[7]
-
Incubate the broth culture at 35°C for 2-8 hours until the turbidity reaches or exceeds that of a 0.5 McFarland standard.[7]
-
Vortex the culture to ensure it is well-mixed.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding sterile saline or broth.[7]
-
The standardized inoculum should be used within 15 minutes.[4][8][14]
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in preparing the inoculum for this compound susceptibility testing.
Caption: General workflow for preparing a standardized bacterial inoculum.
Caption: Quality control check for a prepared 0.5 McFarland standard.
References
- 1. McFarland standards - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. universe84a.com [universe84a.com]
- 4. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]
- 5. implen.de [implen.de]
- 6. microbiologyclass.net [microbiologyclass.net]
- 7. My Scientific Blog - Research and Articles: Antibiotic Susceptibility test and Minimum Inhibitory Concentration tests [upendrats.blogspot.com]
- 8. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 9. dalynn.com [dalynn.com]
- 10. youtube.com [youtube.com]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. myadlm.org [myadlm.org]
- 13. benchchem.com [benchchem.com]
- 14. nicd.ac.za [nicd.ac.za]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. iacld.com [iacld.com]
- 17. chainnetwork.org [chainnetwork.org]
- 18. apec.org [apec.org]
- 19. youtube.com [youtube.com]
Application Notes and Protocols: A Comparative Overview of Intramuscular and Intravenous Administration of Methicillin Sodium in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of the intramuscular (IM) and intravenous (IV) administration of Methicillin Sodium in animal studies. The following sections summarize available pharmacokinetic data, outline detailed experimental protocols, and visualize key pathways and workflows to guide researchers in designing and interpreting their own studies.
Introduction
This compound, a narrow-spectrum beta-lactam antibiotic of the penicillin class, has historically been a cornerstone in combating penicillinase-producing Staphylococcus aureus infections. Understanding its pharmacokinetic and pharmacodynamic profiles following different parenteral routes of administration is critical for optimizing dosing regimens and ensuring therapeutic efficacy in preclinical animal models. This document focuses on the comparative aspects of intramuscular and intravenous delivery, providing researchers with essential data and methodologies.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound administered via intravenous and intramuscular routes in animal models. It is important to note that a direct comparative study in a single animal model was not identified in the available literature. Therefore, the data presented is a compilation from different studies and should be interpreted with caution.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Rabbits
| Parameter | Value | Animal Model | Dosing Regimen | Source |
| Peak Plasma Concentration (Cmax) | Not explicitly stated | New Zealand White Rabbits | 20 mg/kg bolus q4h | [1] |
| Time to Peak Concentration (Tmax) | Not applicable (IV bolus) | New Zealand White Rabbits | 20 mg/kg bolus q4h | [1] |
| Area Under the Curve (AUC) | Not explicitly stated | New Zealand White Rabbits | 20 mg/kg bolus q4h | [1] |
| Elimination Half-life (t½) | Not explicitly stated | New Zealand White Rabbits | 20 mg/kg bolus q4h | [1] |
Note: This study focused on comparing different IV dosing regimens and their impact on therapeutic efficacy rather than detailing single-dose pharmacokinetic parameters.
Table 2: Pharmacokinetic Parameters of Intramuscular this compound in Rabbits
| Parameter | Value | Animal Model | Dosing Regimen | Source |
| Peak Plasma Concentration (Cmax) | Data not available | White New Zealand Rabbits | 42.5 and 85 mg/kg | [2] |
| Time to Peak Concentration (Tmax) | Data not available | White New Zealand Rabbits | 42.5 and 85 mg/kg | [2] |
| Area Under the Curve (AUC) | Data not available | White New Zealand Rabbits | 42.5 and 85 mg/kg | [2] |
| Elimination Half-life (t½) | 1.1 h | White New Zealand Rabbits | 42.5 and 85 mg/kg | [2] |
Disclaimer: The data presented in Tables 1 and 2 are from separate studies and are not the result of a direct head-to-head comparison. Therefore, direct comparisons of pharmacokinetic parameters between the two routes should be made with caution. The absence of comprehensive pharmacokinetic data for the intramuscular route highlights a gap in the current literature.
Experimental Protocols
The following are detailed, representative methodologies for the intravenous and intramuscular administration of this compound in a rabbit model, synthesized from established veterinary procedures.
Protocol 1: Intravenous (IV) Administration of this compound
Objective: To administer a single intravenous bolus of this compound to rabbits for pharmacokinetic analysis.
Materials:
-
This compound for injection, USP
-
Sterile Water for Injection or 0.9% Sodium Chloride
-
Rabbit restrainer
-
Clippers
-
70% Isopropyl alcohol swabs
-
24-26 gauge catheter or butterfly needle
-
Syringes (appropriate sizes for reconstitution and administration)
-
Blood collection tubes (e.g., EDTA or heparinized)
Procedure:
-
Animal Preparation: Acclimatize New Zealand White rabbits (2-3 kg) to the laboratory environment. House individually with ad libitum access to food and water.
-
Drug Preparation: Reconstitute this compound powder with Sterile Water for Injection or 0.9% Sodium Chloride to the desired concentration (e.g., 100 mg/mL) immediately before use.
-
Restraint and Catheterization: Place the rabbit in a restrainer. Shave the fur over the marginal ear vein. Disinfect the area with an alcohol swab. Aseptically insert a 24-26 gauge catheter or butterfly needle into the vein.
-
Drug Administration: Administer the calculated dose of this compound solution as a slow bolus injection over 1-2 minutes.
-
Blood Sampling: Collect blood samples (approximately 0.5-1 mL) from the contralateral ear artery or a different vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-administration).
-
Sample Processing: Immediately transfer blood into appropriate anticoagulant tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Analysis: Determine the concentration of methicillin in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
Protocol 2: Intramuscular (IM) Administration of this compound
Objective: To administer a single intramuscular injection of this compound to rabbits for pharmacokinetic analysis.
Materials:
-
This compound for injection, USP
-
Sterile Water for Injection or 0.9% Sodium Chloride
-
Manual restraint by a trained handler or a restrainer
-
Clippers
-
70% Isopropyl alcohol swabs
-
23-25 gauge needles and syringes
-
Blood collection tubes (e.g., EDTA or heparinized)
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing procedures as for IV administration.
-
Drug Preparation: Reconstitute this compound as described for IV administration.
-
Restraint and Injection Site Preparation: Manually restrain the rabbit. The injection site is typically the quadriceps or lumbar muscles. Shave the fur over the selected muscle group and disinfect the skin with an alcohol swab.
-
Drug Administration: Insert the needle deep into the muscle mass and aspirate to ensure a blood vessel has not been entered. Inject the calculated dose of the this compound solution. The volume should not exceed 0.5 mL per injection site.
-
Blood Sampling: Collect blood samples from the marginal ear vein or artery at predetermined time points (e.g., 0, 15, 30, 45 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-administration).
-
Sample Processing: Process and store plasma samples as described for the IV protocol.
-
Analysis: Analyze plasma methicillin concentrations using a validated analytical method.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of Methicillin and a typical experimental workflow for a pharmacokinetic study.
References
Application Note: PCR-Based Detection of mecA for Confirmation of Methicillin Resistance
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of nosocomial and community-acquired infections worldwide.[1] The primary mechanism of methicillin resistance is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[2][3] The mecA gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics, rendering them ineffective.[2][3] Rapid and accurate detection of the mecA gene is crucial for appropriate antimicrobial therapy, infection control measures, and epidemiological surveillance.[4] Polymerase chain reaction (PCR) offers a rapid, sensitive, and specific method for the direct detection of the mecA gene, overcoming the limitations of conventional phenotypic susceptibility testing methods.[5][6] This application note provides a detailed protocol for the PCR-based detection of the mecA gene for the confirmation of methicillin resistance in Staphylococcus aureus.
Principle of the Method
This protocol describes a conventional PCR assay for the amplification of a specific internal fragment of the mecA gene. The presence of a PCR product of the expected size indicates the presence of the mecA gene and confirms methicillin resistance. The protocol also includes the option for a duplex PCR to simultaneously detect the mecA gene and a S. aureus-specific gene, such as femA or nuc, to confirm both methicillin resistance and species identification.[3][4]
Data Presentation
Table 1: Oligonucleotide Primers for mecA and S. aureus-specific Gene Detection
| Target Gene | Primer Name | Primer Sequence (5' - 3') | Amplicon Size (bp) | Reference |
| mecA | mecA-F | GGGATCATAGCGTCATTATTC | 533 | [3][7] |
| mecA-R | AACGATTGTGACACGATAGCC | 533 | [3][7] | |
| mecA | MR1 | GTAAAATGACTGAACGTCCG | 154 | [7] |
| MR2 | GATCAATGTATGGATAGCAAA | 154 | [7] | |
| femA | femA-F | GCTAAAGTTGTAGCTGCACCA | 318 | [3] |
| femA-R | CATTCACTTGTTATACGTCCA | 318 | [3] |
Table 2: PCR Reaction Mixture
| Component | Final Concentration | Volume for 25 µL Reaction |
| 10× PCR Buffer | 1× | 2.5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Template DNA | 1-100 ng | 2.0 µL |
| Nuclease-Free Water | - | to 25 µL |
Table 3: PCR Cycling Conditions
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 94 | 4 minutes | 1 |
| Denaturation | 94 | 30 seconds | 30 |
| Annealing | 55 | 30 seconds | |
| Extension | 72 | 1 minute | |
| Final Extension | 72 | 10 minutes | 1 |
| Hold | 4 | ∞ | 1 |
Experimental Protocols
DNA Extraction
This protocol describes a simple boiling lysis method for DNA extraction from bacterial colonies. For higher purity DNA, commercial DNA extraction kits are recommended.
-
Bacterial Culture: Streak the S. aureus isolate on a suitable agar plate (e.g., Tryptic Soy Agar) and incubate overnight at 37°C.
-
Cell Suspension: Pick 3-4 colonies using a sterile loop and suspend them in 100 µL of sterile nuclease-free water or lysis buffer in a 1.5 mL microcentrifuge tube.[8]
-
Lysis: Vortex the suspension for 15 seconds and incubate at 95°C for 10 minutes.[8]
-
Centrifugation: Centrifuge the tube at 13,000 rpm for 5 minutes.[8]
-
Template Collection: Carefully transfer the supernatant containing the DNA to a new sterile tube. This supernatant will be used as the template for the PCR reaction. The DNA can be stored at -20°C for later use.[8]
PCR Amplification
-
Reaction Setup: Prepare the PCR reaction mixture in a sterile PCR tube on ice as described in Table 2. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
-
Template Addition: Add 2 µL of the extracted DNA template to the reaction mixture.
-
Controls: Include a positive control (DNA from a known MRSA strain) and a negative control (nuclease-free water instead of template DNA) in each PCR run.
-
PCR Program: Place the PCR tubes in a thermal cycler and run the program as detailed in Table 3.
Gel Electrophoresis
-
Agarose Gel Preparation: Prepare a 1.5% (w/v) agarose gel in 1× TBE (Tris-borate-EDTA) or TAE (Tris-acetate-EDTA) buffer containing a fluorescent DNA stain (e.g., ethidium bromide or a safer alternative).
-
Sample Loading: Mix 5 µL of the PCR product with 1 µL of 6× DNA loading dye. Load the mixture into the wells of the agarose gel. Also, load a 100 bp DNA ladder to determine the size of the PCR products.[8]
-
Electrophoresis: Run the gel at 100 volts for 30-45 minutes or until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV illumination. The presence of a band of the expected size (e.g., 533 bp for the mecA gene using the mecA-F/R primers) in the sample lane and the positive control lane, and its absence in the negative control lane, indicates a positive result.[8]
Mandatory Visualization
Caption: Experimental workflow for PCR-based mecA gene detection.
Caption: Mechanism of mecA-mediated methicillin resistance.
Important Considerations
-
Aseptic Technique: It is critical to use sterile techniques and dedicated PCR workstations to prevent contamination, which can lead to false-positive results.
-
Controls: The inclusion of positive and negative controls is essential for validating the experimental run and ensuring the reliability of the results. An internal control can also be included to monitor for PCR inhibition.[9]
-
mecC Gene: A novel mecA homologue, mecC, has been identified in S. aureus and can also confer methicillin resistance.[10] If a sample tests negative for mecA but exhibits phenotypic resistance, further investigation for the presence of mecC may be warranted. Multiplex PCR assays capable of detecting both mecA and mecC are available.[8][10]
-
Real-Time PCR: For quantitative analysis and higher throughput, real-time PCR (qPCR) is a valuable alternative.[2][9][11] qPCR assays often utilize fluorescent probes (e.g., TaqMan® probes) for detection, eliminating the need for post-PCR gel electrophoresis.[9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No PCR product in any lane (including positive control) | - PCR inhibition- Errors in PCR reaction setup- Faulty thermal cycler | - Dilute the DNA template.- Re-extract DNA using a purification kit.- Prepare fresh reagents and repeat the PCR setup.- Check the thermal cycler program. |
| PCR product in negative control lane | - Contamination of reagents or workspace | - Use filter tips and dedicated pipettes.- Prepare reagents in a clean environment.- Aliquot reagents to avoid multiple uses from the same stock tube. |
| Faint or no PCR product in sample lanes | - Insufficient or poor-quality DNA template- Suboptimal annealing temperature | - Quantify and check the purity of the DNA template.- Optimize the annealing temperature using a gradient PCR. |
| Non-specific bands | - Primer-dimer formation- Non-specific primer binding | - Optimize primer concentration.- Increase the annealing temperature.- Redesign primers if necessary. |
References
- 1. mecA PCR | University of Washington Laboratory Medicine: Molecular Diagnosis, Microbiology Division [depts.washington.edu]
- 2. Quantitative PCR for Etiologic Diagnosis of Methicillin-Resistant Staphylococcus aureus Pneumonia in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. journals.asm.org [journals.asm.org]
- 5. PCR-based identification of methicillin-resistant Staphylococcus aureus strains and their antibiotic resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. thaiscience.info [thaiscience.info]
- 8. food.dtu.dk [food.dtu.dk]
- 9. primerdesign.co.uk [primerdesign.co.uk]
- 10. journals.asm.org [journals.asm.org]
- 11. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Methicillin Sodium solution stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Methicillin Sodium solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound salt should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3] Under these conditions, it is stable for at least four years.[2] this compound is sensitive to light, so it is crucial to store it in a dark place or use light-blocking containers.[2][4]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in various solvents. For biological experiments, it can be dissolved in organic solvents like DMSO, ethanol, or DMF, or directly in aqueous buffers such as PBS.[1] It is recommended to purge organic solvents with an inert gas.[1] For aqueous solutions, sterile water for injection or 0.9% sodium chloride can be used.[4] If preparing a stock solution for cell culture, it should be sterilized by passing it through a 0.22 µm filter.[4]
Q3: How long is a this compound solution stable once prepared?
The stability of this compound in solution is significantly influenced by the solvent, temperature, and pH.[2][4][5] Aqueous solutions are considerably less stable than the solid form, and it is generally not recommended to store them for more than one day.[1][2] For in vivo experiments, it is best to prepare the working solution freshly on the same day of use.[6]
-
At Room Temperature: In sterile water or 0.9% sodium chloride (500 mg/mL), the solution is stable for 24 hours.[4] At lower concentrations (2-20 mg/mL) in various IV solutions, there is less than 10% activity loss in 8 hours.[4][5]
-
Refrigerated (2-8°C): A 500 mg/mL solution in sterile water or 0.9% sodium chloride is stable for 4 days.[4]
-
Frozen (-20°C): A 500 mg/mL solution in sterile water or 0.9% sodium chloride is stable for 4 weeks.[4] For long-term storage, freezing aliquots at -20°C or -80°C is recommended to preserve activity.[4][6] Avoid repeated freeze-thaw cycles.[2]
Q4: What is the optimal pH for this compound solution stability?
Methicillin is most stable in a pH range of 5 to 8.[4][5] Highly acidic or alkaline conditions will cause rapid hydrolysis of the β-lactam ring, leading to the inactivation of the antibiotic.[4]
Q5: Are there any visible signs of this compound degradation?
Yes, degradation of this compound solutions can sometimes be observed visually. Signs of degradation include a color change (e.g., yellowing) or the development of a hydrogen sulfide odor.[4][5] If you observe these changes, the solution should be discarded immediately and a fresh solution prepared.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the solution, especially after refrigeration. | 1. The concentration of this compound may exceed its solubility at the storage temperature. 2. The solvent may have partially evaporated, leading to an increased concentration. 3. If using PBS, phosphate salts can sometimes precipitate at low temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. If precipitation in PBS persists after warming, consider preparing a fresh solution or filtering it before use.[4] |
| Solution appears discolored (e.g., yellowing) or has an unusual odor. | Chemical degradation of this compound has occurred, which can be accelerated by improper storage temperature or prolonged storage.[4][5] | Discard the solution immediately and prepare a fresh one from a reliable stock.[4] |
| Inconsistent or unexpected experimental results. | 1. Inaccurate initial concentration due to incomplete dissolution of the powder. 2. Use of a degraded this compound stock solution. 3. Variability in the solution preparation protocol between experiments. | 1. Ensure the powdered this compound is completely dissolved before use. Sonication may aid dissolution.[6] 2. Prepare fresh solutions for each experiment or validate the potency of your stock solution regularly. 3. Adhere to a consistent and validated protocol for solution preparation.[4] |
Data Presentation
Table 1: Solubility of this compound Salt
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL[1], ≥ 100 mg/mL[7] |
| Dimethylformamide (DMF) | ~20 mg/mL[1] |
| Ethanol | ~2 mg/mL[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[1] |
| Water | Soluble[4] |
| Methanol | Freely Soluble[4] |
Table 2: Stability of this compound Salt in Aqueous Solutions
| Solvent/Solution | Concentration | Storage Temperature | Stability |
| Sterile Water for Injection or 0.9% Sodium Chloride | 500 mg/mL | Room Temperature | Stable for 24 hours[4] |
| Sterile Water for Injection or 0.9% Sodium Chloride | 500 mg/mL | 2-8°C | Stable for 4 days[4] |
| Sterile Water for Injection or 0.9% Sodium Chloride | 500 mg/mL | -20°C | Stable for 4 weeks[4] |
| Various IV Solutions (e.g., 5% Dextrose, 0.9% NaCl) | 2-20 mg/mL | Room Temperature | Less than 10% activity loss in 8 hours[4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound salt (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Sterile Water for Injection
-
Sterile, light-protected (e.g., amber) microcentrifuge tubes or vials
-
0.22 µm syringe filter (if preparing an aqueous solution for cell culture)
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
For DMSO stock: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL). Vortex thoroughly until the powder is completely dissolved.
-
For aqueous stock: Add the desired volume of Sterile Water for Injection. Vortex until fully dissolved.
-
-
Sterilization (for aqueous solutions): If the solution will be used in cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a sterile container. This step is generally not required for DMSO stock solutions that will be significantly diluted in sterile media.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile, and light-protected tubes. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[4][6] For immediate use, solutions can be kept on ice.
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the degradation kinetics of this compound in a specific solvent over time.
Materials:
-
HPLC system with a UV detector
-
C18 HPLC column
-
This compound solution (prepared in the solvent of interest)
-
Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer)
-
Incubator or water bath for temperature control
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area corresponding to intact Methicillin.
-
Incubation: Store the solution under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predefined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Data Analysis: Record the peak area of the Methicillin peak at each time point. Calculate the percentage of Methicillin remaining relative to the initial (T=0) peak area.
-
Degradation Kinetics: Plot the percentage of remaining Methicillin versus time to determine the stability and degradation kinetics of the compound under the tested conditions.
Visualizations
Caption: The primary degradation pathway of Methicillin involves the hydrolysis of the β-lactam ring.
Caption: A standardized workflow for the preparation and storage of this compound stock solutions.
Caption: A decision tree to troubleshoot common issues with this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Methicillin | C17H20N2O6S | CID 6087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Methicillin Resistance Tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during methicillin resistance testing in Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for obtaining a false-positive methicillin-resistant Staphylococcus aureus (MRSA) result in a PCR-based assay?
A1: False-positive results in PCR-based assays for MRSA are often due to the detection of a Staphylococcal Cassette Chromosome mec (SCCmec) element that does not contain the mecA gene.[1][2] Some commercial PCR tests target the junction between the SCCmec element and the S. aureus chromosome (orfX).[2][3] If the mecA gene has been lost from this cassette, the test will still be positive, leading to a false-positive result.[1][2] Another potential cause is the presence of methicillin-resistant coagulase-negative staphylococci (CoNS) in a mixed culture, which can lead to the detection of the mecA gene even if the S. aureus is susceptible.[3][4]
Q2: My phenotypic test (e.g., disk diffusion, automated system) indicates methicillin resistance, but the isolate is mecA-negative. What could be the cause?
A2: This discrepancy often points to a Borderline Oxacillin-Resistant S. aureus (BORSA) phenotype.[5][6] BORSA strains typically exhibit oxacillin minimum inhibitory concentrations (MICs) that are close to the resistance breakpoint and are often characterized by the hyperproduction of β-lactamase.[5][6][7] This can be confirmed by observing a significant increase in the inhibition zone diameter for oxacillin when tested in combination with a β-lactamase inhibitor like clavulanic acid.[6] Additionally, some automated susceptibility testing systems may have higher error rates for isolates with borderline MICs.[7]
Q3: Can PBP2a detection methods, like latex agglutination, give false-positive results?
A3: While generally reliable, PBP2a latex agglutination tests can occasionally produce false-positive results. This may be due to cross-reactions with non-capsular antigens present in other staphylococcal species, such as Staphylococcus epidermidis.[8] It is also important to ensure that the bacterial inoculum is appropriate, as a very heavy inoculum can sometimes lead to non-specific agglutination.
Q4: We are using a commercial rapid PCR test for MRSA screening and are seeing a high number of positive results that do not confirm by culture. Why might this be happening?
A4: A high proportion of non-confirming positive results from rapid commercial PCR tests can be due to the presence of S. aureus isolates carrying an SCCmec element that lacks the mecA gene.[1] One study found that 12.9% of patients identified as MRSA carriers by a rapid PCR test were actually colonized with such strains.[1] This leads to unnecessary decolonization treatments and infection control measures.[1]
Troubleshooting Guides
Issue 1: Discrepancy between Genotypic (PCR) and Phenotypic (Susceptibility) Results
| Scenario | Potential Cause | Troubleshooting Steps |
| PCR Positive, Phenotype Susceptible | Presence of an SCCmec element lacking the mecA gene.[1][2] | 1. Confirm the absence of the mecA gene using a PCR assay that specifically targets the mecA gene itself, rather than the SCCmec junction. 2. Sequence the SCCmec element to confirm the absence of mecA. |
| Heterogeneous expression of resistance.[9] | 1. Subculture the isolate on media containing an inducing agent like cefoxitin. 2. Re-test the subcultured isolate using standard phenotypic methods. | |
| PCR Negative, Phenotype Resistant | Borderline Oxacillin-Resistant S. aureus (BORSA) due to β-lactamase hyperproduction.[5][6] | 1. Perform oxacillin susceptibility testing with and without a β-lactamase inhibitor (e.g., clavulanic acid). A significant increase in susceptibility in the presence of the inhibitor suggests a BORSA phenotype.[6] 2. Determine the oxacillin MIC, as BORSA strains often have borderline values.[10] |
| Alterations in existing Penicillin-Binding Proteins (PBPs) other than PBP2a.[11] | 1. Sequence the genes encoding other PBPs to identify potential mutations. |
Issue 2: Inconsistent Results from PBP2a Detection Assays
| Problem | Potential Cause | Recommended Action |
| Weak positive or equivocal result | Low-level expression of PBP2a. | 1. Pre-induce the isolate with cefoxitin before re-testing.[4] 2. Increase the incubation time for the assay if permitted by the manufacturer's instructions.[4] |
| False-positive agglutination | Non-specific agglutination or cross-reactivity.[8] | 1. Ensure the correct inoculum density is used. 2. Test for autoagglutination using the control latex provided in the kit. 3. Confirm positive results with a mecA-specific PCR. |
Experimental Protocols
Protocol 1: Confirmation of BORSA Phenotype using Clavulanic Acid
Objective: To differentiate β-lactamase-hyperproducing BORSA from true MRSA.
Methodology:
-
Prepare Inoculum: Prepare a suspension of the S. aureus isolate in sterile saline or Mueller-Hinton broth, adjusted to a 0.5 McFarland turbidity standard.
-
Disk Diffusion:
-
Inoculate a Mueller-Hinton agar plate with the bacterial suspension.
-
Place an oxacillin disk (1 µg) on the agar.
-
Place a combination disk of amoxicillin-clavulanic acid (20/10 µg) or perform a double-disk synergy test by placing an oxacillin disk and an amoxicillin-clavulanic acid disk approximately 20-30 mm apart.
-
Incubate at 35°C for a full 24 hours.[5]
-
-
Broth Microdilution:
-
Perform oxacillin MIC testing using standard broth microdilution methods.
-
Perform a parallel oxacillin MIC test in the presence of a fixed concentration of clavulanic acid (e.g., 4 µg/mL).[6]
-
-
Interpretation:
-
Disk Diffusion: A significant enhancement of the oxacillin inhibition zone in the presence of clavulanic acid is indicative of a BORSA phenotype.
-
Broth Microdilution: A decrease of >2-fold in the oxacillin MIC in the presence of clavulanic acid confirms the BORSA phenotype.[6]
-
Protocol 2: mecA Gene-Specific PCR
Objective: To confirm the presence or absence of the mecA gene, independent of the SCCmec element.
Methodology:
-
DNA Extraction:
-
Suspend 2-5 colonies of the isolate in 200 µL of sterile water.
-
Boil the suspension for 5 minutes at 95°C to release the DNA.[12]
-
Centrifuge to pellet the cell debris and use the supernatant as the DNA template.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, PCR buffer, and mecA-specific primers.
-
Add the DNA template to the master mix.
-
Perform PCR with appropriate cycling conditions (annealing temperature will depend on the specific primers used).
-
-
Detection:
-
Analyze the PCR product by agarose gel electrophoresis.
-
The presence of a band of the expected size indicates a positive result for the mecA gene.
-
-
Controls:
-
Include a known mecA-positive S. aureus strain (e.g., ATCC 43300) as a positive control.
-
Include a known mecA-negative S. aureus strain (e.g., ATCC 25923) as a negative control.[12]
-
Include a no-template control (water) to check for contamination.
-
Visualizations
Caption: Workflow of a single-locus PCR for MRSA detection and causes of false-positive results.
Caption: Decision tree for troubleshooting phenotypic methicillin resistance in S. aureus.
References
- 1. High Proportion of Wrongly Identified Methicillin-Resistant Staphylococcus aureus Carriers by Use of a Rapid Commercial PCR Assay Due to Presence of Staphylococcal Cassette Chromosome Element Lacking the mecA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Be Aware of the Possibility of False-Positive Results in Single-Locus PCR Assays for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection of PBP2a in Staphylococci from Shortly Incubated Subcultures of Positive Blood Cultures by an Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of borderline oxacillin-resistant Staphylococcus aureus and differentiation from methicillin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Borderline Oxacillin-Resistant Staphylococcus aureus (BORSA) Strains Isolated in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of oxacillin-resistance in Staphylococcus aureus by MicroScan MIC panels in comparison to four other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Shared Noncapsular Antigen Is Responsible for False-Positive Reactions by Staphylococcus epidermidis in Commercial Agglutination Tests for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Oxacillin-Susceptible mecA-Positive Staphylococcus aureus Isolates by Use of Chromogenic Medium MRSA ID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hospital transmission of borderline oxacillin-resistant Staphylococcus aureus evaluated by whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluation of MRSA-Screen, a Simple Anti-PBP 2a Slide Latex Agglutination Kit, for Rapid Detection of Methicillin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Precipitate Formation in Methicillin Sodium Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing and troubleshooting precipitate formation in Methicillin Sodium solutions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitate formation in this compound solutions?
Precipitate formation in this compound solutions is primarily influenced by several factors:
-
Concentration Exceeding Solubility: The most common cause is preparing a solution with a concentration that exceeds the solubility of this compound in the chosen solvent at a given temperature.
-
Low Temperature: The solubility of this compound decreases at lower temperatures, which can cause it to precipitate out of the solution, especially during refrigeration or when placed on ice.
-
pH Shift: this compound is most stable in a neutral pH range (approximately 6.0-7.5).[1] Acidic or alkaline conditions can lead to the rapid degradation of the β-lactam ring, and the degradation products may be less soluble, leading to precipitation.
-
Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of this compound, leading to precipitation.
-
Incompatible Excipients: Certain components in complex media or formulations can interact with this compound to form insoluble salts. For instance, high concentrations of divalent cations like calcium and magnesium can sometimes contribute to the precipitation of penicillin salts.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The choice of solvent depends on the desired concentration and the experimental application. For high-concentration stock solutions, organic solvents are often used. For direct use in biological assays, aqueous solutions are prepared.
-
Organic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) can dissolve this compound at higher concentrations than aqueous solutions.[2]
-
Aqueous Solutions: For biological experiments, sterile water, phosphate-buffered saline (PBS), or 0.9% sodium chloride are commonly used.[2] However, aqueous solutions are less stable and should ideally be prepared fresh.[1]
Q3: How should I store this compound solutions to prevent precipitation?
Proper storage is critical to maintaining the stability and solubility of this compound solutions:
-
Short-term Storage: For use within a day, aqueous solutions should be stored at 2-8°C.[1]
-
Long-term Storage: For longer-term storage, it is recommended to prepare aliquots of the stock solution in an appropriate solvent (like DMSO) and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can promote degradation.[1]
-
Light Protection: this compound is light-sensitive.[2] All solutions should be stored in amber vials or wrapped in foil to protect them from light.
Q4: Can I use a buffer to improve the stability of my this compound solution?
Yes, using a buffer to maintain a neutral pH can significantly improve the stability of aqueous this compound solutions. Citrate buffers have been shown to enhance the stability of penicillins.[1] It is recommended to prepare the buffer at the desired pH before adding the this compound.
Troubleshooting Guide
This guide addresses common issues related to precipitate formation in this compound solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms immediately upon adding this compound to the solvent. | - The concentration exceeds the solubility limit at that temperature.- The solvent is of poor quality or contains impurities. | - Prepare a more dilute solution.- Gently warm the solution while stirring to aid dissolution (avoid excessive heat).- Use a high-purity, sterile solvent. |
| Precipitate appears after the solution is refrigerated or placed on ice. | - The solubility of this compound has decreased at the lower temperature. | - Allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves.- If the precipitate persists, it may be necessary to filter the solution before use, but this will reduce the effective concentration.- For future preparations, consider preparing a more dilute solution if it needs to be stored at low temperatures. |
| Precipitate forms over time in a solution stored at room temperature. | - Chemical degradation of this compound, leading to the formation of less soluble degradation products.- Solvent evaporation, leading to an increase in concentration. | - Discard the solution and prepare a fresh one. Aqueous solutions are not recommended for storage at room temperature for more than 24 hours.- Ensure vials are tightly sealed to prevent evaporation. |
| A cloudy or hazy appearance develops in the solution. | - This can be an early sign of precipitation or degradation. | - Monitor the solution closely. If a visible precipitate forms, follow the recommendations above.- Consider preparing a fresh solution, especially if the experiment is sensitive to the exact concentration of active this compound. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ≥ 100[3] |
| Dimethylformamide (DMF) | ~20[2] |
| Water | ~100 |
| Ethanol | ~2[2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10[2] |
Table 2: Stability of this compound in Aqueous Solutions
| Storage Temperature | Stability |
| Room Temperature (20-25°C) | Significant degradation can occur within 24 hours. |
| Refrigerated (2-8°C) | Stable for up to 24 hours. |
| Frozen (-20°C or -80°C) | Stable for several weeks to months when aliquoted to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, high-purity
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the vial until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Analysis of Precipitate by High-Performance Liquid Chromatography (HPLC)
Objective: To determine if a precipitate is composed of intact this compound or its degradation products.
Materials:
-
Precipitated this compound solution
-
Supernatant from the precipitated solution
-
Methanol or other suitable solvent to dissolve the precipitate
-
HPLC system with a C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer like phosphate or acetate, pH adjusted to be within the stability range of Methicillin)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Carefully separate the supernatant from the precipitate by centrifugation.
-
Dissolve a small, known amount of the precipitate in a suitable solvent (e.g., methanol).
-
Dilute the supernatant and the dissolved precipitate solution to a concentration suitable for HPLC analysis.
-
Prepare a standard solution of this compound at a known concentration.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and the chosen mobile phase. The flow rate is typically around 1 mL/min.
-
Set the UV detector to a wavelength of 280 nm.
-
Inject the standard solution, the supernatant sample, and the dissolved precipitate sample.
-
-
Data Analysis:
-
Compare the chromatograms of the samples with the standard.
-
The presence of a peak at the same retention time as the standard indicates the presence of intact this compound.
-
The presence of other peaks suggests the presence of degradation products. By comparing the peak areas, a semi-quantitative analysis of the composition of the precipitate and the remaining concentration in the supernatant can be performed.
-
Visualizations
Caption: Troubleshooting workflow for precipitate formation.
Caption: Factors leading to this compound degradation.
References
Technical Support Center: Optimizing NaCl for Methicillin Resistance Detection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of sodium chloride (NaCl) in culture-based methods for detecting methicillin resistance in Staphylococcus aureus (MRSA). Accurate detection is critical for both clinical diagnostics and research settings. This resource offers troubleshooting advice and answers to frequently asked questions to help you navigate the nuances of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of NaCl in methicillin resistance detection?
A1: Sodium chloride enhances the expression of the mecA gene, which is responsible for methicillin resistance. The addition of NaCl to testing media, such as Mueller-Hinton agar, creates a hypertonic environment that promotes the growth of the resistant subpopulation of S. aureus, making detection more reliable.[1]
Q2: What is the optimal concentration of NaCl to use?
A2: The optimal NaCl concentration depends on the specific testing method. For agar-based methods like agar dilution and Etest, a 2% NaCl supplementation in Mueller-Hinton agar is recommended for improving the detection of methicillin resistance.[2][3][4] For oxacillin screen plates, the CDC recommends using Mueller-Hinton agar supplemented with 4% NaCl.[5] However, for enrichment broths used in MRSA screening, a concentration not exceeding 2.5% NaCl is suggested to avoid inhibiting the growth of some MRSA strains.[6][7]
Q3: Can the wrong NaCl concentration lead to erroneous results?
A3: Yes. Using a suboptimal NaCl concentration can lead to both false-positive and false-negative results. For instance, using 5% NaCl in agar can result in false-positive resistance for some mecA-negative S. aureus strains and false-negative results for mecA-positive coagulase-negative staphylococci.[2] Conversely, the absence of supplemental NaCl in agar-based methods can lead to very major error rates in detecting resistance.[4]
Q4: Should I add NaCl to the medium for a disk diffusion test?
A4: No, it is not recommended to add NaCl to the medium for disk diffusion tests.[4]
Q5: My results are inconsistent. What could be the issue?
A5: Inconsistent results can arise from several factors beyond NaCl concentration. These include the incubation temperature (temperatures above 35°C may not detect all MRSA), the inoculum size, and the specific strain of S. aureus being tested.[1][5] Accurate and standardized methodologies are crucial for reproducible results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| False-Positive MRSA Detection | NaCl concentration is too high (e.g., 5% in agar). | Reduce the NaCl concentration to the recommended level for your specific assay (e.g., 2% for agar dilution, 4% for oxacillin screen plates).[2][5] |
| Contamination with other salt-tolerant bacteria. | Ensure aseptic techniques during sample processing and plating. | |
| False-Negative MRSA Detection | NaCl concentration is too low or absent in agar-based tests. | Supplement Mueller-Hinton agar with 2% NaCl for agar dilution or Etest methods.[3][4] |
| NaCl concentration in enrichment broth is too high (inhibiting MRSA growth). | Use an enrichment broth with no more than 2.5% NaCl.[6][7] | |
| Incubation temperature is too high. | Incubate plates at a maximum of 35°C for a full 24 hours.[8] | |
| Heteroresistance (a subpopulation of cells expresses resistance). | Ensure optimal growth conditions, including appropriate NaCl concentration and incubation time, to allow for the expression of resistance. | |
| No Growth or Poor Growth of Isolates | The specific MRSA strain is susceptible to high salt concentrations. | For enrichment cultures, lower the NaCl concentration to 2.5% or less.[6][7][9] |
| Inoculum size is too low. | Prepare the inoculum to the recommended turbidity standard (e.g., 0.5 McFarland). |
Quantitative Data Summary
The following table summarizes the impact of different NaCl concentrations on the accuracy of methicillin resistance detection across various testing methods.
| NaCl Concentration | Testing Method | Organism(s) | Key Findings |
| 0% | Agar Dilution & Etest | Staphylococci | Very major error rates of 18.2% to 20.2% (false negatives).[4] |
| 2% | Agar Dilution & Etest | Staphylococci | Significantly reduces very major error rates to <1%.[4] Recommended for improved detection.[2][3] |
| 4% | Oxacillin Screen Agar | S. aureus | Recommended by the CDC for this screening method.[5] |
| 5% | Agar Diffusion | S. aureus & S. epidermidis | Can lead to 3% false-positive results in mecA-negative S. aureus and 5% false-negative results in mecA-positive S. epidermidis.[2] |
| >2.5% | Enrichment Broth | MRSA | Can inhibit the growth of some MRSA strains, particularly with low inocula.[6][7] |
| 6.5% - 7.5% | Mannitol Salt Agar/Broth | Staphylococci | Traditionally used for staphylococcal selection, but may inhibit some MRSA strains.[6][10] The MIC90 of NaCl for some MRSA strains is 6.5%.[6][7] |
Experimental Protocols
Oxacillin Susceptibility Testing using Agar Dilution
This protocol is adapted from standard clinical microbiology procedures for determining the Minimum Inhibitory Concentration (MIC) of oxacillin.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sodium Chloride (NaCl)
-
Oxacillin powder
-
Sterile petri dishes
-
Staphylococcus aureus isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator at 35°C
Procedure:
-
Prepare Media: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Add NaCl to a final concentration of 2% (w/v). Autoclave to sterilize and cool to 45-50°C.
-
Prepare Oxacillin Plates: Prepare a stock solution of oxacillin and perform serial dilutions to achieve the desired final concentrations in the agar plates. Add the appropriate volume of each oxacillin dilution to the molten MHA with 2% NaCl. Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: From a pure culture of S. aureus grown overnight, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: Inoculate the prepared MHA plates with the bacterial suspension. A multipoint inoculator is often used for this purpose.
-
Incubation: Incubate the plates at 35°C for a full 24 hours.
-
Interpretation: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.
MRSA Screening using Oxacillin Screen Agar
This protocol is based on CDC recommendations for MRSA screening.[5]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sodium Chloride (NaCl)
-
Oxacillin powder
-
Sterile petri dishes
-
Staphylococcus aureus isolates for testing
-
Sterile swabs
-
Sterile saline or broth
-
Incubator at 35°C
Procedure:
-
Prepare Screen Plates: Prepare Mueller-Hinton Agar and supplement it with 4% (w/v) NaCl. Add oxacillin to a final concentration of 6 µg/ml. Pour into petri dishes and allow to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the inoculum and press it against the side of the tube to remove excess liquid. Swab the entire surface of the agar plate.
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Interpretation: Any growth on the plate after 24 hours is considered indicative of methicillin resistance.
Visualizations
Caption: Workflow for MRSA Detection
Caption: Troubleshooting Logic for Inconsistent Results
References
- 1. Comparison of four diagnostic methods for detection of methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Choice of the NaCl concentration for optimizing the detection of methicillin resistance in Staphylococcus using the gel diffusion method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two percent sodium chloride is required for susceptibility testing of staphylococci with oxacillin when using agar-based dilution methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two percent sodium chloride is required for susceptibility testing of staphylococci with oxacillin when using agar-based dilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 6. Salt Tolerance of Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. en.iacld.com [en.iacld.com]
- 9. Recovery method development of sodium chloride-susceptible methicillin-resistant Staphylococcus aureus isolates from ground pork samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Methicillin Resistance Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter discrepant results between genotypic tests for methicillin resistance (mecA PCR) and phenotypic susceptibility testing in Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What does a "mecA PCR positive but phenotype susceptible" result mean?
A1: This result indicates that the Staphylococcus aureus isolate possesses the mecA gene, the primary determinant of methicillin resistance, but standard laboratory tests show it is susceptible to oxacillin or cefoxitin. This phenomenon is often referred to as oxacillin-susceptible MRSA (OS-MRSA) or "stealth" MRSA.[1][2][3] It poses a significant challenge for diagnosis and treatment, as these strains may be misidentified as methicillin-susceptible S. aureus (MSSA) using conventional methods.[1]
Q2: Why is the mecA gene sometimes not expressed, leading to a susceptible phenotype?
A2: Several molecular mechanisms can lead to the lack of phenotypic resistance despite the presence of the mecA gene:
-
Mutations in the mecA gene: Insertions, deletions, or point mutations within the mecA gene can result in a non-functional or truncated PBP2a protein, the product of the mecA gene that confers resistance.[1][3][4] For example, a single base-pair insertion can cause a frameshift mutation and premature termination of the protein.[1][4]
-
Mutations in regulatory elements: The expression of mecA is controlled by regulatory genes. Mutations in the promoter region or in regulatory genes like mecI and mecR1 can significantly reduce or prevent the transcription of mecA and subsequent production of PBP2a.[5][6]
-
Heteroresistance: In a heteroresistant population, only a small subpopulation of the bacteria expresses the resistance phenotype, while the majority remain susceptible.[7][8][9][10] Standard susceptibility testing may not detect this resistant subpopulation, leading to a susceptible result. However, exposure to β-lactam antibiotics can select for the resistant subpopulation.[1][2]
Q3: Can these "susceptible" mecA-positive strains become resistant?
A3: Yes. This is a critical clinical and research concern. Strains of OS-MRSA can revert to a resistant phenotype when exposed to sub-inhibitory concentrations of β-lactam antibiotics, both in vitro and during patient treatment.[1][2][3] This can lead to therapeutic failure if the initial susceptibility results are relied upon for treatment decisions.
Q4: How reliable are phenotypic susceptibility tests for detecting mecA-mediated resistance?
A4: While essential, phenotypic tests can have limitations. Cefoxitin is generally a better inducer of mecA expression than oxacillin and is recommended for predicting mecA-mediated resistance.[1][11] However, even with cefoxitin, some OS-MRSA strains may test as susceptible.[1][4] The Clinical and Laboratory Standards Institute (CLSI) provides specific guidelines for interpreting susceptibility results.[1][12] Discrepancies between genotypic and phenotypic results highlight the importance of using a combination of methods for accurate characterization of MRSA.[1][13]
Troubleshooting Guide: mecA PCR Positive, Phenotype Susceptible
If you encounter this discrepancy, the following troubleshooting steps and investigative workflow can help determine the underlying cause.
}
Summary of Discrepant Results in Published Studies
The frequency of mecA-positive, phenotypically susceptible S. aureus can vary. The table below summarizes findings from a study that compared mecA PCR with phenotypic tests.
| Phenotypic Test | Number of Isolates | mecA Positive | mecA Negative | Discrepancy Rate |
| Oxacillin Disk Diffusion | 31 (initially characterized as MRSA) | 13 | 18 | 58% |
| E-test (MIC < 2 µg/ml) | 9 | 3 | 6 | 33.3% |
| E-test (MIC 2-4 µg/ml) | 14 | 3 | 11 | 78.6% |
| E-test (MIC ≥ 64 µg/ml) | 8 | 7 | 1 | 12.5% |
| Data adapted from a study on discrepancies between mecA PCR and conventional tests.[13] |
Key Experimental Protocols
mecA Gene PCR
This protocol outlines the essential steps for the polymerase chain reaction (PCR) to detect the mecA gene.
A. DNA Extraction:
-
Culture S. aureus on a suitable medium (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Suspend a single colony in 100 µL of sterile, nuclease-free water.
-
Lyse the cells by heating at 100°C for 10 minutes.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Use 5 µL of the supernatant as the DNA template for the PCR reaction.
B. PCR Amplification:
-
Prepare a PCR master mix containing:
-
10x PCR Buffer
-
dNTPs
-
Forward Primer (e.g., mecA-F: 5'-GTAGAAATGACTGAACGTCCG-3')
-
Reverse Primer (e.g., mecA-R: 5'-TTGCGTCGTAATTTTGTCTTG-3')
-
Taq DNA Polymerase
-
Nuclease-free water
-
-
Add 5 µL of the DNA template to the master mix.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 94°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
C. Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light. A band of the expected size (e.g., ~310 bp for the primers above) indicates a positive result for the mecA gene.[14]
Cefoxitin Disk Diffusion Test
This method is recommended for predicting mecA-mediated resistance.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Uniformly streak the inoculum onto a Mueller-Hinton agar plate.
-
Aseptically place a 30 µg cefoxitin disk on the agar surface.
-
Invert the plate and incubate at 35°C for 16-18 hours (or 24 hours for S. aureus to detect heteroresistance).
-
Measure the diameter of the zone of inhibition.
-
Interpret the results based on CLSI guidelines: For S. aureus, a zone of inhibition ≤ 21 mm is considered resistant, and ≥ 22 mm is considered susceptible.[11][12]
PBP2a Latex Agglutination Assay
This test directly detects the protein product of the mecA gene.
-
Grow the S. aureus isolate on a non-selective agar plate.
-
Suspend several colonies in the extraction reagent provided in the commercial kit.
-
Boil the suspension for 3 minutes, then cool and centrifuge.
-
Mix one drop of the supernatant with one drop of sensitized latex particles (coated with anti-PBP2a antibodies) on a test card.
-
Mix another drop of the supernatant with control latex particles.
-
Gently rock the card for up to 3 minutes and observe for agglutination.
-
Visible agglutination with the test latex and no agglutination with the control latex indicates the presence of PBP2a.[15][16]
Genetic and Biochemical Basis of Resistance and Discrepancy
The following diagram illustrates the central role of the mecA gene and its product, PBP2a, in methicillin resistance and highlights the points where disruptions can lead to a susceptible phenotype despite a positive mecA PCR result.
}
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Emergence of Oxacillin Resistance in Stealth Methicillin-Resistant Staphylococcus aureus Due to mecA Sequence Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic Basis of Occurrence of Cryptic Resistance among Oxacillin- and Cefoxitin-Susceptible mecA-Positive Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the mecA Gene in Oxacillin Resistance in a Staphylococcus aureus Clinical Strain with a pvl-Positive ST59 Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. geneonline.com [geneonline.com]
- 8. bioengineer.org [bioengineer.org]
- 9. medrxiv.org [medrxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 13. Discrepancies between mecA PCR and conventional tests used for detection of methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of Methicillin Resistance in Staphylococcus Aureus by Polymerase Chain Reaction and Conventional Methods: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phenotypic and genotypic characterization of oxacillin-susceptible and mecA positive Staphylococcus aureus strains isolated in Uruguay | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
Degradation of Methicillin Sodium in different laboratory solvents
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and degradation of methicillin sodium in common laboratory solvents. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound? A1: To prepare a stock solution, dissolve this compound salt in an appropriate solvent like DMSO, DMF, or sterile water to your desired concentration.[1] For organic solvents, it is recommended to purge the solvent with an inert gas to remove oxygen, which can contribute to degradation.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]
Q2: Can I store this compound solutions at room temperature? A2: It is not recommended to store methicillin solutions at room temperature for extended periods. In aqueous solutions, methicillin can lose significant activity within 24 hours.[1] For short-term use during an experiment (a few hours), it is best to keep the solution on ice.[1][2]
Q3: What is the optimal pH for methicillin stability? A3: Methicillin is most stable in a pH range of 5 to 8.[1] Solutions that are too acidic or alkaline will cause rapid hydrolysis of the β-lactam ring, leading to the inactivation of the antibiotic.[1][2] The highest stability for many penicillins is observed between pH 6.0 and 7.5.[2]
Q4: Is this compound sensitive to light? A4: Yes, this compound salt is light-sensitive.[1][2] It is best practice to store both the powdered form and prepared solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[1]
Q5: How can I tell if my methicillin solution has degraded? A5: Visual signs of degradation can include a color change (e.g., yellowing) or the presence of an odor in the solution.[1] Another indication is the formation of a precipitate that does not redissolve upon gentle warming.[1] Inconsistent or unexpected experimental results are also a strong indicator that your methicillin stock may have degraded.[1]
Q6: How long can I store solid this compound powder? A6: When stored at -20°C and protected from light, solid this compound salt is stable for at least four years.[2]
Data Presentation: Solubility and Stability
The stability of methicillin is crucial for reliable experimental outcomes. The following tables summarize the solubility and stability of this compound salt in common laboratory solvents based on available data.
Table 1: Solubility of this compound Salt
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | [1][3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][3] |
| Ethanol | ~2 mg/mL | [1][3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1][3] |
| Water | Soluble | [1] |
| Methanol | Freely Soluble | [1] |
Table 2: Stability of this compound Salt in Solution
| Solvent/Solution | Concentration | Storage Temperature | Stability | Reference |
| Sterile Water or 0.9% NaCl | 500 mg/mL | Room Temperature | Stable for 24 hours | [1] |
| Sterile Water or 0.9% NaCl | 500 mg/mL | 2-8°C | Stable for 4 days | [1] |
| Sterile Water or 0.9% NaCl | 500 mg/mL | -20°C | Stable for 4 weeks | [1] |
| Various IV Solutions (e.g., 5% Dextrose, 0.9% NaCl) | 2-20 mg/mL | Room Temperature | <10% activity loss in 8 hours | [1] |
| PBS, pH 7.2 | Not Specified | Not Specified | Not recommended for storage >1 day | [1][3] |
| Organic Solvents (DMSO, DMF) | Stock Concentrations | -20°C or -80°C | Prepare fresh; if stored, use aliquots | [1] |
Troubleshooting Guide
This guide addresses common issues encountered when working with methicillin solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution, especially after refrigeration. | 1. The concentration exceeds its solubility at the storage temperature.[1]2. The solvent has partially evaporated, increasing the concentration.[1]3. For PBS, phosphate salts can precipitate at low temperatures.[1] | 1. Warm the solution gently to room temperature and vortex to redissolve.[1]2. Ensure vials are tightly sealed to prevent evaporation.[1]3. If using PBS, consider preparing it fresh or filtering the solution before use if precipitation persists after warming.[1] |
| Inconsistent experimental results. | 1. Inaccurate initial concentration due to incomplete dissolution.[1]2. Use of a degraded methicillin stock solution.[1]3. Variability in solution preparation between experiments.[1] | 1. Ensure the powdered methicillin is fully dissolved before use.2. Always use a fresh or properly stored stock solution. Discard any solution suspected of degradation.3. Use a consistent and validated protocol for solution preparation.[1] |
| Solution has changed color (e.g., yellowing) or has an odor. | 1. Chemical degradation of methicillin has occurred, especially at room temperature or with light exposure.[1] | 1. Discard the solution immediately.[1]2. Prepare a fresh solution from a new stock, ensuring it is protected from light and stored at the correct temperature.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing sterile, aliquoted stock solutions for use in experiments.
-
Weighing: Aseptically weigh the required amount of this compound salt powder in a sterile container.
-
Dissolution: Add the desired volume of a suitable solvent (e.g., sterile DMSO, DMF, or water) to the powder. For organic solvents, it's recommended to use a solvent that has been purged with an inert gas like argon or nitrogen.[1]
-
Mixing: Vortex or sonicate the solution until the this compound salt is completely dissolved. Visually inspect to ensure no particulates remain.
-
Sterilization (for aqueous solutions): If preparing an aqueous stock solution for cell culture, sterilize it by passing it through a 0.22 µm syringe filter.[1] This is not typically necessary for organic stock solutions that will be highly diluted in sterile media.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile, and light-protected (e.g., amber) tubes.[1] This minimizes contamination and avoids repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1] For immediate use, solutions can be kept on ice.
Protocol 2: General Method for Assessing Methicillin Stability by HPLC
This is a generalized protocol for monitoring the degradation of methicillin in a specific solvent over time.
-
Solution Preparation: Prepare a solution of methicillin in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to determine the initial peak area corresponding to intact methicillin.[1] This serves as your baseline.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.[1]
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot of the solution and inject it into the HPLC system under the same conditions as the T=0 sample.
-
Data Analysis: Calculate the percentage of remaining methicillin at each time point by comparing the peak area to the peak area at T=0. Plot the percentage of remaining methicillin versus time to determine the degradation rate.
Visualizations
Caption: Workflow for preparing and storing methicillin stock solutions.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Light sensitivity of Methicillin Sodium and proper handling
Technical Support Center: Methicillin Sodium
This center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of this compound, with a specific focus on its light sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its light sensitivity a major concern?
A1: this compound is a narrow-spectrum, semi-synthetic β-lactam antibiotic of the penicillin class.[1][2] Like many pharmaceutical compounds, it is susceptible to degradation upon exposure to light, a process known as photodegradation. This degradation is a critical concern because it can lead to a loss of antibiotic potency, the formation of potentially toxic byproducts, and changes in the solution's physical properties (e.g., color), ultimately compromising experimental integrity and reproducibility.[3] Product information sheets specifically list this compound as a light-sensitive compound.[4][5]
Q2: How can I visually detect if my this compound solution has degraded?
A2: A common sign of degradation in penicillin-class antibiotics is a change in color. A freshly prepared this compound solution should be clear. The development of a yellow or brownish tint often indicates that chemical degradation has occurred. While color change is a useful indicator, significant loss of potency can occur even before discoloration is visible. Therefore, proper handling is crucial regardless of the solution's appearance.
Q3: What are the definitive storage conditions for this compound to prevent degradation?
A3: To ensure long-term stability and prevent degradation from light and other factors, adhere to the following storage guidelines.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 4 years | Store in a tightly closed, light-proof container in a dry environment.[4][5] |
| Stock Solution (in organic solvent) | -80°C | Up to 6 months | Use amber vials or wrap vials in aluminum foil. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Use amber vials or wrap vials in aluminum foil. Aliquot to avoid freeze-thaw cycles.[1] |
| Aqueous Solution (e.g., in PBS) | 2-8°C | ≤ 24 hours | Aqueous solutions are less stable and should be prepared fresh before each experiment.[5] Protect from light. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: My experimental results are inconsistent, or the antibiotic appears to have lost potency.
This is a frequent problem when working with light-sensitive compounds. The logical workflow below can help you troubleshoot the potential cause.
Troubleshooting Workflow for Potency Issues
Caption: Troubleshooting workflow for this compound degradation.
Issue 2: My this compound solution turned yellow after preparation or during an experiment.
A yellow discoloration indicates significant degradation. The solution should be discarded immediately as its potency is compromised, and it may contain unknown degradation products. To prevent this, follow the strict handling protocols outlined below.
Experimental Protocols & Methodologies
Protocol 1: Proper Handling and Preparation of this compound Solutions
This protocol minimizes light exposure during the preparation of experimental solutions.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Protocol 2: General Photostability Testing
For professionals needing to quantify the light sensitivity of their specific formulation, a forced degradation study based on ICH Q1B guidelines is recommended.[6][7] This establishes a baseline for handling procedures.
Objective: To evaluate the impact of controlled light exposure on the stability of a this compound solution.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Dilute the stock to the final experimental concentration in the desired buffer or medium.
-
Prepare at least three sets of samples:
-
Light-Exposed Sample: Placed in a chemically inert, transparent container.
-
Dark Control: Placed in an identical container but wrapped completely in aluminum foil to protect from light.
-
Control Sample: Stored at the recommended temperature away from the test chamber.
-
-
-
Light Exposure:
-
Place the "Light-Exposed" and "Dark Control" samples in a calibrated photostability chamber.
-
Expose the samples according to ICH Q1B guidelines, which specify a minimum total illumination.
-
Table 2: Summary of ICH Q1B Photostability Testing Conditions
| Light Source | Minimum Overall Exposure | Notes |
|---|---|---|
| Cool White Fluorescent Lamp | Not less than 1.2 million lux hours | Simulates indoor lighting conditions.[8] |
| Near UV Fluorescent Lamp | Not less than 200 watt-hours / square meter | Simulates UV exposure from indoor/outdoor light.[8] |
The guideline provides options for light sources, including xenon or metal halide lamps, as long as the specified exposure levels are met.[6][8]
-
Analysis:
-
At predetermined time points, withdraw aliquots from all sample sets.
-
Analyze the samples for potency and the presence of degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for this analysis.
-
Compare the results from the light-exposed sample to both the dark control (to assess light-specific degradation) and the stored control (to assess overall stability).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methicillin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Impact of incubation time on methicillin susceptibility test results
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical impact of incubation time on methicillin susceptibility test results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for accurate methicillin susceptibility testing of Staphylococcus aureus?
For most standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), a full 24-hour incubation period is recommended.[1][2] This ensures the detection of slow-growing and heteroresistant strains of Methicillin-Resistant Staphylococcus aureus (MRSA).[2][3]
Q2: What are the risks of incubating for less than the recommended 24 hours?
Incubating for shorter periods, such as 16-20 hours, can lead to false-susceptible results.[2] Some MRSA strains express resistance heterogeneously, meaning only a subpopulation of the bacteria expresses the resistance phenotype, and these may not be detectable with shorter incubation times.[3] Studies have shown that the sensitivity of MRSA detection can be significantly lower with overnight incubation (16-18 hours) compared to a full 24 hours.[2][4]
Q3: Is it ever acceptable to extend incubation to 48 hours?
While extending incubation to 48 hours may occasionally detect very slow-growing MRSA strains, it is generally not recommended for routine testing.[2][4][5] Prolonged incubation can lead to a significant increase in false-positive results due to the breakthrough growth of non-MRSA organisms.[2][5] This can result in unnecessary confirmatory testing and delays in reporting.[4][5] One study found that interpreting oxacillin disk diffusion tests after 48 hours resulted in an unacceptably high rate of false resistance.[6]
Q4: How does incubation temperature affect methicillin susceptibility test results?
Incubation temperature is a critical factor. For reliable detection of methicillin resistance, it is recommended to incubate at a temperature that does not exceed 35°C.[7][8][9] Temperatures above 35°C may suppress the expression of the mecA gene, which is responsible for methicillin resistance, leading to false-susceptible results.[3][7][9]
Q5: My cefoxitin disk diffusion test is resistant, but the oxacillin test is susceptible. Which result should I trust?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No growth or poor growth on the screening plate. | - Inadequate specimen collection or inoculation.- Use of expired or improperly stored media. | - Ensure proper specimen collection and streaking technique for isolated colonies.[2]- Verify the expiration date and storage conditions of the media. |
| Suspected false-negative result (e.g., clinical suspicion of MRSA, but test is susceptible). | - Incubation time was too short (less than 24 hours).[2]- Incubation temperature was too high (above 35°C).[3][7] | - Re-incubate the plate for the full 24 hours.- Verify the incubator temperature is set at or below 35°C.[7][8] |
| Suspected false-positive result on chromogenic agar (e.g., characteristic colored colonies are present, but confirmatory tests are negative). | - Incubation time was too long (e.g., 48 hours), allowing for the growth of non-target organisms that can produce similar colored colonies.[2][5] | - Adhere strictly to a 24-hour incubation period.[5]- Perform confirmatory tests such as PBP2a latex agglutination or PCR for the mecA gene on presumptive positive colonies.[2] |
| Difficulty interpreting zone edges in disk diffusion tests. | - Inoculum density is incorrect.- Mixed culture. | - Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[10]- Confirm the purity of the culture before performing the susceptibility test.[3] |
Quantitative Data Summary
Table 1: Impact of Incubation Time on MRSA Detection Using Chromogenic Agar
| Incubation Time | Sensitivity | Specificity | Reference |
| 16-18 hours | 51% or less | Not specified | [4] |
| 16-23 hours | 48.6% (increased to 71.3% at 22-24 hours) | High and equivalent to 24-hour incubation | [4] |
| 18-24 hours | 78.3% | ~97% | [11] |
| 24 hours | 98.3% | 98.2% | [5][12] |
| 42 hours | 75-82% | Not specified | [4] |
| 48 hours | 87.6% | 94% | [11] |
Experimental Protocols
Cefoxitin Disk Diffusion Method (CLSI)
-
Inoculum Preparation: Prepare a direct colony suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, evenly swab the surface of a Mueller-Hinton agar plate with the standardized inoculum.
-
Disk Application: Aseptically apply a 30 µg cefoxitin disk to the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours. For S. aureus, a full 24-hour incubation may be necessary to detect some resistant strains.[3]
-
Interpretation: Measure the diameter of the zone of inhibition. For S. aureus, a zone size of ≤ 21 mm is considered resistant, and ≥ 22 mm is considered susceptible.[9]
Oxacillin Broth Microdilution Method (CLSI)
-
Inoculum Preparation: Prepare a standardized inoculum in cation-adjusted Mueller-Hinton broth with 2% NaCl.
-
Inoculation: Inoculate a microdilution panel containing serial twofold dilutions of oxacillin with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Cover the panel and incubate at 33-35°C for a full 24 hours.[1]
-
Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of oxacillin that completely inhibits visible growth. For S. aureus, an oxacillin MIC of ≤ 2 µg/mL is considered susceptible, and ≥ 4 µg/mL is considered resistant.
Visualizations
Caption: Workflow for Cefoxitin Disk Diffusion Susceptibility Testing.
Caption: Impact of Incubation Time on MRSA Detection Accuracy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Reporting Time for Identification of Methicillin-Resistant Staphylococcus aureus Carriers Using ChromID MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of MRSASelect Screening Agar at 24 Hours of Incubation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of prolonged incubation on disk diffusion susceptibility test results for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 10. chainnetwork.org [chainnetwork.org]
- 11. Incidence, prevalence, and management of MRSA bacteremia across patient populations—a review of recent developments in MRSA management and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interpretation of MRSASelect screening agar at 24 hours of incubation - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Methicillin Sodium concentration for different bacterial strains
Welcome to the Technical Support Center for Methicillin Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting this compound concentrations for different bacterial strains. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of methicillin resistance in Staphylococcus aureus?
A1: The primary mechanism of resistance to methicillin in Staphylococcus aureus is the acquisition of the mecA gene.[1] This gene encodes a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for methicillin and other β-lactam antibiotics.[1] In susceptible strains (MSSA), methicillin binds to PBPs, inhibiting the cross-linking of peptidoglycan in the bacterial cell wall, which ultimately leads to cell lysis.[1] In resistant strains (MRSA), PBP2a continues to function even in the presence of methicillin, allowing for cell wall synthesis and conferring resistance.[1]
Q2: Why is oxacillin or cefoxitin now used for susceptibility testing instead of methicillin?
A2: While the term "methicillin-resistant" is still widely used, methicillin is no longer commercially available for routine susceptibility testing in many regions, including the United States.[1] Oxacillin is preferred because it is more stable than methicillin during storage and is more likely to detect heteroresistant strains.[1] Cefoxitin is also recommended as it is a more potent inducer of mecA gene expression, leading to more reliable detection of resistance.[2][3]
Q3: What are the CLSI-recommended oxacillin MIC breakpoints for Staphylococcus aureus?
A3: The Clinical and Laboratory Standards Institute (CLSI) provides interpretive criteria for Minimum Inhibitory Concentration (MIC) tests to categorize bacterial strains. For Staphylococcus aureus and Staphylococcus lugdunensis, the oxacillin MIC breakpoints are critical for distinguishing between MSSA and MRSA. An oxacillin MIC of ≥ 4 µg/mL defines methicillin resistance in S. aureus.[4]
Q4: My MIC results for the same strain are inconsistent between experiments. What could be the cause?
A4: Inconsistent methicillin/oxacillin MIC results can arise from several factors. The heterogeneous expression of resistance in some MRSA strains can lead to variability.[5] Minor deviations in experimental conditions are a common cause of inconsistent results. Key factors to control are:
-
Incubation Temperature: Testing at temperatures above 35°C may fail to detect some methicillin-resistant strains.[2][5] The recommended temperature is 35°C (± 2°C).[5]
-
Incubation Duration: A full 24-hour incubation is required to reliably detect resistance. Shorter periods (16-20 hours) may be insufficient.[5]
-
Medium Composition: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% (w/v) NaCl is required for dilution methods as the salt is essential for the optimal expression of resistance.[5]
Q5: How should I prepare and store this compound stock solutions?
A5: Proper preparation and storage of this compound stock solutions are crucial for accurate and reproducible results.[6]
-
Preparation: Dissolve this compound salt in a suitable solvent like DMSO or sterile water to the desired concentration.[7] For aqueous solutions, it is recommended to prepare them fresh as they can lose significant activity within 24 hours.[7]
-
Storage: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[7] For solutions in DMSO, storage at -20°C for up to 1 month or at -80°C for up to 6 months is recommended.[6][8] this compound is also light-sensitive, so solutions and the solid compound should be protected from light.[7]
Troubleshooting Guides
Issue 1: Discrepancy between Cefoxitin Disk Diffusion and Oxacillin MIC Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Cefoxitin disk diffusion indicates resistance, but the oxacillin MIC is in the susceptible range. | Cefoxitin is a better inducer of the mecA gene.[2] The strain may exhibit heteroresistance, where only a subpopulation of cells expresses resistance.[2] | 1. Confirm Isolate Purity: Ensure the culture is a pure S. aureus isolate.[2]2. Verify Test Conditions: Double-check that all incubation and media conditions followed CLSI guidelines precisely.[2]3. Trust the Cefoxitin Result: For routine susceptibility, CLSI recommends using cefoxitin as the surrogate for predicting methicillin resistance.[2] |
Issue 2: Difficulty Interpreting MIC Endpoints (Trailing)
| Symptom | Possible Cause | Troubleshooting Steps |
| Faint or hazy growth is observed in wells at concentrations above the apparent MIC after 24 hours of incubation. | This "trailing" phenomenon can occur with some MRSA strains. | 1. Read Plates Carefully: Ensure you are reading the MIC as the lowest concentration that completely inhibits visible growth.2. Adhere to Incubation Time: Do not extend incubation beyond the recommended 24 hours, as this can exacerbate trailing.3. Confirm with an Alternative Method: If interpretation is consistently difficult, confirm the result using a cefoxitin disk diffusion test or a PBP2a latex agglutination test.[2] |
Data Presentation
Table 1: Properties of this compound
| Parameter | Value | Notes |
| Molecular Weight | 402.4 g/mol | For this compound salt.[6] |
| Solubility | ~10 mg/mL in PBS (pH 7.2)[6]~16 mg/mL in DMSO[6]~20 mg/mL in DMF[6] | Aqueous solutions are not recommended for storage for more than one day.[6] |
| Storage (Solid) | -20°C, protected from light | Stable for ≥ 4 years.[6] |
| Storage (Stock Solution) | -20°C for up to 1 month-80°C for up to 6 months | In an appropriate solvent like DMSO.[6][8] |
| Optimal pH Stability | 5 to 8 | Acidic or alkaline conditions can lead to rapid degradation.[7] |
Table 2: CLSI Oxacillin MIC Breakpoints for Staphylococcus aureus
| Interpretation | MIC (µg/mL) | Implied Phenotype |
| Susceptible | ≤ 2 | MSSA |
| Resistant | ≥ 4 | MRSA |
Data based on CLSI guidelines.[6]
Table 3: Typical Oxacillin MIC Ranges for MSSA and MRSA
| Strain Type | Typical Oxacillin MIC Range (µg/mL) | Notes |
| MSSA | ≤ 2 | The majority of MSSA strains have an oxacillin MIC of ≤ 0.5 µg/mL. |
| MRSA | ≥ 4 | MIC values can be very high (e.g., >256 µg/mL). Some community-associated MRSA (CA-MRSA) strains may exhibit lower-level resistance.[8] |
Experimental Protocols
Protocol: Broth Microdilution for Oxacillin MIC Determination
This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of oxacillin against S. aureus, based on CLSI guidelines.
1. Media Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a 4% (w/v) NaCl solution in sterile deionized water.
-
Add the sterile NaCl solution to the CAMHB to achieve a final concentration of 2% NaCl. For example, add 50 mL of 4% NaCl to 50 mL of 2x concentrated CAMHB and bring the final volume to 100 mL with sterile water.[5]
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.[1][5]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][5]
-
Dilute this adjusted suspension in the 2% NaCl-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][5]
3. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of oxacillin.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of oxacillin in the 2% NaCl-supplemented CAMHB to achieve the desired concentration range. The final volume in each well after adding the inoculum should be 100 µL.[1]
-
Include a growth control well (no antibiotic, with inoculum) and a sterility control well (no antibiotic, no inoculum).[1][5]
4. Inoculation and Incubation:
-
Within 15-30 minutes of preparation, add 50 µL of the final diluted inoculum to each well (except the sterility control).[5]
-
Incubate the plate at 35°C ± 2°C for a full 24 hours in ambient air.[5]
5. Result Interpretation:
-
After incubation, examine the plate for visible bacterial growth (indicated by turbidity or a cell pellet).
-
The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.[5]
-
The growth control well must show distinct turbidity, and the sterility control well must remain clear.[5]
-
Interpret the MIC value according to the CLSI breakpoints provided in Table 2.
Visualizations
Caption: Workflow for MIC determination and strain classification.
Caption: Logical steps for troubleshooting inconsistent MIC results.
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 3. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of Oxacillin and Cefoxitin Disk and MIC Breakpoints for Prediction of Methicillin Resistance in Human and Veterinary Isolates of Staphylococcus intermedius Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.beckmancoulter.com [media.beckmancoulter.com]
- 6. clsi.org [clsi.org]
- 7. mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Staphylococcus aureus Methicillin Resistance Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with heteroresistance in Staphylococcus aureus methicillin testing.
Frequently Asked Questions (FAQs)
Q1: What is heteroresistance to methicillin in Staphylococcus aureus?
Heteroresistance is a phenomenon where a bacterial population, although genetically identical, contains a small subpopulation of cells that exhibit resistance to an antibiotic, while the majority of the population remains susceptible. In the context of methicillin-resistant Staphylococcus aureus (MRSA), all cells may carry the genetic information for resistance (the mecA gene), but only a small fraction express this resistance in vitro. These resistant subpopulations grow more slowly than the susceptible cells, making them difficult to detect with standard laboratory methods.
Q2: Why is heteroresistance a problem in methicillin susceptibility testing?
The low frequency and slower growth of the resistant subpopulation can lead to false-susceptible results in routine antimicrobial susceptibility tests. This misclassification can result in therapeutic failures, as the resistant subpopulation can proliferate under antibiotic pressure. Accurate detection of this heteroresistant phenotype is crucial for appropriate patient management and infection control.
Q3: Which antibiotic is currently recommended for the detection of methicillin resistance in S. aureus?
Cefoxitin is the preferred agent for detecting mecA-mediated methicillin resistance. It is a more potent inducer of the mecA gene compared to oxacillin, leading to more reliable and reproducible results, especially in cases of heteroresistance. While oxacillin was historically used, cefoxitin provides better differentiation between methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains.
Q4: My PCR for the mecA gene is positive, but the phenotypic test (e.g., cefoxitin disk diffusion) is susceptible. What could be the reason for this discrepancy?
This phenomenon, sometimes referred to as "oxacillin-susceptible MRSA" (OS-MRSA), can occur due to several factors:
-
Low-level expression of mecA : The mecA gene may be present but expressed at very low levels under standard laboratory conditions.
-
Mutations in regulatory genes : Mutations in genes that regulate mecA expression, such as mecI or mecR1, can affect the level of resistance.
-
Incomplete Staphylococcal Cassette Chromosome mec (SCCmec) element : The isolate might carry a partial or defective SCCmec element.
-
Mutations within the mecA gene itself : Nucleotide repeats within the mecA gene can lead to mutations that result in a susceptible phenotype, which can revert to resistance upon antibiotic exposure.
In such cases, the isolate should be considered potentially MRSA, and this information is critical for patient management.
Troubleshooting Guides
Issue 1: Difficulty interpreting cefoxitin disk diffusion results.
-
Problem: Indistinct or fuzzy zone edges, or the presence of colonies within the zone of inhibition.
-
Cause: This is a common manifestation of heteroresistance.
-
Troubleshooting Steps:
-
Re-examine the plate after a full 24 hours of incubation: Heteroresistant strains may require longer incubation to visualize the resistant subpopulation.
-
Ensure proper incubation conditions: Incubate at 33-35°C. Temperatures above 35°C may inhibit the growth of the resistant subpopulation.
-
Verify inoculum density: An incorrect inoculum can affect the test outcome.
-
Confirm with an alternative method: If results remain ambiguous, confirm with a PBP2a latex agglutination test or by detecting the mecA gene via PCR.
-
Issue 2: Oxacillin screen agar plates show inconsistent growth.
-
Problem: Some colonies grow at 24 hours, while others do not, making interpretation difficult.
-
Cause: This is a classic presentation of heteroresistance.
-
Troubleshooting Steps:
-
Prolonged incubation: Incubate the plates for a full 48 hours to allow the slow-growing resistant subpopulation to become visible.
-
Confirm isolate purity: Ensure the culture is not mixed.
-
Corroborate with another method: Use cefoxitin disk diffusion or mecA PCR to confirm the resistance profile.
-
Issue 3: Discrepancy between automated susceptibility testing system results and a reference method.
-
Problem: An automated system, such as Vitek, reports an isolate as oxacillin-resistant, but a confirmatory test (e.g., mecA PCR) is negative.
-
Cause: Some automated systems may yield false-positive resistance results. This can be due to the specific test card or algorithm used.
-
Troubleshooting Steps:
-
Confirm with a reference method: Always confirm unexpected resistance patterns with a reliable method like mecA PCR or cefoxitin disk diffusion.
-
Review system specifications: Be aware of the known limitations and performance characteristics of the specific automated system and test cards being used.
-
Data Presentation
Table 1: CLSI Breakpoints for Cefoxitin Disk Diffusion Testing of S. aureus
| Test Agent | Disk Content | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Resistant |
| Cefoxitin | 30 µg | ≥ 22 | ≤ 21 |
Source: Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 2: CLSI Breakpoints for Oxacillin MIC Testing of S. aureus
| Test Agent | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Resistant |
| Oxacillin | ≤ 2 | ≥ 4 |
Source: Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental Protocols
Protocol 1: Cefoxitin Disk Diffusion Test
-
Inoculum Preparation: Prepare a direct colony suspension in Mueller-Hinton broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Disk Application: Aseptically apply a 30 µg cefoxitin disk to the center of the inoculated plate.
-
Incubation: Invert the plate and incubate at 33-35°C for 16-20 hours (a full 24 hours may be necessary for some heteroresistant strains).
-
Interpretation: Measure the diameter of the zone of inhibition to the nearest millimeter and interpret the results based on CLSI guidelines (see Table 1).
Protocol 2: Population Analysis Profile (PAP)
The PAP method is considered the "gold standard" for detecting heteroresistance but is labor-intensive.
-
Overnight Culture: Grow the S. aureus isolate in Tryptic Soy Broth (TSB) overnight.
-
Serial Dilutions: Prepare serial 10-fold dilutions of the overnight culture in sterile saline.
-
Plating: Plate 100 µL of each dilution onto Brain Heart Infusion (BHI) agar plates containing varying concentrations of a glycopeptide antibiotic (e.g., vancomycin, though the principle applies to beta-lactams).
-
Incubation: Incubate the plates at 37°C for 48 hours.
-
Colony Counting: Count the number of colonies on each plate to determine the number of colony-forming units (CFU) per milliliter that are capable of growing at each antibiotic concentration.
-
Data Analysis: Plot the log10 CFU/mL against the antibiotic concentration. The area under the curve (AUC) can be calculated and compared to that of a known heteroresistant control strain (e.g., Mu3 for hVISA). An AUC ratio of ≥0.9 is often used to define heteroresistance.
Visualizations
Caption: Workflow for MRSA detection and confirmation.
Caption: Regulation of mecA and methicillin resistance.
Validation & Comparative
A Head-to-Head Comparison: Methicillin Sodium vs. Oxacillin for In Vitro Susceptibility Testing
For researchers, scientists, and drug development professionals, the accurate in vitro determination of antimicrobial susceptibility is a cornerstone of preclinical research and clinical diagnostics. This guide provides an objective comparison of two historically significant penicillinase-resistant penicillins, Methicillin Sodium and Oxacillin, for in vitro testing, with a focus on their performance, underlying mechanisms, and current best practices.
While both methicillin and oxacillin belong to the same class of β-lactam antibiotics, oxacillin has largely superseded methicillin for routine in vitro susceptibility testing of Staphylococcus aureus. This shift is primarily due to oxacillin's superior stability during storage and incubation, which leads to more reliable and reproducible results. Methicillin, while historically important as the basis for the term "Methicillin-Resistant Staphylococcus aureus" (MRSA), is no longer commercially available in the United States for this purpose.
Mechanism of Action and Resistance
Both methicillin and oxacillin exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They specifically target and bind to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and eventual cell lysis.[1]
The primary mechanism of resistance to both agents in Staphylococcus aureus is the acquisition of the mecA gene.[2] This gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for β-lactam antibiotics.[1][2] In the presence of methicillin or oxacillin, PBP2a can continue to catalyze the necessary cell wall cross-linking, rendering the bacterium resistant to the antibiotic's effects.
Data Presentation: Performance in Susceptibility Testing
The following tables summarize the key differences and performance metrics for methicillin and oxacillin in in vitro susceptibility testing. It is important to note that direct comparative studies are often older, as oxacillin has been the standard for many years.
Table 1: General Comparison of this compound and Oxacillin
| Feature | This compound | Oxacillin |
| Primary Use in Testing | Historical standard for detecting MRSA | Current standard for in vitro susceptibility testing of Staphylococci |
| Stability | Less stable, can degrade during storage and incubation | More stable, providing more reliable and reproducible results |
| Commercial Availability (for testing) | No longer commercially available in the US | Readily available |
| Potency against MSSA | Generally less potent than oxacillin | More potent against methicillin-susceptible S. aureus (MSSA) |
Table 2: Interpretive Criteria for Oxacillin Susceptibility Testing (CLSI Guidelines)
| Test Method | Organism | Susceptible | Intermediate | Resistant |
| Broth Microdilution (MIC in µg/mL) | Staphylococcus aureus | ≤ 2 | - | ≥ 4 |
| Coagulase-Negative Staphylococci | ≤ 0.25 | - | ≥ 0.5 | |
| Disk Diffusion (Zone Diameter in mm) | Staphylococcus aureus (using a 1 µg oxacillin disk) | ≥ 13 | 11 - 12 | ≤ 10 |
| Coagulase-Negative Staphylococci (using a 1 µg oxacillin disk) | ≥ 18 | - | ≤ 17 |
Note: Cefoxitin is now often used as a surrogate for oxacillin in disk diffusion tests for S. aureus due to clearer zone interpretation and better induction of mecA expression.[3][4]
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing relies on standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these methods.
Broth Microdilution MIC Testing Protocol
This method determines the minimum inhibitory concentration (MIC) of an antibiotic that prevents the visible growth of a bacterium.
-
Prepare Inoculum: From a pure, 18-24 hour culture, select 3-5 colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of oxacillin in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculate Plate: Add the diluted bacterial suspension to each well containing the antibiotic dilutions, as well as to a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For staphylococci, a full 24-hour incubation is recommended to detect oxacillin resistance.
-
Read Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Testing Protocol
This qualitative method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Apply Antibiotic Disk: Aseptically apply a 1 µg oxacillin disk to the surface of the agar. Ensure the disk is in firm contact with the agar.
-
Incubate: Invert the plate and incubate at 35°C ± 2°C for 24 hours for Staphylococcus spp.[5]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
-
Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by CLSI (see Table 2).
Mandatory Visualizations
Signaling Pathway for Methicillin Resistance
The expression of the mecA gene, which is central to methicillin and oxacillin resistance, is controlled by a regulatory system. In the absence of a β-lactam antibiotic, the MecI repressor protein binds to the operator region of the mecA gene, preventing its transcription. When a β-lactam is present, it is sensed by the MecR1 signal transducer protein, which then initiates a cascade that leads to the inactivation of MecI, allowing for the transcription of mecA and the production of PBP2a.
Caption: Signaling pathway of mecA-mediated resistance.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for Broth Microdilution MIC Testing.
Logical Relationship in Resistance Determination
The detection of the mecA gene is the gold standard for identifying methicillin/oxacillin resistance. Phenotypic tests, such as MIC determination and disk diffusion, are used to infer the presence of this genetic determinant.
Caption: Relationship between mecA, PBP2a, and resistance.
References
- 1. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mecA - Wikipedia [en.wikipedia.org]
- 3. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijss-sn.com [ijss-sn.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
A Comparative Guide to MRSA Detection Methods Validated Against a Gold Standard
For researchers and drug development professionals, the accurate and rapid detection of Methicillin-resistant Staphylococcus aureus (MRSA) is critical for effective patient management, infection control, and the development of new antimicrobial agents. This guide provides an objective comparison of commonly used MRSA detection methods, with their performance validated against the recognized reference standard: Polymerase Chain Reaction (PCR) for the mecA gene.
The mecA gene encodes for the penicillin-binding protein 2a (PBP2a), which confers resistance to methicillin and other β-lactam antibiotics.[1] Therefore, the presence of this gene is a definitive marker for MRSA.[2][3] This guide presents quantitative data from various studies, details the experimental protocols for key methods, and provides a visual workflow for the validation process.
Data Presentation: Performance of MRSA Detection Methods
The following table summarizes the performance of various phenotypic methods for MRSA detection in comparison to the gold standard, mecA gene PCR. The data, including sensitivity and specificity, have been compiled from multiple studies to provide a comprehensive overview.
| Detection Method | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Reference(s) |
| Cefoxitin Disk Diffusion | 97.2 - 100 | 78.6 - 100 | 97.2 | 100 | [3][4][5] |
| Oxacillin Disk Diffusion | 80 - 90 | 100 | 100 | 87.5 | [2][6] |
| Chromogenic Agar | 80 - 100 | 78.6 - 99.5 | 98.6 | 100 | [4][7] |
| Oxacillin MIC | 91.6 | 100 | Not Reported | Not Reported | [2] |
| Vitek-2 | 97.2 | 100 | 100 | 93.3 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results. Below are the protocols for the reference standard and commonly used phenotypic methods.
Reference Standard: mecA Gene PCR
Polymerase Chain Reaction (PCR) for the detection of the mecA gene is considered the gold standard for MRSA identification.[2][3]
a. DNA Extraction:
-
Bacterial colonies are suspended in a lysis buffer.
-
The suspension is incubated to break open the bacterial cells and release the DNA.
-
The mixture is then centrifuged to pellet cellular debris, and the supernatant containing the DNA is collected.[2]
b. PCR Amplification:
-
A PCR master mix is prepared containing DNA polymerase, primers specific for the mecA gene, deoxynucleotide triphosphates (dNTPs), and a reaction buffer.
-
The extracted DNA template is added to the master mix.
-
The reaction undergoes cycles of denaturation (to separate DNA strands), annealing (for primers to bind to the target sequence), and extension (for DNA polymerase to synthesize new DNA strands).[8][9]
c. Detection of Amplified Product:
-
The amplified DNA is visualized using gel electrophoresis. A band of the expected size indicates the presence of the mecA gene, confirming the isolate as MRSA.[8]
Cefoxitin Disk Diffusion
This method is recommended by the Clinical and Laboratory Standards Institute (CLSI) as a reliable phenotypic test for MRSA detection.[1]
a. Inoculum Preparation:
-
A suspension of the S. aureus isolate is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
b. Inoculation:
-
A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
c. Disk Application and Incubation:
-
A 30 µg cefoxitin disk is placed on the inoculated agar surface.
-
The plate is incubated at 33-35°C for 16-18 hours.[10]
d. Interpretation:
-
The diameter of the zone of inhibition around the disk is measured. An inhibition zone of ≤ 21 mm is interpreted as methicillin-resistant (S. aureus is considered MRSA).[11][12]
Oxacillin Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of oxacillin that inhibits the visible growth of the S. aureus isolate.
a. Inoculum Preparation:
-
A standardized inoculum of the S. aureus isolate is prepared as described for the disk diffusion method.
b. Inoculation and Incubation:
-
A series of tubes or microplate wells containing serial dilutions of oxacillin in broth are inoculated with the bacterial suspension.
-
The tubes or plates are incubated at 33-35°C for 16-20 hours.[13]
c. Interpretation:
-
The MIC is the lowest concentration of oxacillin at which there is no visible bacterial growth. An oxacillin MIC of ≥ 4 µg/mL indicates methicillin resistance.[11][13]
Chromogenic Agar
Chromogenic agars are selective and differential media that allow for the direct identification of MRSA.
a. Inoculation:
-
A patient specimen (e.g., nasal swab) or a suspension of a bacterial isolate is streaked directly onto the chromogenic agar plate.[14]
b. Incubation:
-
The plate is incubated aerobically at 35-37°C for 18-24 hours.[14]
c. Interpretation:
-
MRSA colonies typically appear as a specific color (e.g., mauve or pink) due to the enzymatic activity of the bacteria on the chromogenic substrates in the medium. The appearance of colonies of other colors or no growth suggests the absence of MRSA.[15]
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the validation of MRSA detection methods.
Caption: Workflow for validating MRSA detection methods against the gold standard.
Caption: Simplified pathway of mecA-mediated methicillin resistance in S. aureus.
References
- 1. en.iacld.com [en.iacld.com]
- 2. food.dtu.dk [food.dtu.dk]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of PCR and phenotypic methods for the detection of methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Phenotypic and Genotypic Characterization Methods for the Detection of Methicillin-Resistant Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCDR - MRSA, cefoxitin disc diffusion, oxacillin screen agar, mecA gene [jcdr.net]
- 7. Development and evaluation of a chromogenic agar medium for methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. Rapid PCR-Based Identification of Methicillin-Resistant Staphylococcus aureus from Screening Swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmm.ir [ijmm.ir]
- 11. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromagar.com [chromagar.com]
- 15. chromagar.com [chromagar.com]
Cross-Resistance Between Methicillin Sodium and Other Beta-Lactams: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles between methicillin sodium and other beta-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts targeting antimicrobial resistance.
Introduction to Methicillin Resistance
Methicillin resistance in Staphylococcus aureus is a significant global health challenge, rendering a wide array of beta-lactam antibiotics ineffective. The primary mechanism of this resistance is the acquisition and expression of the mecA gene, which is located on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[1][2] The mecA gene encodes a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for most beta-lactam antibiotics.[1][3][4] In the presence of these drugs, PBP2a takes over the essential functions of cell wall synthesis, allowing the bacteria to survive and proliferate.[3][4] Consequently, MRSA exhibits cross-resistance to virtually all beta-lactams, including penicillins, cephalosporins, and carbapenems.[4][5] A secondary mechanism of resistance involves the production of β-lactamase, an enzyme that inactivates certain penicillins.[1][3]
Comparative In Vitro Activity of Beta-Lactams against MRSA
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of methicillin (represented by oxacillin, as methicillin is no longer routinely used in clinical testing) and other beta-lactams against MRSA isolates from various studies.[4] MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: MIC Values of Penicillins against MRSA
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Oxacillin | >128 | >256 | [5] |
| Penicillin G | 32 | >256 | [6][7] |
| Ampicillin | 256 | >256 | [6] |
| Amoxicillin | 256 | >256 | [6] |
Table 2: MIC Values of Cephalosporins against MRSA
| Antibiotic | Generation | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Cefazolin | First | 64 | >128 | [8] |
| Cefuroxime | Second | >64 | >64 | [1] |
| Ceftriaxone | Third | >64 | >64 | [1] |
| Cefepime | Fourth | >32 | >32 | [1] |
| Ceftaroline | Fifth | 1 | 1 | [4] |
Table 3: MIC Values of Carbapenems against MRSA
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Imipenem | >32 | >32 | [9] |
| Meropenem | >32 | >32 | [9] |
| Doripenem | >32 | >32 | [3] |
| Ertapenem | >16 | >16 | [10] |
Table 4: MIC Values of Beta-Lactam/Beta-Lactamase Inhibitor Combinations against MRSA
| Antibiotic Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Amoxicillin-Clavulanate | >32/16 | >32/16 | [11] |
| Ampicillin-Sulbactam | >32/16 | >32/16 | [11] |
| Piperacillin-Tazobactam | >128/4 | >128/4 | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[12]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
MRSA isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agents (e.g., methicillin, other beta-lactams)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the MRSA isolate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Agent Dilution: Prepare serial twofold dilutions of each beta-lactam antibiotic in CAMHB in the 96-well microtiter plates. The concentration range should be appropriate to determine the MIC for the tested organism.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
Signaling Pathways and Mechanisms of Resistance
mecA Gene Regulation
The expression of the mecA gene is controlled by a regulatory system consisting of mecI and mecR1, which are located upstream of mecA. In the absence of a beta-lactam, the MecI protein acts as a repressor, binding to the operator region of mecA and preventing its transcription. When a beta-lactam antibiotic is present, it is sensed by the transmembrane protein MecR1, which initiates a signal transduction cascade leading to the inactivation of MecI and subsequent transcription of mecA.
Caption: Regulation of mecA gene expression in the absence and presence of beta-lactam antibiotics.
Mechanism of PBP2a-Mediated Resistance
Standard Penicillin-Binding Proteins (PBPs) are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. Beta-lactam antibiotics mimic the structure of the D-Ala-D-Ala terminus of the peptidoglycan precursor and covalently bind to the active site of PBPs, thereby inhibiting their function and leading to cell lysis. In MRSA, PBP2a has a structurally altered active site that reduces its affinity for beta-lactams. This allows PBP2a to continue synthesizing the cell wall even when other PBPs are inactivated by the antibiotic.
Caption: Comparison of beta-lactam action in susceptible and resistant S. aureus.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-resistance of a panel of beta-lactam antibiotics against MRSA isolates.
Caption: Workflow for determining beta-lactam cross-resistance in MRSA.
Conclusion
The data presented in this guide clearly demonstrate the extensive cross-resistance of MRSA to a wide range of beta-lactam antibiotics, with the notable exception of the fifth-generation cephalosporin, ceftaroline. This broad resistance is primarily mediated by the expression of PBP2a. The provided experimental protocols and diagrams offer a foundational understanding for researchers engaged in the study of antimicrobial resistance and the development of novel therapeutics to combat MRSA infections.
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of Meropenem, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmilabs.com [jmilabs.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. β-Lactamase Suppression as a Strategy to Target Methicillin-Resistant Staphylococcus aureus: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cefazolin potency against methicillin-resistant Staphylococcus aureus: a microbiologic assessment in support of a novel drug delivery system for skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Comparison of Ertapenem, Meropenem, and Imipenem against Isolates of Rapidly Growing Mycobacteria and Nocardia by Use of Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
A Head-to-Head Battle in the Petri Dish: Methicillin Sodium Versus Vancomycin for MSSA
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro efficacy of antibiotics against Methicillin-Susceptible Staphylococcus aureus (MSSA) is critical for preclinical assessment and foundational to the development of effective therapeutic strategies. This guide provides a comparative analysis of methicillin sodium and vancomycin, focusing on their direct impact on MSSA in a laboratory setting, supported by quantitative data and detailed experimental protocols.
While beta-lactam antibiotics, like methicillin and its more stable successors oxacillin and nafcillin, are traditionally considered the treatment of choice for MSSA infections, the pervasive use of vancomycin for empirical therapy, particularly when Methicillin-Resistant S. aureus (MRSA) is suspected, necessitates a clear understanding of its comparative efficacy. This guide synthesizes available in vitro data to illuminate the performance of these two antibiotic classes against MSSA.
Quantitative Efficacy: A Tale of Two Antibiotics
The in vitro efficacy of an antibiotic is primarily assessed through two key metrics: the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, and time-kill assays, which measure the rate and extent of bacterial killing over time.
| Efficacy Parameter | Methicillin (Oxacillin/Nafcillin) | Vancomycin | Key Observations |
| MIC Range for MSSA | 0.25 to 1.0 µg/ml[1] | 1.0 to 3.0 µg/ml[1] | Beta-lactams generally exhibit lower MICs against MSSA compared to vancomycin, indicating higher potency. |
| Time-Kill Assay (24h) | 2.5 to 3.5 log₁₀ CFU/ml reduction[1][2] | 2.5 to 3.5 log₁₀ CFU/ml reduction[1][2] | While the overall killing at 24 hours can be comparable, the rate at which this is achieved often differs. |
| Bactericidal Activity | Generally rapid bactericidal activity.[3][4] | Slower bactericidal activity compared to beta-lactams.[2][5] | Nafcillin has been shown to be bactericidal against MSSA, while vancomycin alone was not in the same timeframe.[3][4] |
Experimental Protocols: The Foundation of Comparative Data
The data presented is derived from standardized laboratory procedures designed to ensure reproducibility and comparability across studies. The primary methods employed are the broth microdilution for MIC determination and time-kill kinetic assays.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[6][7]
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the MSSA isolate, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL), is prepared in a sterile saline solution. This is further diluted in CAMHB to a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Time-Kill Kinetic Assay
Time-kill assays provide a dynamic view of an antibiotic's effect on bacterial viability over time.
-
Inoculum Preparation: An exponential-phase culture of the MSSA isolate is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Exposure to Antibiotic: The bacterial suspension is exposed to the antibiotic at a specified concentration (often a multiple of the MIC).
-
Sampling Over Time: Aliquots of the suspension are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification of Viable Bacteria: The removed aliquots are serially diluted and plated on agar. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[8]
Concluding Remarks
The in vitro evidence consistently demonstrates that while both methicillin (represented by oxacillin and nafcillin) and vancomycin are effective against MSSA, beta-lactams generally exhibit greater potency, as indicated by lower MIC values. Furthermore, time-kill studies often reveal a more rapid bactericidal effect from beta-lactams compared to the slower killing kinetics of vancomycin.[2][5] These findings are crucial for informing the selection of appropriate antibiotics in a clinical setting once MSSA has been identified and for guiding the development of new anti-staphylococcal agents. The synergy of beta-lactams and vancomycin has also been explored, showing enhanced activity against MRSA and hVISA strains, though this effect was not observed with MSSA.[3][4][9] For MSSA, the superiority of beta-lactams in terms of bactericidal activity is a key takeaway from in vitro studies.[3][4]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Lack of Bactericidal Antagonism or Synergism In Vitro between Oxacillin and Vancomycin against Methicillin-Susceptible Strains of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model | PLOS One [journals.plos.org]
- 4. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Oxacillin versus That of Vancomycin against Oxacillin-Susceptible mecA-Positive Staphylococcus aureus Clinical Isolates Evaluated by Population Analyses, Time-Kill Assays, and a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Evidence from an In Vitro Study: Is Oxacillin Plus Vancomycin a Better Choice for Heteroresistant Vancomycin-Intermediate Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard and Its Challengers: A Comparative Guide to Methicillin Resistance Detection
A detailed comparison of genotypic (mecA) and phenotypic methods for determining methicillin resistance in Staphylococcus aureus, providing researchers, scientists, and drug development professionals with a comprehensive overview of current methodologies, their performance, and underlying principles.
The accurate and rapid detection of methicillin-resistant Staphylococcus aureus (MRSA) is a cornerstone of clinical microbiology and infection control. Methicillin resistance is primarily mediated by the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics.[1][2][3][4] The presence of the mecA gene is considered the gold standard for identifying MRSA.[5][6][7][8] However, a variety of phenotypic methods are routinely used in clinical laboratories due to their lower cost and ease of implementation.[9] This guide provides a detailed comparison of the performance of these phenotypic methods against the genotypic standard, supported by experimental data and protocols.
Performance of Phenotypic Methods Compared to mecA Gene Detection
The correlation between the presence of the mecA gene and phenotypic resistance can be strong, but discrepancies exist.[2][10][11] These can arise from factors such as heterogeneous expression of the mecA gene, the presence of the mecA homolog mecC, or hyper-production of β-lactamases in borderline oxacillin-resistant S. aureus (BORSA) strains.[1][12] The following table summarizes the performance of various phenotypic tests in comparison to PCR-based mecA gene detection.
| Phenotypic Test | Sensitivity (%) | Specificity (%) | Study Population/Notes |
| Cefoxitin Disk Diffusion | 100 | 100 | 220 S. aureus isolates[6] |
| 100 | 100 | S. aureus isolates from patients and healthcare workers[8] | |
| Oxacillin E-strip | 98 | 91 | 112 MRSA isolates identified by cefoxitin disk diffusion[5] |
| CHROMagar™ MRSA | 98.13 | 100 | 220 S. aureus isolates[6] |
| 96.03 | 82 | 112 MRSA isolates identified by cefoxitin disk diffusion[5] | |
| Oxacillin Disk Diffusion | 95.45 | 100 | 220 S. aureus isolates[6] |
| 92.1-93.3 | 100 | S. aureus isolates from patients and healthcare workers[8] | |
| 75 | 100 | 50 patients with pyogenic infections[9] | |
| Oxacillin Screen Agar | 97.22 | Not specified | 220 S. aureus isolates[6] |
| 100 | 100 | S. aureus isolates from healthcare workers[8] | |
| 83.3 | 100 | 50 patients with pyogenic infections[9] | |
| VITEK® 2 (Oxacillin) | 85.57 | Not specified (88% accuracy) | 118 S. aureus isolates[12] |
| VITEK® 2 (Cefoxitin) | 100 | Not specified (82% accuracy) | 118 S. aureus isolates[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. The following are generalized protocols for the key experiments cited in the comparison.
Genotypic Method: mecA Gene Detection by PCR
This method is considered the gold standard for MRSA identification.
-
DNA Extraction: Bacterial DNA is extracted from cultured S. aureus isolates using methods such as rapid cell lysis or commercial DNA extraction kits.
-
PCR Amplification:
-
Primers: Specific primers targeting a conserved region of the mecA gene are used. Some studies also include primers for S. aureus-specific genes like nuc or femA for species confirmation in the same reaction (multiplex PCR).[13]
-
Reaction Mixture: A standard PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific primers is prepared.
-
Cycling Conditions: The PCR is run in a thermal cycler with optimized parameters for denaturation, annealing, and extension to amplify the target DNA sequence.
-
-
Detection of Amplified Product: The presence of the amplified mecA gene product is typically visualized by agarose gel electrophoresis, where a band of the expected size indicates a positive result. Real-time PCR with melting curve analysis can also be used for detection.[14]
Phenotypic Method: Cefoxitin Disk Diffusion
This is a widely recommended phenotypic method due to its high accuracy and ability to induce mecA expression.[6]
-
Inoculum Preparation: A standardized suspension of the S. aureus isolate, equivalent to a 0.5 McFarland standard, is prepared in sterile saline or broth.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A cefoxitin disk (typically 30 µg) is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35°C for 16-18 hours.
-
Interpretation: The diameter of the zone of inhibition around the disk is measured. The isolate is classified as resistant or susceptible based on established clinical breakpoints (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).
Phenotypic Method: Oxacillin Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of oxacillin.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for disk diffusion.
-
Serial Dilutions: Serial twofold dilutions of oxacillin are prepared in Mueller-Hinton broth, typically in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of oxacillin that completely inhibits visible bacterial growth. The isolate is categorized as resistant or susceptible based on established MIC breakpoints.
Visualizing the Workflow and Underlying Principles
The following diagrams illustrate the experimental workflow for comparing genotypic and phenotypic methods and the logical relationship between the mecA gene and the expression of methicillin resistance.
Caption: Experimental workflow for comparing genotypic and phenotypic methicillin resistance testing.
Caption: Logical relationship between the mecA gene and methicillin resistance phenotype.
References
- 1. Phenotypic and Genotypic Characterization of Methicillin Resistance in Staphylococci Isolated from an Egyptian University Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Genotypic and phenotypic characteristics of Methicillin-resistant Staphylococcus aureus (MRSA) strains, isolated on three different geography locations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of phenotypic methods to detect methicillin resistance with mecA gene detection by PCR in Staphylococcus aureus - Indian J Microbiol Res [ijmronline.org]
- 6. Evaluation of Different Phenotypic and Genotypic Methods for Detection of Methicillin Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of different primers for detecting mecA gene by PCR in comparison with phenotypic methods for discrimination of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. journals.co.za [journals.co.za]
- 10. Correlation between Genotype and Phenotypic Categorization of Staphylococci Based on Methicillin Susceptibility and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation between genotype and phenotypic categorization of staphylococci based on methicillin susceptibility and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PCR-based Approaches for the Detection of Clinical Methicillin-resistant Staphylococcus aureus [openmicrobiologyjournal.com]
- 14. brieflands.com [brieflands.com]
A Comparative Analysis of Commercial Methicillin Susceptibility Tests for Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid determination of methicillin resistance in Staphylococcus aureus (MRSA) is paramount for effective patient management, infection control, and the development of new antimicrobial agents. A variety of commercial systems are available, each employing different methodologies with inherent advantages and limitations. This guide provides a comparative analysis of prominent commercial methicillin susceptibility tests, supported by performance data and detailed experimental protocols to aid in the selection of the most appropriate method for specific research and clinical needs.
Performance of Commercial Methicillin Susceptibility Tests
The performance of various commercial systems for detecting methicillin resistance in S. aureus is summarized below. The data is compiled from multiple studies and presented as sensitivity, specificity, and categorical agreement where available. The gold standard for comparison is typically the detection of the mecA gene by polymerase chain reaction (PCR), which is the genetic determinant of methicillin resistance.
| Test Method/System | Principle | Sensitivity (%) | Specificity (%) | Categorical Agreement (%) | Key Findings |
| Automated Systems | |||||
| Vitek 2 (bioMérieux) | Broth microdilution | 97.3 - 99.5 | 97.2 - 99.5 | 90.7 - 99.8 | High performance for both mecA and mecC-mediated resistance.[1][2][3][4] Some studies note a tendency to undercall vancomycin MICs.[5] |
| MicroScan WalkAway (Beckman Coulter) | Broth microdilution | 96.4 - >95 | 100 | - | Equivalent performance to Vitek 2 for mecC-MRSA detection.[1][2] May produce higher vancomycin MICs compared to reference methods.[6] |
| BD Phoenix (BD Diagnostics) | Broth microdilution | 75 - 99.8 | 100 | 89.6 - 99.8 | Performance for mecA-MRSA is high, but significantly lower for mecC-MRSA.[1][2][4] Shows high categorical agreement for vancomycin susceptibility.[6] |
| Molecular Assays | |||||
| LightCycler MRSA Advanced (Roche) | Real-time PCR | 84.38 | 98.52 | - | Faster and requires less hands-on time compared to some other PCR methods.[7][8] |
| Detect-Ready MRSA (Molzym) | PCR | 57.69 | 99.59 | - | Higher specificity and positive predictive value than LightCycler in one study, but lower sensitivity.[7][8] |
| IDI-MRSA (BD) | Real-time PCR | 90 - 94 | 95 - 99 | - | Demonstrated high sensitivity, particularly with nasal swabs. |
| Chromogenic Agar | |||||
| CHROMagar MRSA (BD) | Selective and differential culture | - | - | - | Considered a reference system in some comparative studies for screening.[7] Can reliably report negative cultures.[9] |
| Latex Agglutination | |||||
| MRSA-Screen (Denka Seiken) | PBP2a detection | 98 - 100 | 98 - 99.1 | - | Performance approaches the accuracy of PCR and is considered superior to single phenotype-based methods.[3][10][11] |
| Other Phenotypic Methods | |||||
| Cefoxitin Disk Diffusion | Agar disk diffusion | 100 | 100 | - | Considered a reliable substitute for molecular methods when they are not accessible.[12] Better inducer of mecA expression than oxacillin. |
| Oxacillin Agar Screen | Agar dilution | 99.0 | 98.1 | - | A widely applied method for MRSA detection.[3][10] |
Experimental Protocols
Detailed methodologies for key methicillin susceptibility tests are outlined below. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution (Automated Systems)
-
Inoculum Preparation : A standardized inoculum of the S. aureus isolate is prepared to a 0.5 McFarland turbidity standard.[13]
-
Inoculation : The standardized bacterial suspension is used to inoculate a test card or panel containing various antibiotics at different concentrations.
-
Incubation : The inoculated panel is incubated at 33-35°C for a specified period (typically 16-20 hours), allowing for bacterial growth.[13]
-
Reading and Interpretation : Automated systems monitor bacterial growth in the presence of the antibiotics. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that inhibits visible growth. The system's software then interprets the MIC value to categorize the isolate as susceptible, intermediate, or resistant based on established breakpoints.
Real-Time PCR for mecA Gene Detection
-
Sample Preparation : DNA is extracted from the S. aureus isolate or directly from a clinical specimen.
-
PCR Amplification : The extracted DNA is added to a PCR reaction mixture containing primers and probes specific for the mecA gene.
-
Detection : The reaction is performed in a real-time PCR instrument that monitors the amplification of the target DNA in real-time. The detection of an amplification signal indicates the presence of the mecA gene and thus methicillin resistance.
Cefoxitin Disk Diffusion
-
Inoculum Preparation : A standardized inoculum (0.5 McFarland) of the S. aureus isolate is prepared.
-
Inoculation : A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
-
Disk Application : A cefoxitin disk (30 µg) is placed on the surface of the inoculated agar.
-
Incubation : The plate is incubated at 33-35°C for 16-18 hours.
-
Interpretation : The diameter of the zone of inhibition around the disk is measured. The isolate is classified as resistant or susceptible based on CLSI interpretive criteria.
Visualizing Methodologies
The following diagrams illustrate the general workflow for methicillin susceptibility testing and a logical comparison of the different testing categories.
Caption: General experimental workflow for methicillin susceptibility testing.
Caption: Logical comparison of different methicillin susceptibility testing methods.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of Automated Antimicrobial Susceptibility Testing Systems To Detect mecC-Positive Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 22: Automated and Manual Systems for Antimicrobial Susceptibility Testing of Bacteria | Basicmedical Key [basicmedicalkey.com]
- 5. Evaluation of vancomycin susceptibility testing for methicillin-resistant Staphylococcus aureus: comparison of Etest and three automated testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Commercial Antimicrobial Susceptibility Test Methods for Testing of Staphylococcus aureus and Enterococci against Vancomycin, Daptomycin, and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two commercial PCR methods for methicillin-resistant Staphylococcus aureus (MRSA) screening in a tertiary care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Two Commercial PCR Methods for Methicillin-Resistant Staphylococcus aureus (MRSA) Screening in a Tertiary Care Hospital | PLOS One [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Methicillin-resistant Staphylococcus aureus: comparison of susceptibility testing methods and analysis of mecA-positive susceptible strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of four diagnostic methods for detection of methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Synergistic Effects of Methicillin Sodium with Other Antibiotics: A Comparative Guide
In the ongoing battle against antibiotic resistance, combination therapy has emerged as a critical strategy to enhance efficacy and overcome resistance mechanisms. This guide provides a comparative analysis of the synergistic effects of methicillin sodium, and the closely related oxacillin, with other antibiotics against various bacterial strains, particularly focusing on Staphylococcus aureus. The data presented is compiled from multiple research studies and is intended for researchers, scientists, and drug development professionals.
Synergistic Combinations and Efficacy
The synergistic potential of methicillin and oxacillin has been evaluated in combination with several classes of antibiotics. The primary quantitative measure of synergy is the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 typically indicates synergy.
Methicillin/Oxacillin in Combination with β-Lactamase Inhibitors
Combinations of β-lactams like methicillin and penicillin G with β-lactamase inhibitors such as sulbactam have demonstrated synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA).[1] One study found that combinations of methicillin and penicillin G with sulbactam showed synergistic effects against 50% and 68% of the tested MRSA strains, respectively.[1] Interestingly, this synergy may not solely be due to β-lactamase inhibition but could involve other mechanisms that suppress MRSA-specific resistance.[1]
| Antibiotic Combination | Target Organism | Percentage of Synergistic Strains | Reference |
| Methicillin + Sulbactam | MRSA | 50% | [1] |
| Penicillin G + Sulbactam | MRSA | 68% | [1] |
| Penicillin G + Clavulanic Acid | MRSA | Synergistic | [1] |
Methicillin/Oxacillin in Combination with Aminoglycosides
The combination of β-lactam antibiotics with aminoglycosides has also been shown to produce synergistic effects against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA.[2][3] One study reported that combining plectasin (a defensin antimicrobial peptide) with aminoglycosides like gentamicin, neomycin, or amikacin resulted in synergistic effects in 76-78% of MSSA and MRSA strains.[2][3] Similarly, combinations with β-lactams such as penicillin, amoxicillin, or flucloxacillin showed synergy in 87-89% of MSSA and MRSA strains when combined with plectasin.[2][3]
| Antibiotic Combination | Target Organism | Percentage of Synergistic Strains | Reference |
| Plectasin + Gentamicin/Neomycin/Amikacin | MSSA & MRSA | 76-78% | [2][3] |
| Plectasin + Penicillin/Amoxicillin/Flucloxacillin | MSSA & MRSA | 87-89% | [2][3] |
Oxacillin in Combination with Other Antibiotics against MRSA
A broader screening of antibiotic combinations against an MRSA strain (ATCC 43300) revealed several synergistic pairings involving oxacillin.[4][5][6] These combinations often lead to a significant reduction in the minimum inhibitory concentration (MIC) of each antibiotic.
| Antibiotic Combination | Target Organism | FIC Index | Reference |
| Oxacillin + Levofloxacin | MRSA (ATCC 43300) | Synergistic (ε ~ < -0.5) | [4][5][6] |
| Oxacillin + Vancomycin | MRSA (ATCC 43300) | Synergistic (ε ~ < -0.5) | [4][5][6] |
| Oxacillin + Gentamicin | MRSA (ATCC 43300) | Synergistic (ε ~ < -0.5) | [4][5][6] |
| Oxacillin + Clindamycin | MRSA (ATCC 43300) | Synergistic (ε ~ < -0.5) | [4][5][6] |
| Baicalin + Oxacillin Sodium | MRSA (USA300) | 0.5 | [7] |
Experimental Protocols
The assessment of antibiotic synergy in research primarily relies on two key in vitro methods: the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.[8][9][10]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x).[8] Perform serial twofold dilutions of each antibiotic in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (columns) and the other along the y-axis (rows).[9]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh culture.[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9][11]
-
Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate at 35°C for 18-24 hours.[9]
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.[11] The FIC index is calculated using the formula: FIC Index = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).[9][10]
-
Synergy: FIC index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay Protocol
Time-kill assays assess the bactericidal activity of antibiotic combinations over time.[12][13]
-
Preparation: Prepare flasks containing cation-adjusted Mueller-Hinton broth (CAMHB) with the desired concentrations of each antibiotic alone and in combination. Common concentrations tested are sub-inhibitory (e.g., 0.25x MIC) and supra-inhibitory (e.g., 2x MIC).[13]
-
Inoculation: Inoculate the flasks with a mid-logarithmic phase bacterial culture to a final density of approximately 5 x 10^5 to 10^6 CFU/mL.[13][14]
-
Incubation and Sampling: Incubate the flasks in a shaking incubator at 35-37°C.[15][14] At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Quantification: Perform serial dilutions of the samples and plate them on appropriate agar to determine the viable bacterial count (CFU/mL).[15]
-
Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[15]
Mechanisms of Synergy
The synergistic interactions between methicillin/oxacillin and other antibiotics are often attributed to complementary mechanisms of action.
// Connections Methicillin -> PBP [label="Inhibits", color="#4285F4"]; PBP -> CellWall [label="Essential for", color="#202124"]; BLI -> BetaLactamase [label="Inhibits", color="#34A853"]; BetaLactamase -> Methicillin [label="Inactivates", color="#EA4335", style=dashed]; Aminoglycoside -> Ribosome [label="Inhibits", color="#FBBC05"]; Vancomycin -> CellWall [label="Inhibits", color="#EA4335"]; Methicillin -> CellPermeability [label="May increase", color="#4285F4", style=dashed]; CellPermeability -> Aminoglycoside [label="Enhances uptake of", color="#202124"]; } dot Mechanisms of Antibiotic Synergy with Methicillin
// Workflow Connections Strain -> Inoculum; Antibiotics -> Checkerboard; Antibiotics -> TimeKill; Inoculum -> Checkerboard; Inoculum -> TimeKill; Checkerboard -> FIC; TimeKill -> KillCurve; } dot Workflow for In Vitro Synergy Testing
References
- 1. In vitro effects of beta-lactams combined with beta-lactamase inhibitors against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of β-lactam or aminoglycoside antibiotics with plectasin are synergistic against methicillin-sensitive and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinations of β-Lactam or Aminoglycoside Antibiotics with Plectasin Are Synergistic against Methicillin-Sensitive and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 5. Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic antibacterial activity of baicalin in combination with oxacillin sodium against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. journals.asm.org [journals.asm.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Methicillin Susceptibility Testing: A Head-to-Head Comparison of Automated Systems
For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the rapid and accurate determination of methicillin susceptibility in Staphylococcus aureus is paramount. The choice of an automated system can significantly impact workflow efficiency, therapeutic decisions, and infection control measures. This guide provides an objective comparison of the performance of leading automated systems, supported by experimental data, to aid in the selection of the most appropriate platform for your laboratory's needs.
The landscape of automated methicillin susceptibility testing is dominated by both phenotype-based systems, which assess bacterial growth in the presence of antibiotics, and molecular-based systems, which detect the genetic determinants of resistance. This guide will delve into the performance characteristics of prominent systems in both categories.
Phenotypic Powerhouses: VITEK 2, MicroScan, and BD Phoenix
Phenotypic methods remain a cornerstone of clinical microbiology for their ability to provide a direct measure of bacterial resistance. The VITEK 2 (bioMérieux), MicroScan WalkAway (Beckman Coulter), and BD Phoenix (Becton, Dickinson and Company) are among the most widely adopted automated systems. Their performance in detecting methicillin-resistant S. aureus (MRSA), particularly challenging strains like those carrying the mecC gene, has been the subject of numerous studies.
A comparative study evaluating the detection of mecC-positive MRSA revealed that the VITEK 2 and MicroScan systems demonstrated equivalent and high performance, with detection rates exceeding 95%.[1][2] In contrast, the Phoenix system showed a lower detection rate of 75% for these strains.[1] For the more common mecA-mediated resistance, both the BD Phoenix and VITEK 2 systems have been shown to have high categorical agreement with reference methods, at 99.8% and 99.7% respectively, especially with the inclusion of cefoxitin in their testing panels.[3][4]
The choice between these systems may also hinge on workflow and time-to-result. One study found that the VITEK 2 system required less manual manipulation and had a shorter time to result compared to the Phoenix system.[5]
The Molecular Revolution: GeneXpert and Other PCR-Based Assays
Molecular assays offer the advantage of rapid turnaround times and the direct detection of resistance genes, bypassing the need for bacterial culture. The GeneXpert MRSA/SA assay (Cepheid) is a widely used real-time PCR system that can deliver results in about an hour.[6][7]
Performance evaluations of the GeneXpert MRSA/SA assay have consistently demonstrated high sensitivity and specificity. One study reported an overall sensitivity of 90% and a specificity of 97% for the detection of MRSA from various clinical specimens.[8] For nasal swabs, the sensitivity and specificity were even higher, at 95% and 98%, respectively.[8] Another meta-analysis highlighted the robust performance of the Xpert assay for detecting both methicillin-sensitive S. aureus (MSSA) and MRSA, with sensitivities and specificities generally exceeding 90% across different sample types.[7]
Other fully-automated real-time PCR systems, such as the QIAGEN artus MRSA/SA QS-RGQ and the BD MAX MRSA assay, have also been evaluated for MRSA screening. A comparative study found similar sensitivity (80%) for both systems, with the QIAGEN system showing slightly higher specificity (95.8% vs. 90.0%).[9]
The Rise of AI and Imaging: The BD Kiestra TLA System
A newer frontier in automated susceptibility testing involves the integration of artificial intelligence and imaging. The BD Kiestra Total Lab Automation (TLA) system, coupled with the MRSA Application (MRSA App), uses AI to interpret colorimetric changes on chromogenic agar, indicative of MRSA growth. A multi-site study of this system reported a high sensitivity of 98.15% and a specificity of 96.69% for MRSA detection from anterior nares specimens, demonstrating performance comparable to manual reading by laboratory technologists.[10][11]
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the performance data of the discussed automated systems based on published studies.
Table 1: Performance of Phenotypic Automated Systems for Methicillin Susceptibility Testing
| System | Organism/Resistance Mechanism | Sensitivity (%) | Specificity (%) | Categorical Agreement (%) | Reference |
| VITEK 2 | mecC-positive MRSA | >95 | - | - | [1][2] |
| mecA-positive MRSA | 99.5 | 97.2 | 99.7 | [3][4][12] | |
| MicroScan | mecC-positive MRSA | >95 | - | - | [1][2] |
| BD Phoenix | mecC-positive MRSA | 75 | - | - | [1] |
| mecA-positive MRSA | - | - | 99.8 | [3][4] |
Table 2: Performance of Molecular and Imaging-Based Automated Systems for MRSA Detection
| System | Sample Type | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) | Reference |
| GeneXpert MRSA/SA | All clinical specimens | 90 | 97 | 86 | 98 | [8] |
| Nasal swabs | 95 | 98 | 90 | 99 | [8] | |
| QIAGEN artus MRSA/SA QS-RGQ | Clinical swabs | 80 | 95.8 | 33.3 | 99.5 | [9] |
| BD MAX MRSA | Clinical swabs | 80 | 90.0 | 17.4 | 99.4 | [9] |
| BD Kiestra TLA with MRSA App | Anterior nares specimens | 98.15 | 96.69 | 88.11 | 99.52 | [10][11] |
Experimental Protocols: A Glimpse into the Methodology
The evaluation of these automated systems typically involves a rigorous comparison against a "gold standard" or reference method. For phenotypic systems, this is often broth microdilution (BMD) as per Clinical and Laboratory Standards Institute (CLSI) guidelines. For molecular systems, the reference method is typically culture-based identification and susceptibility testing, sometimes supplemented with PCR for confirmation of resistance genes.
A common experimental workflow for evaluating an automated system involves the following steps:
-
Isolate Collection: A diverse panel of clinical S. aureus isolates, including both methicillin-susceptible and resistant strains with various genetic backgrounds (e.g., different SCCmec types), is collected.
-
Reference Method Testing: All isolates are tested using the reference method (e.g., BMD for phenotypic systems, culture and PCR for molecular systems) to establish their true susceptibility profile.
-
Automated System Testing: The same set of isolates is then tested on the automated system(s) being evaluated, following the manufacturer's instructions.
-
Data Analysis: The results from the automated system are compared to the reference method results to calculate performance metrics such as sensitivity, specificity, categorical agreement, and error rates (very major, major, and minor errors).
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow for performance evaluation and the logical interpretation of results.
Caption: A typical experimental workflow for evaluating automated methicillin susceptibility testing systems.
Caption: Logical interpretation of results from phenotypic and molecular automated systems.
References
- 1. Comparison of Automated Antimicrobial Susceptibility Testing Systems To Detect mecC-Positive Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. BD Phoenix and Vitek 2 Detection of mecA-Mediated Resistance in Staphylococcus aureus with Cefoxitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Comparative Workflow and Performance Characteristics of the VITEK 2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Relevance of Xpert MRSA/SA in Guiding Therapeutic Decisions for Staphylococcal Infections: A Diagnostic Test Accuracy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative evaluation of two fully-automated real-time PCR methods for MRSA admission screening in a tertiary-care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated detection of methicillin-resistant Staphylococcus aureus with the MRSA CHROM imaging application on BD Kiestra Total Lab Automation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Methicillin-Resistant Staphylococcus aureus: Comparison of Susceptibility Testing Methods and Analysis of mecA-Positive Susceptible Strains - PMC [pmc.ncbi.nlm.nih.gov]
Dawn of a New Era in Antimicrobial Warfare: Novel Compounds Challenge Methicillin-Resistant Staphylococcus aureus
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers are making significant strides in developing novel compounds that demonstrate potent in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a notorious superbug responsible for a substantial burden of hospital- and community-acquired infections. This guide provides a comparative analysis of the in vitro efficacy of several new chemical entities against MRSA, benchmarked against the conventional β-lactam antibiotic, Methicillin Sodium. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals in the quest for next-generation antimicrobial agents.
Comparative In Vitro Activity: A Quantitative Overview
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following table summarizes the MIC values of several novel compounds against various MRSA strains, juxtaposed with the activity of comparator antibiotics. It is important to note that oxacillin is often used as a surrogate for methicillin in susceptibility testing.[1][2]
| Compound/Drug | MRSA Strain(s) | MIC (µg/mL) | Comparator Drug | Comparator MIC (µg/mL) |
| Novel Oxindole Compounds | ||||
| KS15 | 6 Clinical Isolates | 4.5 - 9.7 | Oxacillin | Highly Resistant |
| KS16 | 6 Clinical Isolates | 4.5 - 9.7 | Oxacillin | Highly Resistant |
| KS17 | 6 Clinical Isolates | 4.5 - 9.7 | Oxacillin | Highly Resistant |
| KS19 | 6 Clinical Isolates | 4.5 - 9.7 | Oxacillin | Highly Resistant |
| KS20 | 6 Clinical Isolates | 4.5 - 9.7 | Oxacillin | Highly Resistant |
| Nitroimidazole Derivative | ||||
| Compound 8g | Standard and Clinical Strains | 1 | Metronidazole | 32 - 64 |
| Acylphloroglucinol Derivative | ||||
| Compound A5 | Gram-positive bacteria | 0.98 | Vancomycin | 4 - 8 |
| Natural Compound | ||||
| MC21-A | 10 Clinical Isolates | 1 - 2 | Vancomycin | <0.25 - 2[3] |
| Melittin (Antimicrobial Peptide) | ||||
| Melittin | 6 Clinical Isolates | 0.625 - 5 | Oxacillin | Resistant (Geometric Mean: 16)[4] |
Delving into the Mechanism of Action
Understanding how these novel compounds exert their antimicrobial effect is paramount for their development as therapeutic agents. While research is ongoing, initial studies have elucidated the mechanisms for some of these promising molecules.
For instance, the acylphloroglucinol derivative A5 is believed to induce its anti-MRSA effect through membrane damage and the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] This dual-action mechanism can be particularly effective in overcoming resistance.
In a different approach, Tarocins A and B act as inhibitors of wall teichoic acid biosynthesis.[6] Wall teichoic acids are crucial components of the gram-positive bacterial cell wall, and their inhibition can restore the susceptibility of MRSA to β-lactam antibiotics.[6]
The antimicrobial peptide melittin acts by disrupting the integrity of the bacterial cell membrane, leading to cell death.[4]
Figure 1: Proposed mechanism of action for Acylphloroglucinol A5 against MRSA.
Experimental Protocols
The determination of in vitro activity of the novel compounds was primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Bacterial Strain Preparation: MRSA strains are cultured on appropriate agar plates, and a single colony is used to inoculate a sterile broth medium. The culture is incubated until it reaches the exponential growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard.
-
Compound Dilution: The novel compounds and comparator antibiotics are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Each well of the microtiter plate, containing the diluted compounds, is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.
-
Incubation: The inoculated plates are incubated at a controlled temperature, typically 35-37°C, for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Figure 2: Experimental workflow for MIC determination.
Conclusion
The emergence of novel compounds with significant in vitro activity against MRSA offers a beacon of hope in the fight against antimicrobial resistance. The diverse mechanisms of action, ranging from membrane disruption to inhibition of essential cellular pathways, provide multiple avenues for therapeutic intervention. The data presented in this guide underscores the potential of these new chemical entities to be developed into effective treatments for MRSA infections. Further preclinical and clinical studies are warranted to fully assess their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination Therapy Using Low-Concentration Oxacillin with Palmitic Acid and Span85 to Control Clinical Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A hope for ineffective antibiotics to return to treatment: investigating the anti-biofilm potential of melittin alone and in combination with penicillin and oxacillin against multidrug resistant-MRSA and -VRSA [frontiersin.org]
- 5. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Methicillin Sodium
The meticulous management of chemical and biological materials is paramount for ensuring the safety of laboratory personnel and protecting the environment. Adherence to established disposal protocols for antibiotics like Methicillin Sodium is critical to prevent the environmental dissemination of antibiotic residues, which contributes to the growing threat of antimicrobial resistance (AMR).[1][2] This guide provides essential, step-by-step procedures for the safe and effective disposal of methicillin, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
This compound should be treated as hazardous chemical waste.[1][3] All personnel involved in the disposal process must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][4] Handling should occur in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.[4]
Step-by-Step Disposal Procedures
The appropriate disposal method for methicillin depends on its form—whether it is a concentrated stock solution, present in used culture media, or contaminating laboratory equipment.[1]
Concentrated Methicillin Stock Solutions and Unused Product
High-concentration methicillin solutions are considered hazardous chemical waste and must not be disposed of down the drain.[1][4]
-
Collection : Collect all concentrated methicillin waste, including expired or unused solutions, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4]
-
Chemical Inactivation (Recommended) : Before collection by environmental health and safety (EHS) personnel, chemical degradation is a highly effective method to inactivate the β-lactam ring.[1] After inactivation, the resulting solution must still be collected in a hazardous waste container and disposed of through your institution's EHS program.[1]
-
Reagent Preparation : Prepare a 1 M Sodium Hydroxide (NaOH) solution.
-
Inactivation : In a suitable container within a chemical fume hood, mix the concentrated methicillin solution with an equal volume of the 1 M NaOH solution (1:1 volume ratio).[1]
-
Incubation : Allow the mixture to stand for at least 4 hours at room temperature to ensure complete degradation of the β-lactam ring.[1]
-
Disposal : Following the incubation period, transfer the inactivated solution to a designated hazardous waste container for collection by EHS.
Used Cell Culture Media Containing Methicillin
This liquid waste requires decontamination to degrade the antibiotic before disposal.
-
Decontamination : The recommended method is steam autoclaving, which uses saturated steam and pressure for effective decontamination and hydrolysis of the heat-labile β-lactam antibiotic.[1][5]
-
Post-Autoclave Disposal : After autoclaving and cooling, the decontaminated media can typically be disposed of down the sanitary sewer, provided no other hazardous chemicals are present.[1] However, always consult and adhere to your institution's specific guidelines, as local regulations may vary.[1][5]
-
Preparation : Collect liquid waste in an autoclavable container (e.g., a loosely capped borosilicate glass bottle). Do not seal the container tightly to avoid pressure buildup.
-
Autoclaving : Process the waste in a steam autoclave at 121°C (250°F) and approximately 15 psi for a minimum of 30 minutes.[1]
-
Cooling & Disposal : Allow the container to cool completely before handling. Once cooled, dispose of the liquid according to institutional policy.[1]
Contaminated Laboratory Equipment
Proper decontamination of all labware (e.g., glassware, pipette tips, plates) that has contacted methicillin is crucial.[1]
-
Solid Waste (Disposable) :
-
Collection : Collect items like contaminated gloves, pipette tips, and plates in designated biohazard or chemical waste containers.[1]
-
Decontamination : Autoclave the solid waste at 121°C for at least 30 minutes.[1]
-
Disposal : After autoclaving and cooling, the waste can typically be disposed of in the regular laboratory trash, in accordance with institutional policy.[1]
-
-
Reusable Equipment (e.g., Glassware) :
Summary of Methicillin Inactivation Parameters
The following table summarizes the recommended operational parameters for methicillin inactivation.[1]
| Waste Type | Inactivation Method | Reagent/Parameters | Time | Efficacy |
| Concentrated Methicillin Solutions | Chemical Hydrolysis | Reagent : 1 M Sodium Hydroxide (NaOH)Volume Ratio : 1:1 (NaOH:Methicillin) | ≥ 4 hours at room temperature | Complete degradation of the β-lactam ring.[1] |
| Used Culture Media & Liquid Waste | Steam Autoclaving | Temperature : 121°C (250°F)Pressure : ~15 psi | ≥ 30 minutes | Effective for biological decontamination and degradation of methicillin.[1] |
| Contaminated Labware (Solid & Reusable) | Steam Autoclaving or Chemical Inactivation | Autoclave : 121°C for ≥ 30 minutesChemical : Soak in 1 M NaOH | ≥ 4 hours (Chemical) | Renders materials safe for final disposal or reuse.[1] |
Methicillin Disposal Workflow
The diagram below illustrates the decision-making process for the proper disposal of different forms of methicillin waste in a laboratory setting.[1]
References
Essential Safety and Operational Guide for Handling Methicillin Sodium
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Methicillin Sodium, a penicillinase-resistant β-lactam antibiotic. Following these procedural steps is critical for mitigating risks and ensuring a safe laboratory environment.
Hazard Identification
This compound is classified as a hazardous substance. Understanding its potential dangers is the first step in safe handling. Key hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory and Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. It can also cause an allergic skin reaction.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be used when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3]
-
Hand Protection: Use chemical-resistant, disposable gloves. Gloves must be inspected before use, and hands should be washed thoroughly after handling.[1][4]
-
Body Protection: A lab coat is required to protect skin and clothing.[1] For tasks with a higher risk of exposure, impervious clothing may be necessary.[5]
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or aerosols.[1][2] If ventilation is inadequate, wear respiratory protection, such as a particle filter respirator.[1][3]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
-
Preparation and Engineering Controls:
-
Ensure adequate ventilation at the workstation. All procedures that may generate dust or aerosols should be conducted in a chemical fume hood.[1][2]
-
Before starting, ensure all necessary PPE is available and in good condition.
-
Ensure that eyewash stations and safety showers are close to the workstation location.[2]
-
-
Handling the Compound:
-
Storage:
-
Accidental Spills:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and the spread of antibiotic resistance.
-
Waste Collection: All this compound waste, including unused product and contaminated disposables (gloves, wipes, etc.), should be collected in a designated, properly labeled, and sealed container for chemical waste.[1][5]
-
Disposal Method: Dispose of the waste through an approved waste disposal plant or licensed contractor.[1][2][4] Do not dispose of this compound down the drain or in the regular trash.[1][3]
-
Decontamination: Autoclaving may be used for used media, but stock solutions are considered hazardous chemical waste and must be disposed of accordingly.[1] Always consult your institution's specific guidelines for antibiotic waste.[1]
Quantitative Data for Inactivation
For effective decontamination, specific operational parameters are recommended.
| Waste Type | Inactivation Method | Operational Parameters | Purpose |
| Concentrated Methicillin Solutions | Chemical Inactivation | Add an equal volume of 1 M NaOH and stir for ≥ 4 hours. | Renders the antibiotic inactive before disposal. |
| Used Cell Culture Media | Steam Autoclaving | 121°C for a minimum of 30 minutes. | Decontaminates and hydrolyzes the antibiotic. |
| Contaminated Labware (Solid) | Steam Autoclaving | 121°C for a minimum of 30 minutes. | Renders materials safe for regular disposal. |
| Contaminated Labware (Reusable) | Chemical Decontamination | Soak in 1 M NaOH for a minimum of 4 hours. | Renders materials safe for reuse. |
Experimental Protocols
Chemical Inactivation of Concentrated this compound Solutions:
-
Ensure all necessary PPE is worn, including safety goggles, gloves, and a lab coat.
-
In a designated chemical fume hood, add an equal volume of 1 M Sodium Hydroxide (NaOH) solution to the concentrated methicillin solution.
-
Stir the resulting mixture at ambient temperature for at least 4 hours to ensure complete degradation of the β-lactam ring.[5]
-
After inactivation, collect the solution in a clearly labeled hazardous waste container for disposal through your institution's environmental health and safety program.[5]
Decontamination of Used Cell Culture Media Containing Methicillin:
-
Collect all liquid waste containing methicillin in a leak-proof, autoclavable container.
-
Autoclave the liquid waste at 121°C for a minimum of 30 minutes.[5]
-
After autoclaving and allowing the liquid to cool, it can be disposed of according to institutional guidelines.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
